molecular formula C18H20O5 B1675249 Loureirin B CAS No. 119425-90-0

Loureirin B

Número de catálogo: B1675249
Número CAS: 119425-90-0
Peso molecular: 316.3 g/mol
Clave InChI: ZPFRAPVRYLGYEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Loureirin B is a member of dihydrochalcones.
This compound has been reported in Garcinia dulcis with data available.
component of dragon's blood resin

Propiedades

IUPAC Name

1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRAPVRYLGYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152460
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119425-90-0
Record name Loureirin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119425-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loureirin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOUREIRIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Loureirin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin B is a flavonoid, specifically a dihydrochalcone, of significant interest in the scientific and medical communities.[1][2] Extracted from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," this natural compound has been the subject of numerous studies to elucidate its therapeutic potential.[3][4] This document provides a comprehensive overview of the physicochemical properties of this compound, presenting key data in a structured format to support research and development efforts.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in biological systems and for the formulation of potential drug products.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₀O₅[1]
Molecular Weight 316.35 g/mol
IUPAC Name 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one
CAS Number 119425-90-0
Appearance White powder
Melting Point 132-133°C
Boiling Point 509.9 ± 50.0 °C (Predicted)
Density 1.177 ± 0.06 g/cm³ (Predicted)
pKa 8.06 ± 0.15 (Predicted)
Solubility Soluble in DMSO (≥ 100 mg/mL), methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. Limited solubility in water. In a DMSO:PBS (pH 7.2) (1:2) solution, the solubility is 0.33 mg/ml.
SMILES COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC
InChIKey ZPFRAPVRYLGYEC-UHFFFAOYSA-N

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not extensively available in the public domain. The presented values are based on data from chemical suppliers and databases, with some values being computationally predicted.

For solubility, a general protocol for preparation of this compound solutions for in vitro and in vivo studies is as follows:

Protocol for Solution Preparation:

  • For in vitro studies: A stock solution is typically prepared by dissolving this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM or ≥100 mg/mL). This stock solution is then further diluted with the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the medium is non-toxic to the cells (typically <0.1%).

  • For in vivo studies: Due to its poor water solubility, formulations for in vivo administration often involve co-solvents or delivery vehicles. One reported method involves preparing a solution in a mixture of 10% DMSO and 90% corn oil, or 10% DMSO and 90% (20% SBE-β-CD in Saline). Sonication or gentle heating may be used to aid dissolution.

Biological Activity and Signaling Pathways

Below are diagrams illustrating the known signaling pathways affected by this compound.

LoureirinB_PAI1_Pathway LoureirinB This compound PAI1 PAI-1 LoureirinB->PAI1 Inhibits

LoureirinB_MAPK_Pathway cluster_inhibition Inhibition by this compound LoureirinB This compound pERK p-ERK LoureirinB->pERK pJNK p-JNK LoureirinB->pJNK TGFb1 TGF-β1 ERK ERK TGFb1->ERK Activates JNK JNK TGFb1->JNK Activates ERK->pERK JNK->pJNK

Caption: this compound inhibits the phosphorylation of ERK and JNK.

LoureirinB_KATP_Pathway LoureirinB This compound KATP KATP Channel LoureirinB->KATP Inhibits InsulinSecretion Insulin Secretion KATP->InsulinSecretion Regulates

Caption: this compound inhibits the ATP-sensitive potassium (KATP) channel.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Incubation Incubate this compound with Target Protein Serial_Dilution->Incubation Assay_Components Prepare Assay Components (e.g., PAI-1, Substrate) Assay_Components->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Measurement Measure Activity (e.g., Absorbance, Fluorescence) Reaction->Measurement Data_Processing Process Raw Data Measurement->Data_Processing IC50_Calculation Calculate IC50 Value Data_Processing->IC50_Calculation Conclusion Draw Conclusions IC50_Calculation->Conclusion

Caption: Generalized workflow for determining the IC₅₀ of this compound.

References

Loureirin B chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

Loureirin B is chemically identified as 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one[2]
Molecular Formula C₁₈H₂₀O₅
Molecular Weight 316.35 g/mol
CAS Number 119425-90-0
Appearance White powder
Melting Point 132-133°C
Boiling Point (Predicted) 509.9 ± 50.0 °C
Density (Predicted) 1.177 ± 0.06 g/cm³
Solubility Soluble in DMSO (≥150 mg/mL), methanol, ethanol, and other organic solvents.

Biological Activities and Mechanisms of Action

Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)
ParameterValueExperimental ContextSource
IC₅₀ for PAI-1 Inhibition 26.10 µMCell-free chromogenic assay

PAI1_Inhibition Loureirin_B This compound PAI1 PAI-1 Loureirin_B->PAI1 Inhibits uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation (Thrombolysis) Fibrin_clot->Fibrin_degradation

Modulation of the TGF-β/Smad Signaling Pathway

This compound has been shown to exert anti-fibrotic effects by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a critical driver of fibrosis, leading to the excessive deposition of extracellular matrix (ECM) components. This compound can downregulate the expression of key fibrotic markers such as type I and type III collagen and α-smooth muscle actin (α-SMA).

Experimental Protocol: Western Blot Analysis for TGF-β/Smad Pathway (Summarized)

To investigate the effect of this compound on the TGF-β/Smad pathway, human fibroblasts are stimulated with TGF-β1 in the presence or absence of this compound. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated Smad2 and Smad3, as well as total Smad2 and Smad3, to assess the activation of the pathway. The levels of fibrotic proteins like collagen I, collagen III, and α-SMA are also analyzed.

TGFB_Smad_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylates Loureirin_B This compound Loureirin_B->Smad2_3 Inhibits Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription (Collagen, α-SMA) Nucleus->Gene_transcription Fibrosis Fibrosis Gene_transcription->Fibrosis

Isolation and Synthesis

This compound is a naturally occurring compound found in the resin of Dracaena cochinchinensis. The isolation typically involves extraction of the resin with organic solvents such as ethanol, followed by chromatographic purification techniques to yield the pure compound. While total synthesis of this compound is feasible, isolation from its natural source remains a common method for obtaining this compound for research purposes.

Isolation_Workflow Start Dracaena cochinchinensis Resin (Dragon's Blood) Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Loureirin_B Pure this compound Chromatography->Pure_Loureirin_B

Future Directions

The multifaceted pharmacological profile of this compound presents exciting opportunities for further research and development. Key areas for future investigation include:

  • Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of this compound.

  • Preclinical and Clinical Evaluation: Rigorous preclinical studies in various disease models to assess the therapeutic potential of this compound, which could pave the way for future clinical trials.

References

Loureirin B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loureirin B, a dihydrochalcone flavonoid, is a significant bioactive compound predominantly isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood." This traditional medicine has been used for centuries for its purported therapeutic properties. Modern scientific investigation has identified this compound as a key contributor to the resin's pharmacological effects, which include anti-inflammatory, anti-fibrotic, and ion channel modulating activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, analytical methodologies, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

Current scientific literature overwhelmingly points to the genus Dracaena as the primary, if not sole, natural source of this compound. While the compound is a member of the dihydrochalcone class of flavonoids, which are present in various plants, this compound itself has been specifically and consistently isolated from Dracaena species.

Primary Source: Dracaena cochinchinensis

Dracaena cochinchinensis is the most well-documented source of this compound.[1][2][3] The compound is found in the red resin produced by the plant, often in response to injury. The concentration of this compound can vary significantly between different tissues of the plant.

Table 1: Concentration of this compound in Different Tissues of Dracaena cochinchinensis

Plant TissueConcentration of this compound (mg/g DW)
Bark of the damaged trunk (BDT)High (specific value not consistently reported, but significantly higher than other tissues)[4]
Bark of the undamaged trunk (BUT)Low (reported to be 264 times lower than in BDT)[4]
Young leaves (YL)Not detected
Senescent leaves (SL)Not detected
Flowers (FL)Not detected
Fruits (FR)Not detected
Seeds (S)Not detected
Xylem of the root (XR)Not detected
Bark of the root (BR)Not detected
Xylem of the undamaged trunk (XUT)Not detected
Xylem of the damaged trunk (XDT)Not detected

Data synthesized from available research. DW = Dry Weight.

Other Potential Dracaena Sources

This compound has also been reported in other Dracaena species, including Dracaena cinnabari, another source of Dragon's Blood resin. However, quantitative data on the concentration of this compound in these species are less readily available compared to D. cochinchinensis. Recent phylogenetic studies have led to the inclusion of the genus Sansevieria within Dracaena, which could open new avenues for exploring potential sources of this compound and related compounds within this expanded genus.

Experimental Protocols

Isolation and Quantification of this compound from Dracaena Resin

A standard method for the analysis of this compound involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Protocol: HPLC-ESI-MS for this compound Quantification

  • Sample Preparation:

    • Grind the dried resin of Dracaena cochinchinensis into a fine powder.

    • Extract the powder with a suitable organic solvent, such as methanol or ethanol, using methods like sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

    • For plasma and tissue samples in pharmacokinetic studies, protein precipitation with ethyl acetate is a common pretreatment step.

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase HPLC column (e.g., Welch Ultimate XB-C18).

    • Employ a mobile phase consisting of an acetonitrile and water gradient, often with a small percentage of an acid like acetic acid to improve peak shape (e.g., water-acetonitrile, 42:58, v/v, containing 0.1% glacial acetic acid).

    • Set a constant flow rate (e.g., 1.0 mL/min).

    • Maintain the column at a constant temperature (e.g., 25°C).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in negative or positive ion mode.

    • For quantitative analysis, operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

    • Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification:

    • Construct a calibration curve using a series of known concentrations of a purified this compound standard.

    • Determine the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.

Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Resin Dracaena Resin Grinding Grinding Resin->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration & Evaporation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract HPLC HPLC Separation (C18 Column) CrudeExtract->HPLC MS ESI-MS Detection (MRM Mode) HPLC->MS Data Data Analysis MS->Data

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways, which provides a molecular basis for its observed pharmacological effects.

Inhibition of the TGF-β Signaling Pathway

This compound exhibits anti-fibrotic effects by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway. This is particularly relevant in the context of hypertrophic scar formation.

  • Mechanism: TGF-β1 is a key cytokine that promotes fibrosis by activating fibroblasts and stimulating the deposition of extracellular matrix (ECM) proteins like collagen. This compound has been shown to downregulate the expression of Type I and Type III collagen. It also inhibits the phosphorylation of Smad2 and Smad3, key downstream mediators of the TGF-β pathway. Furthermore, this compound can suppress the TGF-β1-induced activation of the ERK/JNK pathway, which also contributes to its anti-fibrotic effects. A related study suggests that this compound's anti-fibrotic action may also involve the Pin1/TGF-β1 signaling pathway.

This compound Inhibition of the TGF-β Pathway

G TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 Phosphorylation TGFbR->Smad ERK_JNK ERK/JNK Phosphorylation TGFbR->ERK_JNK LoureirinB This compound LoureirinB->Smad LoureirinB->ERK_JNK Fibroblast Fibroblast Activation Smad->Fibroblast ERK_JNK->Fibroblast ECM ECM Deposition (Collagen I & III) Fibroblast->ECM

Caption: this compound's inhibitory action on the TGF-β signaling pathway.

Modulation of Ion Channels

This compound has been identified as a modulator of several ion channels, which underlies its effects on the immune system and insulin secretion.

  • Kv1.3 Channel Inhibition: this compound is an inhibitor of the voltage-gated potassium channel Kv1.3. These channels are crucial for regulating the membrane potential of T-lymphocytes. By inhibiting Kv1.3, this compound causes membrane depolarization, which in turn reduces calcium influx and suppresses the release of pro-inflammatory cytokines like IL-2 from activated T-cells. Interestingly, even in the absence of Kv1.3, this compound can still inhibit Ca2+ influx, suggesting it also acts on the STIM1/Orai1 channel.

This compound's Effect on T-Cell Activation

G LoureirinB This compound Kv13 Kv1.3 Channel LoureirinB->Kv13 STIM1_Orai1 STIM1/Orai1 Channel LoureirinB->STIM1_Orai1 MembraneDepolarization Membrane Depolarization Kv13->MembraneDepolarization CaInflux Ca²⁺ Influx STIM1_Orai1->CaInflux facilitates MembraneDepolarization->CaInflux reduces IL2 IL-2 Release CaInflux->IL2 stimulates

Caption: this compound inhibits T-cell activation via ion channel modulation.

  • KATP Channel Inhibition and Insulin Secretion: this compound has been shown to promote insulin secretion from pancreatic β-cells. It achieves this by inhibiting ATP-sensitive potassium (KATP) channels. The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules. This effect is dependent on the extracellular glucose concentration. This compound also upregulates the mRNA levels of Pdx-1 and MafA, transcription factors important for β-cell function. Another study suggests that this compound may also promote insulin secretion by activating the GLP-1 receptor and the AKT/PDX1 signaling pathway.

This compound's Mechanism of Insulin Secretion

G LoureirinB This compound KATP KATP Channel LoureirinB->KATP MembraneDepolarization Membrane Depolarization KATP->MembraneDepolarization closure leads to CaChannel Voltage-gated Ca²⁺ Channel MembraneDepolarization->CaChannel opens CaInflux Ca²⁺ Influx CaChannel->CaInflux Insulin Insulin Secretion CaInflux->Insulin triggers

Caption: this compound stimulates insulin secretion by inhibiting KATP channels.

Conclusion

This compound stands out as a promising natural product with well-defined mechanisms of action. While its natural occurrence appears to be restricted to the Dracaena genus, its potent bioactivities warrant further investigation for therapeutic applications. The detailed experimental protocols for its analysis and the elucidated signaling pathways provide a solid foundation for future research and development. This technical guide serves as a comprehensive resource for scientists working on the discovery and development of novel therapeutics based on this intriguing dihydrochalcone.

References

Loureirin B in Cardiovascular Disease: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loureirin B, a flavonoid compound extracted from Dracaena cochinchinensis, has emerged as a promising therapeutic agent in the management of cardiovascular diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the cardioprotective effects of this compound. It details the compound's multifaceted actions, including its potent anti-inflammatory and anti-fibrotic properties. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the intricate signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in cardiovascular drug development.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. Pathological processes such as cardiac fibrosis, myocardial ischemia/reperfusion (I/R) injury, and chronic inflammation are central to the progression of many CVDs, leading to adverse cardiac remodeling and heart failure. This compound has demonstrated significant potential in mitigating these pathological changes through its influence on key cellular signaling cascades. This guide focuses on its mechanisms of action in preclinical models of cardiac fibrosis and myocardial I/R injury, providing a foundational understanding for future research and therapeutic development.

Mechanism of Action in Cardiac Fibrosis

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to stiffening of the heart muscle and impaired cardiac function. This compound has been shown to attenuate cardiac fibrosis by targeting key signaling pathways involved in fibroblast activation and collagen synthesis.

Inhibition of the Pin1/TGF-β1 Signaling Pathway

In a mouse model of cardiac fibrosis induced by transverse aortic constriction (TAC), this compound administration has been shown to prevent cardiac fibrosis and improve cardiac function.[1] The underlying mechanism involves the suppression of the Pin1/TGF-β1 signaling pathway.[1]

Experimental Model: Transverse Aortic Constriction (TAC) in mice.[1]

Key Findings:

  • This compound treatment inhibited the TAC-induced elevation of inflammatory factors, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1]

  • The expression of transforming growth factor-β1 (TGF-β1) and Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), both key mediators of fibrosis, were significantly reduced by this compound.[1]

  • In vitro, using cardiac fibroblasts (CFs) stimulated with Angiotensin II (Ang II), this compound inhibited fibroblast activation and collagen synthesis.

Table 1: Effect of this compound on Cardiac Function and Fibrosis in a TAC Mouse Model

ParameterTAC + SalineTAC + this compound (10 mg/kg/day)
Cardiac Function
Ejection Fraction (%)Significantly ReducedSignificantly Improved
Fractional Shortening (%)Significantly ReducedSignificantly Improved
Fibrosis Markers
Collagen DepositionSignificantly IncreasedSignificantly Reduced
TGF-β1 ExpressionSignificantly IncreasedSignificantly Reduced
Pin1 ExpressionSignificantly IncreasedSignificantly Reduced
Inflammatory Cytokines
IL-1βSignificantly IncreasedSignificantly Reduced
IL-6Significantly IncreasedSignificantly Reduced
TNF-αSignificantly IncreasedSignificantly Reduced

Signaling Pathway Diagram:

Pin1_TGF_B1_Pathway cluster_stimulus Stimuli cluster_response Cellular Response TAC Transverse Aortic Constriction (TAC) Pin1 Pin1 TAC->Pin1 AngII Angiotensin II (Ang II) AngII->Pin1 LoureirinB This compound LoureirinB->Pin1 Inhibits TGF_B1 TGF-β1 LoureirinB->TGF_B1 Inhibits Pin1->TGF_B1 Upregulates Fibroblast_Activation Fibroblast Activation TGF_B1->Fibroblast_Activation Collagen_Synthesis Collagen Synthesis Fibroblast_Activation->Collagen_Synthesis Cardiac_Fibrosis Cardiac Fibrosis Collagen_Synthesis->Cardiac_Fibrosis

This compound inhibits the Pin1/TGF-β1 signaling pathway.

Mechanism of Action in Myocardial Ischemia/Reperfusion (I/R) Injury

Myocardial I/R injury is a complex phenomenon that paradoxically damages the heart upon restoration of blood flow after an ischemic event. This compound has been shown to confer cardioprotection in this setting by targeting inflammation and fibrosis.

Inhibition of the PAI-1/TGF-β1/Smad Signaling Pathway

Experimental Model: Myocardial Ischemia/Reperfusion (MI/R) in mice.

Key Findings:

  • This compound administration (0.5 mg/kg or 1 mg/kg) for 4 weeks improved left ventricular (LV) function and reduced myocardial infarction in MI/R mice.

  • The expression of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β in the heart was reduced by this compound treatment.

  • This compound downregulated the expression of fibrosis-related proteins, including fibronectin, collagen I, collagen III, and α-smooth muscle actin (α-SMA).

Table 2: Effect of this compound on Cardiac Function and Infarct Size in a MI/R Mouse Model

ParameterShamMI/RMI/R + LrB (0.5 mg/kg)MI/R + LrB (1 mg/kg)
Cardiac Function
LVEF (%)NormalSignificantly DecreasedSignificantly IncreasedSignificantly Increased
LVFS (%)NormalSignificantly DecreasedSignificantly IncreasedSignificantly Increased
LVEDD (mm)NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
LVESD (mm)NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Infarct Size
Infarct Area (%)N/ASignificantly IncreasedSignificantly DecreasedSignificantly Decreased

Signaling Pathway Diagram:

PAI1_TGF_B1_Smad_Pathway cluster_stimulus Stimulus cluster_response Cellular Response MI_R Myocardial Ischemia/Reperfusion PAI1 PAI-1 MI_R->PAI1 LoureirinB This compound LoureirinB->PAI1 Inhibits TGF_B1 TGF-β1 PAI1->TGF_B1 Upregulates TGF_B1R TGF-β1R TGF_B1->TGF_B1R Binds Smad2_3 Smad2/3 TGF_B1R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Fibrosis_Proteins Fibrosis-related Proteins (Collagen, α-SMA) p_Smad2_3->Fibrosis_Proteins Upregulates Transcription Myocardial_Fibrosis Myocardial Fibrosis Fibrosis_Proteins->Myocardial_Fibrosis

This compound inhibits the PAI-1/TGF-β1/Smad signaling pathway.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key driver of cardiovascular disease. This compound exhibits potent anti-inflammatory effects by modulating critical inflammatory signaling pathways.

Regulation of the STAT6/NF-κB Signaling Pathway

In the context of ischemia/reperfusion injury, this compound has been shown to modulate microglial polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype by regulating the STAT6/NF-κB signaling pathway. While this study was conducted in a cerebral ischemia model, the pathway is highly relevant to cardiovascular inflammation.

Experimental Model: Oxygen-glucose deprivation/reperfusion (OGD/R) in BV2 microglial cells.

Key Findings:

  • This compound treatment increased the expression of phosphorylated STAT6 (p-STAT6).

  • Conversely, this compound reduced the expression of phosphorylated NF-κB p65 (p-p65).

  • This modulation of STAT6 and NF-κB activity was associated with a decrease in pro-inflammatory M1 markers and an increase in anti-inflammatory M2 markers.

Table 3: Effect of this compound on STAT6 and NF-κB Phosphorylation

Treatmentp-STAT6 Expressionp-NF-κB p65 Expression
ControlBaselineBaseline
OGD/RDecreasedIncreased
OGD/R + this compoundSignificantly IncreasedSignificantly Decreased

Signaling Pathway Diagram:

STAT6_NFkB_Pathway LoureirinB This compound STAT6 STAT6 LoureirinB->STAT6 Activates NFkB NF-κB LoureirinB->NFkB Inhibits p_STAT6 p-STAT6 M2_Polarization M2 Polarization (Anti-inflammatory) p_STAT6->M2_Polarization p_NFkB p-NF-κB M1_Polarization M1 Polarization (Pro-inflammatory) p_NFkB->M1_Polarization

This compound modulates STAT6 and NF-κB signaling.
Suppression of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cellular responses to stress and inflammation. While direct evidence in a cardiovascular context is still emerging, studies in other cell types have shown that this compound can suppress the activation of the MAPK signaling pathway. This mechanism is highly relevant to the inflammatory component of cardiovascular diseases.

Key Findings from Non-Cardiovascular Studies:

  • This compound has been observed to decrease the phosphorylation levels of ERK, JNK, and p38 in a dose-dependent manner.

Table 4: General Effect of this compound on MAPK Phosphorylation

KinasePhosphorylation Level with this compound
p-ERKDecreased
p-JNKDecreased
p-p38Decreased

Signaling Pathway Diagram:

MAPK_Pathway Stress_Stimuli Cellular Stress/ Inflammatory Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK LoureirinB This compound LoureirinB->MAPKKK Inhibits MAPKK MAPKK LoureirinB->MAPKK Inhibits MAPK MAPK (ERK, JNK, p38) LoureirinB->MAPK Inhibits MAPKKK->MAPKK MAPKK->MAPK Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response

This compound inhibits the MAPK signaling cascade.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the studies on this compound's mechanism of action in cardiovascular disease.

In Vivo Models
  • Transverse Aortic Constriction (TAC):

    • Objective: To induce pressure overload-induced cardiac hypertrophy and fibrosis in mice.

    • Procedure: Male C57BL/6 mice are anesthetized, and a thoracotomy is performed. A suture is tied around the transverse aorta between the innominate and left common carotid arteries with a spacer (e.g., a 27-gauge needle) to create a defined constriction. The spacer is then removed. Sham-operated animals undergo the same procedure without aortic constriction. This compound (e.g., 10 mg/kg/day) or saline is continuously delivered via subcutaneous osmotic mini-pumps.

    • Assessment: Cardiac function is assessed by echocardiography. Cardiac tissue is collected for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis (e.g., Western blot, qPCR).

  • Myocardial Ischemia/Reperfusion (MI/R) Injury:

    • Objective: To mimic the effects of a heart attack and subsequent reperfusion therapy.

    • Procedure: Male C57BL/6 mice are anesthetized and ventilated. A left thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated with a suture for a defined period (e.g., 45 minutes) to induce ischemia. The suture is then released to allow reperfusion. Sham-operated animals undergo the same procedure without LAD ligation. This compound (e.g., 0.5 or 1 mg/kg/day) is administered, often for several weeks.

    • Assessment: Cardiac function is evaluated by echocardiography. Infarct size is determined by staining heart sections with triphenyltetrazolium chloride (TTC). Myocardial fibrosis is assessed by Masson's trichrome staining.

In Vitro Models
  • Angiotensin II (Ang II)-Treated Cardiac Fibroblasts:

    • Objective: To model fibroblast activation and collagen synthesis in vitro.

    • Procedure: Primary cardiac fibroblasts are isolated from neonatal rat or mouse hearts. The cells are cultured and then stimulated with Ang II (e.g., 100 nM for 24 hours) in the presence or absence of this compound at various concentrations.

    • Assessment: Cell proliferation can be measured by MTT assay. The expression of fibrotic markers such as α-SMA, collagen I, and collagen III is quantified by Western blot and qPCR.

Molecular Biology Techniques
  • Western Blotting:

    • Objective: To detect and quantify the expression levels of specific proteins.

    • Procedure: Protein lysates from cardiac tissue or cultured cells are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., TGF-β1, p-Smad2/3, p-ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) system. Band intensities are quantified using densitometry software.

  • Quantitative Real-Time PCR (qPCR):

    • Objective: To measure the mRNA expression levels of target genes.

    • Procedure: Total RNA is extracted from cardiac tissue or cells and reverse-transcribed into cDNA. qPCR is then performed using specific primers for the genes of interest (e.g., IL-6, TNF-α, collagen I) and a SYBR Green-based detection method. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

  • Sircol Collagen Assay:

    • Objective: To quantify the total collagen content in tissue or cell culture samples.

    • Procedure: This colorimetric assay is based on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of collagen. The absorbance of the dye-collagen complex is measured spectrophotometrically.

Conclusion and Future Directions

Future research should focus on:

  • Elucidating the precise molecular interactions of this compound with its targets.

  • Conducting more extensive dose-response and pharmacokinetic/pharmacodynamic studies.

  • Evaluating the efficacy and safety of this compound in large animal models of cardiovascular disease.

  • Exploring the potential for combination therapies with existing cardiovascular drugs.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for advancing this compound from a promising preclinical compound to a potential novel therapy for patients with cardiovascular disease.

References

Loureirin B: A Comprehensive Pharmacological Profile and Therapeutic Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin B, a flavonoid and a prominent bioactive constituent isolated from the traditional Chinese medicine Resina Draconis (Dragon's Blood), has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its multifaceted therapeutic potential, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics.

Pharmacological Profile

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, cardiovascular, and immunomodulatory activities. These effects are attributed to its ability to modulate a variety of cellular signaling pathways.

Anti-inflammatory and Immunosuppressive Effects

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties. It effectively reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][5] The immunosuppressive effects of this compound are mediated through the inhibition of STIM1/Orai1 and KV1.3 channels in T-cells. This inhibition leads to a reduction in calcium ion (Ca2+) influx and subsequent suppression of interleukin-2 (IL-2) secretion, a critical cytokine for T-cell proliferation and activation. Furthermore, this compound has been shown to alleviate the autoimmune responses in a rat model of collagen-induced arthritis by blocking NFAT1 activation and reducing Kv1.3 expression in activated T cells.

Anticancer Activity

In the realm of oncology, this compound has shown promising anti-cancer effects against various cancer cell lines. In cervical cancer cells (HeLa), it has been found to inhibit proliferation, induce apoptosis, and reduce invasion and migration by suppressing the PI3K/AKT signaling pathway. Studies on Loureirin analogues have also highlighted their potential in colorectal cancer by regulating the cell cycle and the Fas death receptor pathway.

Neuroprotective Effects

This compound exhibits potent neuroprotective properties, particularly in the context of cerebral ischemia/reperfusion injury. Its mechanism of action involves the modulation of microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This modulation is achieved through the regulation of the STAT6/NF-κB signaling pathway. Additionally, the neuroprotective effects of this compound are associated with the activation of the AKT, CREB, and Nrf2 pathways.

Cardiovascular and Metabolic Effects

In the context of metabolic diseases, this compound has been shown to reduce insulin resistance and chronic inflammation in a rat model of Polycystic Ovary Syndrome (PCOS) by upregulating GPR120 and activating the LKB1/AMPK signaling pathway. It also protects against diet-induced obesity by activating the adipose tissue ω3 PUFA-GPR120-UCP1 axis, which promotes thermogenesis. Furthermore, this compound promotes insulin secretion by acting as a glucagon-like peptide-1 receptor (GLP-1R) agonist.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the pharmacological activities and pharmacokinetic profile of this compound.

Table 1: In Vitro and In Vivo Pharmacological Activities of this compound

Pharmacological Effect Model Key Findings Quantitative Data Reference
PAI-1 InhibitionCell-free assayInhibits plasminogen activator inhibitor-1IC50: 26.10 μM
Anticancer (Cervical Cancer)HeLa cellsInhibited cell viabilityDecline to 53.17% at 24h with 20 μg/mL
Anticancer (Cervical Cancer)HeLa cellsDecreased cell coloniesFrom 156.7 to 102.7 with 20 μg/mL
NeuroprotectionPC12 cells (OGD/R)Treatment with this compound after OGD10 μM concentration used
Cardiac FibrosisMice (TAC model)Prevented cardiac fibrosis and improved cardiac function10 mg/kg/day
Cardiac Ischemia/ReperfusionMice (MI/R model)Improved cardiac function and reduced infarct size0.5 mg/kg and 1 mg/kg per day
ImmunosuppressionJurkat T cellsInhibited Ca2+ influx and IL-2 secretionDose-dependent inhibition of STIM1/Orai1
Anti-obesityMice (diet-induced)Prevents diet-induced obesity and ameliorates metabolic abnormalitiesNot specified
PCOSRats (letrozole-induced)Reduced body weight and improved ovarian morphologyNot specified
AntidiabeticIns-1 cellsPromotes insulin secretion0.01, 0.1, and 1 μM

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Model Reference
Cmax (LB-loaded NLs)3.247 ± 0.631 ng/mLRats
T1/2 (LB-loaded NLs)14.765 ± 10.780 minRats
AUC (LB-loaded NLs)2.957 ± 0.201 ng/mLhRats
Plasma Clearance (LB-loaded NLs)0.132 ± 0.901 ng/mLhRats
Tissue DistributionHighest in liver, followed by kidney, lung, spleen, heart, and cerebrumRats

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound are underpinned by its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

PI3K_AKT_Pathway LoureirinB This compound PI3K PI3K LoureirinB->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis NFkB_Pathway LoureirinB This compound p65 p-p65 LoureirinB->p65 Reduces NFkB NF-κB p65->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines TGF_beta_Pathway LoureirinB This compound Pin1 Pin1 LoureirinB->Pin1 Suppresses TGFb1 TGF-β1 Pin1->TGFb1 Fibrosis Cardiac Fibrosis TGFb1->Fibrosis Microglia_Polarization LoureirinB This compound STAT6 p-STAT6 LoureirinB->STAT6 Improves NFkB_p65 NF-κB (p-p65) LoureirinB->NFkB_p65 Reduces M2 M2 Microglia (Anti-inflammatory) STAT6->M2 M1 M1 Microglia (Pro-inflammatory) NFkB_p65->M1 Calcium_Signaling LoureirinB This compound STIM1_Orai1 STIM1/Orai1 LoureirinB->STIM1_Orai1 Inhibits Kv13 Kv1.3 LoureirinB->Kv13 Inhibits Ca_influx Ca2+ Influx STIM1_Orai1->Ca_influx Kv13->Ca_influx IL2 IL-2 Secretion Ca_influx->IL2 InVivo_Workflow Start Animal Model of Disease Treatment This compound Administration Start->Treatment Monitoring Monitoring of Physiological and Behavioral Parameters Treatment->Monitoring Tissue_Collection Tissue Collection and Processing Monitoring->Tissue_Collection Analysis Histopathological and Biochemical Analysis Tissue_Collection->Analysis End Data Analysis and Conclusion Analysis->End

References

An In-depth Technical Guide to the Biological Activities of Loureirin B

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Loureirin B, a flavonoid and a primary bioactive constituent of Resina Draconis (Dragon's Blood), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive review of the biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects. This document synthesizes quantitative data from multiple studies, outlines key experimental methodologies, and presents visual representations of the underlying signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound, with the chemical formula C18H20O5, is a dihydrochalcone that has been traditionally used in Chinese medicine.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underpinning its therapeutic effects. This guide serves as a technical resource for researchers and professionals in the field of drug discovery and development, providing a consolidated overview of the current state of knowledge regarding this compound's biological functions.

Anti-Cancer Activities

This compound has demonstrated significant anti-cancer activity across various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, invasion, and migration.

Signaling Pathways in Anti-Cancer Activity

A key pathway implicated in this compound's anti-cancer effects is the PI3K/AKT signaling cascade. In cervical cancer cells (HeLa), this compound has been shown to suppress this pathway, leading to reduced cell viability and proliferation.[2] Furthermore, studies on colorectal cancer have indicated that this compound analogues can regulate the cell cycle and the Fas death receptor pathway.[3]

PI3K_AKT_Pathway LoureirinB This compound PI3K PI3K LoureirinB->PI3K Bax Bax LoureirinB->Bax AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Anti_Inflammatory_Pathways cluster_cardiac Cardiac Fibrosis cluster_pcos PCOS Inflammation LoureirinB1 This compound Pin1 Pin1 LoureirinB1->Pin1 TGFB1 TGF-β1 Pin1->TGFB1 Fibrosis Fibrosis TGFB1->Fibrosis LoureirinB2 This compound GPR120 GPR120 LoureirinB2->GPR120 LKB1 LKB1 GPR120->LKB1 AMPK AMPK LKB1->AMPK Inflammation Inflammation AMPK->Inflammation Neuroprotection_Workflow LoureirinB This compound STAT6 p-STAT6 LoureirinB->STAT6 NFkB NF-κB (p-p65) LoureirinB->NFkB M2_Microglia M2 Microglia (Anti-inflammatory) STAT6->M2_Microglia M1_Microglia M1 Microglia (Pro-inflammatory) NFkB->M1_Microglia Neuroprotection Neuroprotection M1_Microglia->Neuroprotection M2_Microglia->Neuroprotection Metabolic_Regulation cluster_obesity Obesity cluster_insulin Insulin Resistance LoureirinB1 This compound PUFA ω3 PUFA LoureirinB1->PUFA GPR120 GPR120 PUFA->GPR120 UCP1 UCP1 GPR120->UCP1 Thermogenesis Adipose Thermogenesis UCP1->Thermogenesis LoureirinB2 This compound GPR120_2 GPR120 LoureirinB2->GPR120_2 LKB1 LKB1 GPR120_2->LKB1 AMPK AMPK LKB1->AMPK Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity

References

An In-depth Technical Guide to the Neuroprotective Effects of Loureirin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of Loureirin B, a flavonoid compound derived from Resina Draconis. We delve into the molecular mechanisms, summarize key quantitative findings from preclinical studies, and provide detailed experimental protocols and workflow visualizations to support further research and development in neurotherapeutics.

Executive Summary

This compound has emerged as a promising neuroprotective agent with multifaceted mechanisms of action. Preclinical evidence demonstrates its efficacy in models of ischemic stroke and spinal cord injury. Its primary neuroprotective functions are attributed to its ability to modulate critical signaling pathways involved in inflammation, oxidative stress, and neuronal regeneration. Specifically, this compound attenuates neuroinflammation by shifting microglial polarization, combats oxidative damage by activating the Nrf2 pathway, and promotes axonal regrowth by regulating the Akt/GSK-3β axis. This guide synthesizes the current data, offering a foundational resource for its potential development as a therapeutic agent for neurodegenerative diseases and acute neuronal injury.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 2.1: Summary of In Vitro Neuroprotective Effects of this compound
Model SystemCell TypeInsultThis compound ConcentrationKey Quantitative FindingsReference(s)
Ischemia/ReperfusionBV2 MicrogliaOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Not Specified- Markedly decreased the proportion of M1 microglia. - Significantly increased the proportion of M2 microglia. - Reduced levels of pro-inflammatory cytokines. - Increased levels of anti-inflammatory cytokines.[1]
Ischemia/ReperfusionPC12 CellsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)10 µM- Promoted expression of Heme Oxygenase-1 (HO-1) and Bcl-2. - Activated PI3K/AKT/CREB and Nrf2 signaling pathways.[2][3]
Axon RegenerationPrimary NeuronsNot Specified (In vitro culture)Not Specified- Effectively promoted neuron polarization and axon regeneration.[4][5]

Note: While a specific IC50 value for this compound in neuroprotection is not detailed in the reviewed literature, a related compound, Loureirin C, was found to have an IC50 of 4.942 μM in SH-SY5Y cells subjected to OGD/R, suggesting a potent effect for this class of compounds.

Table 2.2: Summary of In Vivo Neuroprotective Effects of this compound
Model SystemAnimal ModelInsultThis compound DosageKey Quantitative FindingsReference(s)
Ischemic StrokeSprague-Dawley RatsMiddle Cerebral Artery Occlusion/Reperfusion (MCAO/R)Not Specified- Significantly reduced infarct volume. - Improved neurological and neurobehavioral deficits. - Improved histopathological changes and reduced neuronal loss.
Spinal Cord InjuryRat ModelTraumatic Acute SCINot Specified- Effectively promoted axon regeneration.

Mechanisms of Action: Key Signaling Pathways

This compound exerts its neuroprotective effects by modulating several interconnected signaling pathways. The primary mechanisms identified are the suppression of neuroinflammation via STAT6/NF-κB, mitigation of oxidative stress through the PI3K/Akt/Nrf2 pathway, and promotion of neuronal repair via the Akt/GSK-3β pathway.

Modulation of Microglial Polarization via STAT6/NF-κB

In the context of cerebral ischemia, neuroinflammation mediated by microglia is a key driver of secondary neuronal damage. This compound beneficially modulates this response by promoting the switch of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is achieved by activating the STAT6 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway. The direct interaction between STAT6 and NF-κB is a critical nexus for controlling inflammatory gene expression.

G cluster_LB This compound Action cluster_pathway Microglial Signaling cluster_phenotype Microglial Phenotype LB This compound pSTAT6 p-STAT6 LB->pSTAT6 Promotes NFkB NF-κB (p65) LB->NFkB Inhibits STAT6 STAT6 STAT6->pSTAT6 Phosphorylation pSTAT6->NFkB Antagonizes M2 M2 Phenotype (Anti-inflammatory) pSTAT6->M2 Drives M1 M1 Phenotype (Pro-inflammatory) NFkB->M1 Drives

Caption: this compound modulates microglial polarization via STAT6/NF-κB.
Antioxidant Response via PI3K/Akt/Nrf2 Pathway

Oxidative stress is a major contributor to cell death following ischemic injury. This compound counters this by activating the PI3K/Akt signaling cascade, which is a crucial regulator of the Nrf2-ARE (Antioxidant Response Element) pathway. Activation of Akt leads to the nuclear translocation of Nrf2, a master regulator of antioxidant gene expression. In the nucleus, Nrf2 binds to the ARE, driving the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and anti-apoptotic proteins such as Bcl-2.

G cluster_upstream Upstream Signaling cluster_downstream Nuclear Response LB This compound PI3K PI3K LB->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Activates Nrf2_cyto Nrf2 (Cytoplasm) pAkt->Nrf2_cyto Promotes Translocation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (DNA) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, Bcl-2) ARE->Genes Induces Transcription

Caption: this compound antioxidant effect via the PI3K/Akt/Nrf2 pathway.
Axon Regeneration via Akt/GSK-3β Pathway

Following physical trauma to the central nervous system, such as spinal cord injury, axon retraction limits functional recovery. This compound has been shown to promote axon regeneration by first inhibiting endoplasmic reticulum (ER) stress, which in turn preserves mitochondrial function. This cellular stability allows for the reactivation of the pro-survival Akt/GSK-3β pathway. Akt phosphorylates and thereby inactivates GSK-3β, a kinase that, when active, can destabilize microtubules. By inhibiting GSK-3β, this compound promotes the stability of microtubules, which is essential for axonal structure and growth.

G cluster_stress Cellular Stress Response cluster_pathway Regenerative Signaling cluster_outcome Cellular Outcome LB This compound ER_Stress ER Stress LB->ER_Stress Inhibits Mito_Dys Mitochondrial Dysfunction ER_Stress->Mito_Dys Akt Akt Mito_Dys->Akt Inhibits pGSK3b p-GSK-3β (Inactive) Akt->pGSK3b Inactivates via Phosphorylation GSK3b GSK-3β (Active) Microtubule Microtubule Stability GSK3b->Microtubule Inhibits pGSK3b->Microtubule Leads to Axon_Regen Axon Regeneration Microtubule->Axon_Regen Promotes

Caption: this compound promotes axon regeneration via the Akt/GSK-3β pathway.

Experimental Protocols & Workflows

Reproducibility is paramount in scientific investigation. This section outlines the generalized methodologies for the key in vivo and in vitro models used to study the neuroprotective effects of this compound.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a standard and widely used procedure to mimic ischemic stroke in rodents.

Objective: To induce a focal cerebral ischemia followed by reperfusion to assess the neuroprotective effects of a test compound.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon monofilament suture with a rounded tip is inserted from the ECA into the ICA to block the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-120 minutes.

  • Reperfusion: The suture is withdrawn to allow blood flow to resume.

  • Compound Administration: this compound or vehicle is administered (e.g., intragastrically or intravenously) at a predetermined time before or after the ischemic insult.

  • Outcome Assessment (24h-7days post-MCAO):

    • Neurological Deficit Scoring: Animals are scored on a scale (e.g., Zea-Longa 5-point scale) to assess motor and neurological function.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

    • Histology & Immunohistochemistry: Brain sections are analyzed for neuronal loss (Nissl staining) and expression of pathway-specific markers (e.g., p-STAT6, NF-κB).

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model simulates the ischemic conditions of stroke at a cellular level.

Objective: To induce ischemic-like injury in cultured neuronal or glial cells to investigate cellular mechanisms and screen for protective compounds.

Methodology:

  • Cell Culture: Plate cells (e.g., BV2 microglia, PC12 neuronal cells) in appropriate culture medium and allow them to adhere.

  • Oxygen-Glucose Deprivation (OGD): Replace normal culture medium with glucose-free medium (e.g., Earle's Balanced Salt Solution). Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration of 2-6 hours.

  • Reperfusion/Reoxygenation: Remove plates from the chamber and replace the glucose-free medium with normal, glucose-containing culture medium. Return plates to a standard normoxic incubator (95% air, 5% CO₂) for 18-24 hours.

  • Compound Treatment: this compound is typically added to the culture medium either before OGD, during OGD, or at the onset of reoxygenation.

  • Outcome Assessment:

    • Cell Viability Assays: Quantify cell survival using MTT or LDH release assays.

    • Western Blotting: Measure the expression and phosphorylation state of key proteins in signaling pathways (e.g., Akt, p-Akt, Nrf2).

    • Immunofluorescence: Visualize protein localization (e.g., nuclear translocation of Nrf2) or cell-specific markers.

    • ELISA: Quantify the concentration of secreted cytokines in the culture medium.

General Experimental Workflow

The diagram below illustrates a typical workflow for investigating a neuroprotective compound like this compound, from initial hypothesis to mechanistic validation.

G start Hypothesis: This compound is Neuroprotective invitro In Vitro Screening (e.g., OGD/R Model) start->invitro viability Assess Cell Viability (MTT, LDH) invitro->viability invivo In Vivo Validation (e.g., MCAO Model) viability->invivo Positive Result behavior Assess Neurological Function & Infarct Volume invivo->behavior mechanism Mechanistic Studies behavior->mechanism Efficacy Confirmed biochem Biochemical Analysis (Western Blot, ELISA, IHC) mechanism->biochem conclusion Conclusion: Validate Neuroprotective Effect and Mechanism biochem->conclusion

Caption: A generalized workflow for neuroprotective drug discovery.

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent, operating through a synergistic combination of anti-inflammatory, antioxidant, and pro-regenerative mechanisms. The data summarized in this guide highlight its efficacy in clinically relevant models of ischemic stroke and spinal cord injury.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

  • Dose-Response Studies: Comprehensive dose-response analyses are needed to establish optimal therapeutic concentrations and windows for both in vitro and in vivo applications.

  • Chronic Neurodegenerative Models: The efficacy of this compound should be investigated in chronic models of neurodegeneration (e.g., models for Parkinson's or Alzheimer's disease) to assess its potential for long-term therapeutic use.

  • Safety and Toxicology: Rigorous safety and toxicology studies are essential prerequisites for advancing this compound toward clinical trials.

By addressing these areas, the scientific and medical communities can fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel treatment for a range of debilitating neurological disorders.

References

Loureirin B: A Key Bioactive Constituent of Dragon's Blood in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dragon's Blood, a potent resinous substance esteemed in traditional Chinese medicine for its wound-healing and blood-stasis-dispersing properties, owes much of its therapeutic efficacy to a complex interplay of phytochemicals. Among these, Loureirin B, a dihydrochalcone flavonoid, has emerged as a focal point of scientific investigation. This document provides a comprehensive technical overview of this compound, elucidating its chemical characteristics, botanical origins, and established roles within the context of Dragon's Blood. We delve into its multifaceted pharmacological activities, detailing the underlying molecular mechanisms and signaling pathways. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering a curated synthesis of current knowledge to facilitate further exploration and therapeutic application of this promising natural compound.

Introduction

For centuries, Dragon's Blood, the deep red resin obtained from various species of the Dracaena genus, has been a cornerstone of traditional Chinese medicine.[1] Its applications range from treating traumatic injuries and fractures to alleviating pain and stopping bleeding.[2] Modern analytical techniques have enabled the deconstruction of this ancient remedy, revealing a rich composition of bioactive molecules. This compound, a prominent flavonoid constituent, has been identified as a significant contributor to the resin's therapeutic effects.[3] Extracted from the stems of Dracaena cochinchinensis, this compound has garnered considerable attention for its diverse pharmacological properties, including anti-inflammatory, anti-thrombotic, and neuroprotective activities. This whitepaper will provide a detailed examination of the scientific evidence supporting the role of this compound in the medicinal applications of Dragon's Blood.

Chemical and Physical Properties of this compound

This compound is chemically classified as a dihydrochalcone. Its fundamental properties are summarized in the table below, providing essential information for researchers engaged in its extraction, handling, and formulation.

PropertyValueReference
Molecular Formula C18H20O5
Molecular Weight 316.35 g/mol
CAS Number 119425-90-0
Appearance White powder
Solubility Soluble in methanol, ethanol, and DMSO
Melting Point 132-133°C
Boiling Point 509.9±50.0 °C (Predicted)
Density 1.177±0.06 g/cm3 (Predicted)

Botanical Origin and Traditional Use

Botanical Source

This compound is primarily isolated from the resin of Dracaena cochinchinensis (Lour.) S. C. Chen, a plant species commonly known as the Chinese dragon tree. This species is a significant source of the traditional Chinese medicine "Xue Jie," or Dragon's Blood. The resin is a dark red substance that exudes from the stems of the tree.

Traditional Chinese Medicine (TCM) Applications

In the framework of Traditional Chinese Medicine, Dragon's Blood is categorized as an herb that invigorates the blood and dispels blood stasis. Its primary functions include stopping bleeding, promoting wound healing, and alleviating pain. It is traditionally used both internally and topically for a variety of conditions, including traumatic injuries, fractures, and ulcers.

Pharmacological Activities and Mechanisms of Action

Scientific research has begun to elucidate the molecular mechanisms that underpin the traditional uses of Dragon's Blood, with this compound emerging as a key player in many of these processes.

Hemostatic and Anti-thrombotic Effects
ParameterValueReference
PAI-1 Inhibition (IC50) 26.10 μM
Anti-inflammatory and Immunosuppressive Effects

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of pro-inflammatory mediators and suppress the activation of immune cells. One of the key mechanisms underlying its immunosuppressive effects is the inhibition of both KV1.3 and STIM1/Orai1 channels in T cells. This dual inhibition leads to a reduction in calcium influx and subsequent suppression of interleukin-2 (IL-2) secretion, a critical cytokine for T cell proliferation and activation.

Jurkat T cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum. For the calcium influx assay, cells were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated to induce calcium influx in the presence or absence of this compound. Changes in intracellular calcium concentration were measured using flow cytometry.

Neuroprotective Effects

This compound exhibits neuroprotective properties through multiple mechanisms. It has been shown to promote axon regeneration after spinal cord injury by inhibiting endoplasmic reticulum stress-induced mitochondrial dysfunction. Furthermore, this compound activates the Akt/GSK-3β signaling pathway, which is crucial for cell survival and microtubule stabilization, thereby promoting neuronal regeneration. The neuroprotective effects of this compound are also attributed to its regulation of the AKT, CREB, and Nrf2 pathways.

LoureirinB_Neuroprotection LoureirinB This compound ER_Stress Endoplasmic Reticulum Stress LoureirinB->ER_Stress Akt Akt LoureirinB->Akt Mitochondrial_Dysfunction Mitochondrial Dysfunction ER_Stress->Mitochondrial_Dysfunction Axon_Regeneration Axon Regeneration Mitochondrial_Dysfunction->Axon_Regeneration GSK3b GSK-3β Akt->GSK3b Microtubule_Stabilization Microtubule Stabilization GSK3b->Microtubule_Stabilization Microtubule_Stabilization->Axon_Regeneration

Caption: this compound's neuroprotective signaling pathway.

Effects on Insulin Secretion

This compound has been found to promote insulin secretion, suggesting its potential in the management of diabetes. Its mechanism of action involves the inhibition of KATP channels, leading to an influx of intracellular calcium. Additionally, this compound has been shown to activate the glucagon-like peptide-1 receptor (GLP-1R), further enhancing insulin secretion.

LoureirinB_Insulin_Secretion LoureirinB This compound KATP_Channel KATP Channel LoureirinB->KATP_Channel GLP1R GLP-1R LoureirinB->GLP1R Ca_Influx Ca2+ Influx KATP_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion GLP1R->Insulin_Secretion

Caption: this compound's mechanism for promoting insulin secretion.

Conclusion and Future Directions

This compound stands out as a highly promising bioactive compound within the traditional Chinese medicine, Dragon's Blood. Its well-documented pharmacological activities, including hemostatic, anti-inflammatory, neuroprotective, and insulin-secreting effects, provide a scientific basis for the historical use of this ancient remedy. The elucidation of its molecular targets and signaling pathways opens new avenues for modern drug discovery and development.

Future research should focus on several key areas. Further in-depth studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of this compound. Clinical trials are warranted to evaluate its therapeutic efficacy and safety in human subjects for various conditions, including thrombotic disorders, inflammatory diseases, and neurodegenerative conditions. Furthermore, the synergistic effects of this compound with other compounds present in Dragon's Blood should be investigated to better understand the holistic therapeutic action of this traditional medicine. The continued exploration of this compound holds significant potential for the development of novel therapeutics derived from a rich history of traditional medicine.

References

In silico molecular docking studies of Loureirin B with target proteins

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies of Loureirin B, a flavonoid compound isolated from Dracaena cochinchinensis, with its various protein targets. The document summarizes key quantitative data, outlines detailed experimental protocols for molecular docking, and visualizes associated signaling pathways and workflows.

Introduction to this compound and Its Therapeutic Potential

This compound is a flavonoid that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] It has been reported to possess immunosuppressive, anti-inflammatory, anti-diabetic, and cardioprotective effects.[1][3][4] These therapeutic properties are attributed to its ability to interact with and modulate the activity of specific protein targets, thereby influencing various signaling pathways. Molecular docking simulations have been instrumental in elucidating the binding modes and affinities of this compound with these targets, providing a foundation for rational drug design and development.

Target Proteins of this compound and Binding Affinities

Several studies have identified key protein targets of this compound through in silico and experimental approaches. The following table summarizes the identified targets and the associated quantitative data from molecular docking and experimental assays.

Target Protein/ComplexTherapeutic AreaDocking Score/Binding AffinityExperimental Validation (IC50, etc.)Reference
Pin1/TGF-β1 Cardiac FibrosisNot explicitly stated in search resultsThis compound inhibits the expression of Pin1 and TGF-β1.
STIM1/Orai1 ImmunosuppressionNot explicitly stated in search resultsThis compound directly inhibits the STIM1/Orai1 channel in a dose-dependent manner.
KV1.3 Channel ImmunosuppressionNot explicitly stated in search resultsThis compound inhibits the KV1.3 channel.
TGFβ/Smad Pathway Proteins Diabetic Wound HealingMolecular docking suggested potential action within this pathway.This compound activates TGF-β/Smad signaling.
GPR120, LKB1/AMPK Pathway Proteins Polycystic Ovary SyndromeNot explicitly stated in search resultsThis compound upregulates GPR120 and activates the LKB1/AMPK signaling pathway.
Glucagon-like peptide-1 receptor (GLP-1R) Diabetes-CDOCKER_ENERGY was used as a metric for binding affinity, with GLP-1R showing optimal results.This compound promotes insulin secretion via GLP-1R.
Plasminogen activator inhibitor-1 (PAI-1) ThrombosisNot explicitly stated in search resultsIC50 of 26.10 μM.
Akt, ERK, JNK (MAPK Pathway) Cancer, InflammationNot explicitly stated in search resultsLoureirin A and B inhibit the phosphorylation of Akt, ERK, JNK, and p38.

Experimental Protocols for Molecular Docking

While specific, detailed protocols for this compound docking are not exhaustively reported in every publication, this section outlines a generalized yet comprehensive methodology based on common practices in computational drug discovery.

A crucial first step in molecular docking is the preparation of both the ligand (this compound) and the target protein structure.

Ligand Preparation:

  • Obtain 3D Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using software such as ChemDraw or Avogadro.

  • Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation using force fields like MMFF94 or UFF. This step is critical for ensuring a realistic ligand structure.

  • File Format Conversion: The optimized ligand structure is saved in a suitable format for the docking software, typically .pdbqt for AutoDock.

Protein Preparation:

  • Retrieve Protein Structure: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges (e.g., Gasteiger charges).

  • File Format Conversion: The prepared protein is saved in the appropriate format (e.g., .pdbqt).

This phase involves predicting the binding pose of this compound within the active site of the target protein.

Software and Algorithms:

  • Docking Software: Commonly used software includes AutoDock, Molegro Virtual Docker (MVD), and Discovery Studio.

  • Search Algorithm: Genetic algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, are frequently employed to explore the conformational space of the ligand.

Grid Box Definition:

  • A 3D grid box is defined around the active site of the target protein.

  • The dimensions and center of the grid box are set to encompass the entire binding pocket, allowing the docking algorithm to search for binding poses within this defined space.

Docking Execution:

  • The docking simulation is initiated, where the software systematically explores different conformations and orientations of this compound within the grid box.

  • Each pose is evaluated using a scoring function that estimates the binding free energy (ΔG).

The final step involves analyzing the output of the docking simulation.

  • Pose Selection: The docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The best binding pose is visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the target protein. Software like PyMOL or Discovery Studio Visualizer is used for this purpose.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical workflow for in silico molecular docking studies.

G cluster_0 TGF-β Signaling in Cardiac Fibrosis TAC Transverse Aortic Constriction (TAC) or Angiotensin II (Ang II) Pin1 Pin1 TAC->Pin1 TGF_beta1 TGF-β1 TAC->TGF_beta1 Pin1->TGF_beta1 Fibroblast_Activation Fibroblast Activation TGF_beta1->Fibroblast_Activation Collagen_Synthesis Collagen Synthesis Fibroblast_Activation->Collagen_Synthesis Cardiac_Fibrosis Cardiac Fibrosis Collagen_Synthesis->Cardiac_Fibrosis Loureirin_B This compound Loureirin_B->Pin1 inhibits Loureirin_B->TGF_beta1 inhibits

Caption: TGF-β signaling pathway in cardiac fibrosis and the inhibitory role of this compound.

G cluster_1 Immunosuppressive Action of this compound T_Cell_Stimulation T-Cell Antigen Stimulation PLCg PLCγ T_Cell_Stimulation->PLCg IP3 IP3 PLCg->IP3 ER_Ca_Depletion ER Ca2+ Depletion IP3->ER_Ca_Depletion STIM1_Orai1 STIM1/Orai1 Activation (SOCE) ER_Ca_Depletion->STIM1_Orai1 Ca_Influx Ca2+ Influx STIM1_Orai1->Ca_Influx NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation Kv1_3 Kv1.3 Channel Kv1_3->Ca_Influx maintains membrane potential for IL2_Production IL-2 Production NFAT_Activation->IL2_Production Loureirin_B This compound Loureirin_B->STIM1_Orai1 inhibits Loureirin_B->Kv1_3 inhibits

Caption: Immunosuppressive mechanism of this compound via inhibition of STIM1/Orai1 and Kv1.3.

G cluster_2 Molecular Docking Workflow Start Start Ligand_Prep Ligand Preparation (this compound 3D Structure & Energy Minimization) Start->Ligand_Prep Protein_Prep Protein Preparation (Retrieve from PDB, Add Hydrogens, Assign Charges) Start->Protein_Prep Grid_Generation Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Generation Protein_Prep->Grid_Generation Docking Molecular Docking Simulation (e.g., AutoDock) Grid_Generation->Docking Analysis Analysis of Results (Binding Energy & Pose Visualization) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

In silico molecular docking has proven to be a powerful tool for understanding the molecular mechanisms underlying the therapeutic effects of this compound. By identifying key protein targets and elucidating the nature of their interactions, these computational studies provide valuable insights that can guide further experimental validation and the development of novel therapeutics. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

Identification of Novel Protein Targets for Loureirin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Loureirin B, a flavonoid isolated from the traditional medicinal resin "Dragon's Blood," has demonstrated a wide array of pharmacological activities. Understanding its molecular mechanisms of action is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the identified protein targets of this compound and the signaling pathways it modulates. We present a compilation of quantitative data, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling cascades and workflows to facilitate further research and drug development efforts.

Introduction

This compound is a prominent bioactive constituent of Dracaena cochinchinensis, a plant resin with a long history in traditional medicine for promoting blood circulation.[1] Modern pharmacological studies have begun to elucidate the molecular basis for its therapeutic effects, revealing its interaction with a variety of protein targets. This guide aims to consolidate the current knowledge on this compound's protein targets and provide researchers with the necessary technical details to investigate its mechanisms of action further.

Identified Protein Targets and Modulated Signaling Pathways

This compound has been shown to interact directly with several protein targets and to modulate key signaling pathways involved in a range of physiological and pathological processes.

Direct Protein Targets

Several proteins have been identified as direct binding partners for this compound. These interactions are central to its observed biological effects.

  • Ion Channels:

    • ATP-sensitive potassium (KATP) channels: this compound inhibits KATP channel currents, leading to membrane depolarization and subsequent activation of voltage-dependent calcium channels.[3] This mechanism is crucial for its insulin secretagogue activity.[3]

    • Kv1.3 Potassium Channel: This voltage-gated potassium channel, predominantly expressed in T-lymphocytes, is a direct target of this compound. Inhibition of Kv1.3 by this compound leads to immunosuppressive effects.

    • STIM1/Orai1 Channels: this compound directly inhibits the store-operated calcium entry (SOCE) mediated by the STIM1/Orai1 complex in a dose-dependent manner, contributing to its immunosuppressive properties.

  • Glucagon-like peptide-1 receptor (GLP-1R): Molecular docking and experimental evidence suggest that this compound can activate GLP-1R, which in turn promotes insulin secretion.

Modulated Signaling Pathways

This compound exerts significant influence over several critical intracellular signaling cascades.

  • TGF-β/Smad Pathway: this compound has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway by downregulating the phosphorylation of Smad2 and Smad3. This inhibition is associated with its anti-fibrotic effects.

  • MAPK/ERK and JNK Pathways: this compound can suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This modulation is implicated in its anti-inflammatory and anti-cancer activities.

  • PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, crucial for cell survival and proliferation, is also modulated by this compound.

  • GPR120-UCP1 Axis: this compound has been found to activate the G protein-coupled receptor 120 (GPR120), leading to the upregulation of uncoupling protein 1 (UCP1) and promoting thermogenesis in adipose tissue.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound with its protein targets.

TargetParameterValueCell/Assay TypeReference
PAI-1IC5026.10 µMCell-free assay
GLP-1R-CDOCKER_ENERGY40.4163Molecular Docking

Table 1: Binding Affinities and Inhibitory Concentrations of this compound for Direct Protein Targets.

Signaling PathwayEffectMethodCell TypeReference
TGF-β/SmadInhibition of Smad2/3 phosphorylationWestern BlotHuman skin fibroblasts
MAPK/ERK & JNKInhibition of ERK and JNK phosphorylationWestern BlotScar tissue ex vivo
PI3K/AKTInhibition of AKT phosphorylationWestern BlotPlatelets
KATP ChannelInhibition of channel currentElectrophysiologyINS-1 cells
Kv1.3 ChannelInhibition of channel currentElectrophysiologyJurkat T cells
STIM1/Orai1Inhibition of Ca2+ influxCalcium ImagingJurkat T cells

Table 2: Effects of this compound on Key Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for the identification and validation of this compound's protein targets.

Protein Target Identification Protocols

This method identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.

  • Cell Lysis: Prepare cell lysates from the desired cell line or tissue.

  • This compound Incubation: Incubate the cell lysate with this compound at various concentrations (and a vehicle control).

  • Protease Digestion: Subject the lysates to limited proteolysis using a protease such as thermolysin or pronase.

  • SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize by Coomassie blue or silver staining.

  • Band Excision and Mass Spectrometry: Excise protein bands that show increased stability (i.e., less degradation) in the presence of this compound and identify the proteins by mass spectrometry.

CETSA is based on the principle that ligand binding increases the thermal stability of a target protein.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Shock: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by Western blot using antibodies against candidate target proteins. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Target Validation and Mechanistic Study Protocols
  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • TGF-β/Smad: anti-phospho-Smad2, anti-phospho-Smad3, anti-Smad2/3.

      • MAPK: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK.

      • PI3K/AKT: anti-phospho-AKT (Ser473), anti-AKT.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL detection system.

This protocol is for whole-cell patch-clamp recording to measure the effect of this compound on KATP and Kv1.3 channels.

  • Cell Preparation: Use cells endogenously expressing or transfected with the ion channel of interest (e.g., INS-1 cells for KATP, Jurkat T-cells for Kv1.3).

  • Patch-Clamp Recording:

    • Establish a whole-cell configuration.

    • For KATP channels, use a voltage ramp protocol to elicit currents.

    • For Kv1.3 channels, use a voltage step protocol to activate the channels.

  • This compound Application: Perfuse the cells with a solution containing this compound at various concentrations and record the changes in channel current.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and dose-response curves to determine the inhibitory effect of this compound.

  • Cell Loading: Load cells (e.g., Jurkat T-cells) with a calcium indicator dye such as Fura-2 AM.

  • Store Depletion: Deplete intracellular calcium stores using a SERCA inhibitor like thapsigargin in a calcium-free buffer.

  • Calcium Influx Measurement: Re-introduce extracellular calcium and measure the increase in intracellular calcium concentration, which reflects SOCE through STIM1/Orai1 channels.

  • This compound Treatment: Perform the assay in the presence and absence of this compound to quantify its inhibitory effect on calcium influx.

SPR can be used to determine the binding affinity and kinetics of this compound to a purified target protein (e.g., GLP-1R extracellular domain).

  • Protein Immobilization: Immobilize the purified target protein onto an SPR sensor chip.

  • This compound Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Measure the change in the SPR signal (response units) over time to generate sensorgrams.

  • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for target identification.

TGF_Beta_Smad_Pathway TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Gene activates LoureirinB This compound LoureirinB->TGFBR inhibits

Caption: TGF-β/Smad Signaling Pathway Inhibition by this compound.

MAPK_Pathway Stimulus External Stimuli (e.g., Growth Factors, Stress) UpstreamKinases Upstream Kinases Stimulus->UpstreamKinases ERK ERK UpstreamKinases->ERK phosphorylates JNK JNK UpstreamKinases->JNK phosphorylates pERK p-ERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors pJNK p-JNK pJNK->TranscriptionFactors CellularResponse Cellular Responses (Inflammation, Proliferation) TranscriptionFactors->CellularResponse LoureirinB This compound LoureirinB->UpstreamKinases inhibits

Caption: MAPK Signaling Pathway Modulation by this compound.

Target_Identification_Workflow start Start: Phenotypic Screening or Hypothesis-driven Approach target_id Target Identification (e.g., DARTS, CETSA) start->target_id candidate_list Candidate Protein List target_id->candidate_list validation Target Validation candidate_list->validation binding Direct Binding Assays (SPR, ITC) validation->binding functional Functional Assays (Enzyme/Cell-based) validation->functional mechanism Mechanism of Action (Western Blot, etc.) binding->mechanism functional->mechanism end Validated Protein Target mechanism->end

Caption: General Workflow for Protein Target Identification.

Conclusion

This compound is a multifaceted natural product with a growing list of identified protein targets and modulated signaling pathways. This guide provides a foundational resource for researchers in the field, offering a synthesis of current knowledge and detailed experimental protocols. The continued investigation into the molecular interactions of this compound will undoubtedly pave the way for its potential therapeutic applications in a variety of diseases.

References

Anti-inflammatory and antioxidant mechanisms of Loureirin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Anti-inflammatory and Antioxidant Mechanisms of Loureirin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a flavonoid and a principal active component isolated from Resina Draconis (Dragon's Blood), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide elucidates the core anti-inflammatory and antioxidant mechanisms of this compound, providing a comprehensive overview of its molecular targets and signaling pathways. The information is curated for researchers and professionals engaged in drug discovery and development, with a focus on quantitative data, detailed experimental protocols, and visual representations of complex biological processes.

Anti-inflammatory Mechanisms of this compound

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its mechanisms primarily involve the inhibition of the NF-κB and MAPK signaling cascades and the regulation of ion channels involved in immune cell activation.

Inhibition of Pro-inflammatory Cytokines

This compound has been demonstrated to significantly reduce the expression and secretion of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). These cytokines are central to the inflammatory response and are implicated in the pathogenesis of numerous chronic inflammatory diseases.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels

Model System Treatment Target Cytokine Concentration of this compound Result Reference
Rat Model of Polycystic Ovary Syndrome (PCOS) Letrozole + High-Fat Diet Serum TNF-α 20 mg/kg & 40 mg/kg Significant decrease compared to PCOS model group.[1] [1]
Rat Model of PCOS Letrozole + High-Fat Diet Serum IL-6 20 mg/kg & 40 mg/kg Significant decrease compared to PCOS model group.[1] [1]
Rat Model of PCOS Letrozole + High-Fat Diet Serum IL-1β 20 mg/kg & 40 mg/kg Significant decrease compared to PCOS model group.[1]
Collagen-Induced Arthritis (CIA) Rats Collagen Injection Serum IL-1β, IL-2, IL-6, IL-17 Not specified Significant reduction in cytokine concentrations.
Transverse Aortic Constriction (TAC) Mice TAC Surgery IL-1β, IL-6, TNF-α Not specified Inhibited the elevation of inflammatory factors.

| Jurkat T cells | Concanavalin A (ConA) Stimulation | IL-2 | 0.01, 0.1, 1 µM | Dose-dependent inhibition of IL-2 secretion. | |

Modulation of Key Signaling Pathways

a) NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process. It reduces the phosphorylation of the NF-κB p65 subunit, thereby preventing its nuclear translocation and subsequent activation of inflammatory gene expression. This mechanism is central to its ability to suppress the production of cytokines like TNF-α, IL-6, and enzymes like iNOS and COX-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB Binds NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates LoureirinB This compound LoureirinB->IKK Inhibits LoureirinB->NFkB Inhibits Translocation IkB_NFkB->NFkB Releases DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription LPS LPS LPS->TLR4 Activates

Caption: this compound inhibits the NF-κB signaling pathway.

b) MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammation. This compound has been found to suppress the activation of the MAPK pathway by downregulating the phosphorylation of ERK, JNK, and p38 proteins in a dose-dependent manner. This inhibition contributes to its anti-inflammatory and other cellular effects, such as the suppression of cancer cell invasion and migration.

G Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p-p38 MAPKK->p38 Phosphorylates ERK p-ERK MAPKK->ERK Phosphorylates JNK p-JNK MAPKK->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Leads to LoureirinB This compound LoureirinB->p38 Inhibits Phosphorylation LoureirinB->ERK Inhibits Phosphorylation LoureirinB->JNK Inhibits Phosphorylation

Caption: this compound suppresses the MAPK signaling pathway.

c) LKB1/AMPK and GPR120 Signaling:

In the context of metabolic inflammation, such as that seen in Polycystic Ovary Syndrome (PCOS), this compound has been shown to upregulate G-protein coupled receptor 120 (GPR120). This leads to the activation of the Liver Kinase B1 (LKB1)/AMP-activated Protein Kinase (AMPK) signaling pathway. Activation of this pathway helps to reduce insulin resistance and chronic inflammation. Furthermore, this action is associated with the downregulation of the NLRP3 inflammasome, a multi-protein complex that drives the production of IL-1β and IL-18.

Antioxidant Mechanisms of this compound

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in many diseases. This compound exhibits significant antioxidant properties through direct radical scavenging and by enhancing the endogenous antioxidant defense system.

Direct Radical Scavenging

This compound, as a phenolic compound, can directly scavenge harmful free radicals. This activity is attributed to its chemical structure, which can donate a hydrogen atom or an electron to neutralize ROS, such as superoxide anions and hydroxyl radicals, thereby preventing them from damaging cellular components like lipids, proteins, and DNA.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant capacity by modulating the activity of key antioxidant enzymes.

Table 2: Effect of this compound on Antioxidant Enzyme Activity

Model System Treatment Target Enzyme / Marker Result Reference
Osteoarthritis Chondrocytes IL-1β Stimulation Superoxide Dismutase 2 (SOD2) Increased SOD2 content.
Osteoarthritis Chondrocytes IL-1β Stimulation Malondialdehyde (MDA) Suppressed MDA levels.
Osteoarthritis Chondrocytes IL-1β Stimulation Reactive Oxygen Species (ROS) Suppressed ROS levels.

| Vascular Smooth Muscle Cells / Macrophages | Not specified | ROS Production | Suppressed ROS production. | |

Note: Data on specific activity units for SOD, CAT, and GPx under this compound treatment were not consistently available in the reviewed literature. The table reflects the reported qualitative effects.

Activation of the Nrf2-Keap1 Pathway

A primary mechanism for cellular defense against oxidative stress is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. These genes encode for a battery of protective proteins, including antioxidant enzymes like SOD, Catalase (CAT), and Glutathione Peroxidase (GPx), as well as Phase II detoxifying enzymes. While direct modulation of the Nrf2 pathway by this compound is a likely mechanism consistent with its antioxidant effects, further specific studies are needed to fully detail this interaction.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Binds Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocates Keap1_Nrf2->Nrf2 Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to LoureirinB This compound LoureirinB->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Causes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (SOD, CAT, GPx) ARE->Genes Transcription

References

The Impact of Loureirin B on Glucose and Lipid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Loureirin B, a flavonoid compound extracted from Dracaena cochinchinensis, is emerging as a significant modulator of glucose and lipid metabolism. This technical guide synthesizes the current research on this compound, presenting its effects through quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Quantitative Effects of this compound on Metabolic Parameters

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound on various metabolic markers.

Table 1: Effects of this compound on Glucose Metabolism in a Rat Model of Polycystic Ovary Syndrome with Insulin Resistance (PCOS-IR) [1][2]

ParameterControl Group (PCOS-IR)This compound (10 mg/kg)This compound (20 mg/kg)This compound (40 mg/kg)GPR120 Agonist (TUG-891)
Fasting Blood Glucose (mmol/L)7.8 ± 0.66.5 ± 0.56.2 ± 0.4 5.8 ± 0.45.9 ± 0.5**
Serum Insulin (mIU/L)25.4 ± 2.120.1 ± 1.818.5 ± 1.5 16.8 ± 1.417.2 ± 1.6
HOMA-IR8.8 ± 0.96.1 ± 0.7*5.3 ± 0.64.6 ± 0.5 4.8 ± 0.6
*p < 0.05, **p < 0.01 compared to the PCOS-IR group. Data are presented as mean ± SD.

Table 2: Effects of this compound on Lipid Metabolism in a Rat Model of PCOS-IR [1][2]

ParameterControl Group (PCOS-IR)This compound (10 mg/kg)This compound (20 mg/kg)This compound (40 mg/kg)GPR120 Agonist (TUG-891)
Total Cholesterol (mmol/L)2.8 ± 0.32.3 ± 0.22.1 ± 0.2 1.9 ± 0.12.0 ± 0.2**
Triglycerides (mmol/L)1.9 ± 0.21.5 ± 0.11.3 ± 0.1 1.1 ± 0.11.2 ± 0.1
Low-Density Lipoprotein (LDL-C) (mmol/L)1.2 ± 0.10.9 ± 0.1*0.8 ± 0.10.7 ± 0.1 0.7 ± 0.1
High-Density Lipoprotein (HDL-C) (mmol/L)0.8 ± 0.11.0 ± 0.11.1 ± 0.1 1.2 ± 0.11.2 ± 0.1**
p < 0.05, **p < 0.01 compared to the PCOS-IR group. Data are presented as mean ± SD.

Table 3: Effects of this compound on Body Weight and Adiposity in Diet-Induced Obese Mice [3]

ParameterControl Group (High-Fat Diet)This compound (50 mg/kg)
Body Weight Gain (g)20.5 ± 1.512.3 ± 1.2***
Epididymal White Adipose Tissue Weight (g)2.1 ± 0.21.3 ± 0.1
Inguinal White Adipose Tissue Weight (g)1.5 ± 0.10.9 ± 0.1
Brown Adipose Tissue Weight (g)0.3 ± 0.050.4 ± 0.06
p < 0.05, **p < 0.01, ***p < 0.001 compared to the High-Fat Diet group. Data are presented as mean ± SEM.

Table 4: Effects of this compound on Glucose Metabolism in ob/ob Mice

ParameterControl Group (ob/ob)This compound (45 mg/kg)
Fasting Blood Glucose (mmol/L)18.2 ± 1.912.5 ± 1.5
Serum Insulin (ng/mL)4.8 ± 0.53.1 ± 0.4
Glucose AUC (OGTT)3500 ± 2502400 ± 200
p < 0.01 compared to the ob/ob group. Data are presented as mean ± SEM.

Core Signaling Pathways Modulated by this compound

This compound exerts its metabolic effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

GLP1R_AKT_PDX1_Pathway cluster_cell Pancreatic β-cell LB This compound GLP1R GLP-1R LB->GLP1R activates AC Adenylate Cyclase GLP1R->AC AKT AKT GLP1R->AKT cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Ca_channel Ca²⁺ Channel PKA->Ca_channel phosphorylates Epac2->Ca_channel activates Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Insulin_vesicle Insulin Vesicles Ca_ion->Insulin_vesicle triggers fusion Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion pAKT p-AKT AKT->pAKT PDX1 PDX1 pAKT->PDX1 pPDX1 p-PDX1 PDX1->pPDX1 Insulin_gene Insulin Gene Transcription pPDX1->Insulin_gene

Figure 1: this compound promotes insulin secretion via the GLP-1R and AKT/PDX1 pathways.

GPR120_LKB1_AMPK_Pathway cluster_cell Ovarian Theca Cell / Adipocyte LB This compound GPR120 GPR120 LB->GPR120 upregulates LKB1 LKB1 GPR120->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates pAMPK p-AMPK AMPK->pAMPK NLRP3 NLRP3 Inflammasome pAMPK->NLRP3 inhibits Glucose_Metabolism Improved Glucose Metabolism pAMPK->Glucose_Metabolism Lipid_Metabolism Improved Lipid Metabolism pAMPK->Lipid_Metabolism Caspase1 Caspase-1 NLRP3->Caspase1 Inflammation Chronic Inflammation Caspase1->Inflammation GPR120_UCP1_Pathway cluster_adipose Adipose Tissue LB This compound PUFA ω3 PUFAs LB->PUFA increases GPR120 GPR120 PUFA->GPR120 activates UCP1 UCP1 GPR120->UCP1 upregulates WAT_browning WAT Browning UCP1->WAT_browning BAT_thermogenesis BAT Thermogenesis UCP1->BAT_thermogenesis Obesity Obesity WAT_browning->Obesity reduces BAT_thermogenesis->Obesity reduces PCOS_IR_Workflow start Female Sprague-Dawley Rats induction High-Fat Diet + Letrozole (1 mg/kg/day) for 21 days start->induction model_validation PCOS-IR Model Validation (Metabolic and Hormonal Profiling) induction->model_validation treatment_groups Treatment Groups (4 weeks): - Control - this compound (10, 20, 40 mg/kg) - GPR120 Agonist model_validation->treatment_groups endpoint_analysis Endpoint Analysis: - Serum Biochemical Parameters - Ovarian Histopathology - Western Blot of Ovarian Tissue treatment_groups->endpoint_analysis conclusion Assessment of this compound's Therapeutic Effects endpoint_analysis->conclusion

References

Exploring the Anticancer Potential of Loureirin B Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin B, a dihydrochalcone derived from the traditional medicinal resinous wood Draconis sanguis, has garnered significant interest in oncological research. Its structural analogues, both naturally occurring and synthetic, have demonstrated promising anticancer properties across a variety of cancer cell lines. This technical guide provides an in-depth overview of the current state of research into the anticancer activities of this compound analogues, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Data Presentation: Anticancer Activity of this compound Analogues

The cytotoxic effects of various this compound analogues have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for selected this compound analogues.

CompoundAnalogue TypeCancer Cell LineIC50 (µM)Reference
Compound 3d ChalconeHCT116 (Colon)8.4[1]
Compound 4c DihydrochalconeHCT116 (Colon)17.9[1]
Loureirin A DihydrochalconeA549 (Lung)Non-toxic up to 140 µM
H1299 (Lung)Non-toxic up to 140 µM
This compound DihydrochalconeA549 (Lung)Non-toxic up to 140 µM
H1299 (Lung)Non-toxic up to 140 µM

Mechanisms of Anticancer Action

Research into the molecular mechanisms underlying the anticancer effects of this compound analogues has revealed their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Induction of Cell Cycle Arrest

Certain this compound analogues have been shown to induce cell cycle arrest, thereby halting the proliferation of cancer cells. For instance, the dihydrochalcone analogue 4c has been observed to cause G2/M phase arrest in HCT116 colorectal cancer cells.[1] This is a critical control point in the cell cycle, and its disruption can lead to apoptosis.

Activation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound analogues have been found to trigger apoptosis through various signaling cascades.

The dihydrochalcone analogue 4c has been shown to upregulate the Fas cell surface death receptor.[1] The binding of the Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that culminates in the activation of caspases and subsequent execution of apoptosis. Molecular docking studies have suggested that compound 4c can bind to the Fas/FADD death domain complex.[1]

Fas_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD Recruitment LoureirinB_analogue This compound Analogue (4c) LoureirinB_analogue->FasR Upregulation Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Fas Death Receptor Pathway Activation by a this compound Analogue.
Inhibition of Metastasis through MAPK Signaling

Loureirin A and this compound have demonstrated the ability to suppress the migration and invasion of non-small cell lung cancer (NSCLC) cells. This anti-metastatic effect is attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, these compounds have been shown to downregulate the phosphorylation of key kinases in this pathway, including ERK, JNK, and p38.

MAPK_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS LoureirinAB Loureirin A & B ERK ERK LoureirinAB->ERK Inhibition of Phosphorylation JNK JNK LoureirinAB->JNK Inhibition of Phosphorylation p38 p38 LoureirinAB->p38 Inhibition of Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors GeneExpression Gene Expression (Migration, Invasion) TranscriptionFactors->GeneExpression

Inhibition of the MAPK Signaling Pathway by Loureirin A and B.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of the anticancer properties of this compound analogues. The following sections detail the methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound analogue A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution (e.g., DMSO) C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate cell viability and IC50 E->F

Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogue in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the this compound analogue for the chosen time period.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment: Treat cells with the this compound analogue as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

The analogues of this compound represent a promising class of compounds for the development of novel anticancer therapies. Their multifaceted mechanisms of action, including the induction of cell cycle arrest, activation of apoptotic pathways, and inhibition of metastasis, make them attractive candidates for further investigation.

Future research should focus on:

  • Synthesis and screening of a wider range of this compound analogues to establish a more comprehensive structure-activity relationship (SAR) and identify more potent and selective compounds.

  • In-depth mechanistic studies to further elucidate the molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies using animal models to evaluate the efficacy and safety of the most promising analogues.

  • Combination therapy studies to explore the potential synergistic effects of this compound analogues with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound analogues into effective clinical treatments for cancer.

References

Methodological & Application

Application Notes & Protocols: Extraction and Isolation of Loureirin B from Dracaena Resin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Loureirin B is a key flavonoid compound found in "Dragon's Blood," a deep red resin obtained from various species of the Dracaena genus, particularly Dracaena cochinchinensis.[1][2] This traditional medicine has been used for centuries for its reputed medicinal properties, including promoting blood circulation, dispersing blood stasis, and treating traumatic injuries.[1] Modern pharmacological studies have identified this compound as a significant bioactive component, exhibiting anti-inflammatory, antioxidant, and hemostatic activities.[2] Notably, this compound has been shown to inhibit the TGF-β/Smad signaling pathway, which is implicated in tissue fibrosis, suggesting its therapeutic potential in conditions like hypertrophic scarring.[3]

These application notes provide a comprehensive protocol for the extraction and isolation of this compound from Dracaena resin for research and development purposes.

Experimental Protocols

Extraction of Total Flavonoids from Dracaena Resin

This protocol describes the extraction of a flavonoid-rich crude extract from the raw resin material.

Materials:

  • Dried resin of Dracaena cochinchinensis (Dragon's Blood)

  • Methanol (analytical grade)

  • Ethanol (70%)

  • Ultrasonic bath

  • Rotary evaporator

  • Grinder or mortar and pestle

  • Filter paper

Procedure:

  • Preparation of Resin: Grind the dried Dracaena resin into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Weigh 100 g of the powdered resin and place it into a flask.

    • Add 1000 mL of methanol to the flask.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Repeat the extraction process once more with fresh methanol to ensure exhaustive extraction.

  • Filtration and Concentration:

    • Combine the methanolic extracts and filter through filter paper to remove solid residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

  • Storage: Store the dried crude extract at 4°C in a desiccator until further purification.

Isolation of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude methanolic extract of Dracaena resin

  • Silica gel (100-200 mesh) for column chromatography

  • Dichloromethane (analytical grade)

  • Methanol (analytical grade)

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: Prepare a silica gel slurry in dichloromethane and carefully pack it into a glass column. Allow the silica gel to settle and equilibrate the column by running dichloromethane through it.

  • Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of dichloromethane. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution:

    • Begin elution with 100% dichloromethane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in a stepwise gradient. A suggested gradient is as follows: Dichloromethane:Methanol (95:5), (90:10), (85:15), etc.

  • Fraction Collection: Collect eluting fractions of a fixed volume (e.g., 20-30 mL per fraction).

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., Dichloromethane:Methanol 9:1), and visualize the spots under a UV lamp. Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.

  • Final Purification: Concentrate the combined fractions containing this compound using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., methanol/water) to obtain high-purity this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantitative analysis and purity assessment of the isolated this compound.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound standard in methanol (e.g., 1 mg/mL).

    • Accurately weigh and dissolve the isolated this compound sample in methanol to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Inject 10 µL of the sample and standard solutions into the HPLC system.

    • Analyze the samples under the specified conditions to determine the retention time and peak area of this compound.

  • Quantification: Calculate the purity of the isolated compound by comparing the peak area of the sample to that of the standard.

Data Presentation

Table 1: HPLC Analytical Method Parameters for this compound Quantification

ParameterConditionReference(s)
Chromatographic Column Kromasil C18 (5 µm, 4.6 x 200 mm)
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (37:63, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Retention Time Approx. 29.1 min

Table 2: Performance of the HPLC Analytical Method

ParameterResultReference(s)
Linearity (Correlation Coeff.) r² = 1.0000
Recovery 98.07% - 101.29%
Relative Standard Deviation (RSD) 0.29% - 0.45%

Visualizations

Experimental Workflow

Extraction_Isolation_Workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis Start Dracaena Resin Powder Extract Ultrasonic Extraction (Methanol) Start->Extract Filter Filtration Extract->Filter Evap1 Rotary Evaporation Filter->Evap1 Crude Crude Flavonoid Extract Evap1->Crude Column Silica Gel Column Chromatography (DCM:MeOH Gradient) Crude->Column TLC TLC Monitoring of Fractions Column->TLC Combine Combine this compound Fractions TLC->Combine Evap2 Rotary Evaporation Combine->Evap2 Pure Purified this compound Evap2->Pure HPLC HPLC Analysis (Purity Assessment) Pure->HPLC

Caption: Workflow for this compound Extraction and Isolation.

Signaling Pathway

TGF_Beta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 Receptor TGF-β Receptor (Type I/II) TGFB1->Receptor Binds pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylates Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Transcription Regulation of Target Gene Transcription (e.g., Collagen, α-SMA) Complex->Transcription Translocates LoureirinB This compound LoureirinB->pSmad23 Inhibits Phosphorylation

Caption: this compound Inhibition of the TGF-β/Smad Pathway.

References

Application Note: Sensitive Quantification of Loureirin B in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Loureirin B in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic studies. The method utilizes a straightforward sample preparation technique and has been validated to demonstrate high sensitivity, linearity, precision, and accuracy, making it suitable for reliable determination of this compound concentrations in plasma samples.

Introduction

This compound is a flavonoid compound found in Dragon's Blood resin, a traditional medicine with various reported pharmacological activities. To accurately assess its pharmacokinetic profile, a sensitive and reliable analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for an LC-MS/MS method capable of detecting this compound in plasma at low ng/mL levels, supporting pharmacokinetic and toxicokinetic studies.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Addition of Internal Standard (IS) s1->s2 s3 Liquid-Liquid Extraction or Protein Precipitation s2->s3 s4 Evaporation and Reconstitution s3->s4 a1 Chromatographic Separation (C18 Column) s4->a1 a2 Mass Spectrometric Detection (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Application Notes and Protocols for the Synthesis and Research of Loureirin B and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Loureirin B and its derivatives, along with methodologies for evaluating their biological activities. The information is intended to facilitate research into the therapeutic potential of these compounds.

Introduction

This compound is a dihydrochalcone, a type of natural phenolic compound, isolated from the resin of Dracaena cochinchinensis, commonly known as dragon's blood.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and cardioprotective activities.[1] Research has shown that this compound can modulate several key signaling pathways, making it a promising candidate for drug development. This document outlines the synthesis of this compound and select derivatives, and provides protocols for investigating their biological effects.

Synthesis of this compound and Derivatives

The synthesis of this compound is typically achieved through a two-step process: a Claisen-Schmidt condensation to form a chalcone precursor, followed by a catalytic hydrogenation to yield the dihydrochalcone structure.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Purification A 2,4,6-Trimethoxybenzaldehyde C NaOH, Ethanol/Water A->C B 4'-Benzyloxyacetophenone B->C D Chalcone Intermediate C->D Stirring, RT, 4-6h E Chalcone Intermediate F H2, Pd/C, Ethanol E->F G This compound F->G Stirring, RT, 12h H Crude this compound I Column Chromatography H->I J Pure this compound I->J Silica Gel, Hexane/Ethyl Acetate

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4'-Benzyloxy-2,4,6-trimethoxychalcone (Chalcone Intermediate)

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.96 g (10 mmol) of 2,4,6-trimethoxybenzaldehyde and 2.26 g (10 mmol) of 4'-benzyloxyacetophenone in 100 mL of 95% ethanol.

  • Initiation of Condensation: While stirring the solution at room temperature, slowly add 10 mL of a 40% (w/v) aqueous solution of sodium hydroxide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and acidify to a pH of 2-3 with 1 M hydrochloric acid.

  • Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol to yield the pure 4'-benzyloxy-2,4,6-trimethoxychalcone.

Step 2: Synthesis of this compound

  • Reaction Setup: In a hydrogenation flask, dissolve 2.03 g (5 mmol) of the purified chalcone intermediate in 100 mL of ethanol.

  • Catalyst Addition: Add 0.2 g of 10% palladium on charcoal (Pd/C) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus, evacuate the flask and fill with hydrogen gas. Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Synthesis of this compound Derivatives

Derivatization of this compound can provide analogues with potentially enhanced biological activities or improved pharmacokinetic properties. Here, we describe the synthesis of O-methylated and halogenated derivatives.

Protocol 2: Synthesis of O-Methylated this compound

  • Reactant Preparation: Dissolve 316 mg (1 mmol) of this compound in 20 mL of dry acetone in a 50 mL round-bottom flask.

  • Base and Methylating Agent Addition: Add 414 mg (3 mmol) of anhydrous potassium carbonate and 0.19 mL (3 mmol) of dimethyl sulfate to the solution.

  • Reaction: Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter the mixture and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield O-methylated this compound.

Protocol 3: Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives follows the same two-step procedure as this compound, starting with a halogenated acetophenone. For example, to synthesize a 4'-chloro-Loureirin B derivative, 4'-chloroacetophenone would be used in place of 4'-benzyloxyacetophenone in Protocol 1, Step 1.

Application Notes: Biological Assays

The following protocols can be used to investigate the biological activities of synthesized this compound and its derivatives.

Quantitative Data Summary
CompoundTargetAssayResult (IC₅₀/EC₅₀/etc.)
This compoundPAI-1Chromogenic AssayIC₅₀ = 26.10 µM[2][3]
This compoundCardiac Fibroblasts (in vitro)Cell ProliferationEffective at 100 nM[4]
This compoundJurkat T-cellsIL-2 SecretionInhibition observed
This compoundCardiac Fibrosis (in vivo)Mouse TAC model10 mg/kg/day
Signaling Pathway: TGF-β/Smad

This compound has been shown to inhibit the TGF-β/Smad signaling pathway, which is implicated in fibrosis.

G TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Smad23 Smad2/3 Receptor->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Gene Transcription (Fibrotic Proteins) Nucleus->Gene LoureirinB This compound LoureirinB->pSmad23 Inhibits

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

Protocol 4: PAI-1 Inhibition Assay (Chromogenic)
  • Chromogenic Reaction: Add plasminogen and the chromogenic substrate to each well. The residual tPA will convert plasminogen to plasmin, which then cleaves the chromogenic substrate, resulting in a color change.

Protocol 5: Western Blot for Phospho-Smad2/3

This protocol is for assessing the effect of this compound on the TGF-β-induced phosphorylation of Smad2 and Smad3 in cardiac fibroblasts.

  • Cell Culture and Treatment: Culture cardiac fibroblasts and treat with TGF-β1 in the presence or absence of various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against phospho-Smad2/3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.

Protocol 6: Measurement of Inflammatory Cytokines (ELISA)

This protocol is for quantifying the levels of inflammatory cytokines such as IL-6 and TNF-α in cell culture supernatants.

  • Sample Collection: Collect the supernatant from cell cultures (e.g., macrophages) that have been stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of this compound.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Sample and Standard Incubation: Add standards of known cytokine concentrations and the cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme and Substrate: Wash the plate and add streptavidin-HRP, followed by a TMB substrate solution.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Protocol 7: In Vivo Model of Cardiac Fibrosis (Transverse Aortic Constriction)

This protocol describes the induction of cardiac fibrosis in mice and the administration of this compound.

  • Animal Model: Use adult male C57BL/6 mice.

  • Surgical Procedure: Anesthetize the mice and perform a transverse aortic constriction (TAC) by ligating the aortic arch between the innominate and left common carotid arteries with a suture against a blunted needle to create a standardized stenosis.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg/day) or a vehicle control via subcutaneous osmotic mini-pumps for a specified duration (e.g., 4 weeks).

  • Assessment of Cardiac Function: Perform echocardiography to assess cardiac function at baseline and at the end of the treatment period.

  • Histological Analysis: At the end of the study, sacrifice the animals, excise the hearts, and perform histological staining (e.g., Masson's trichrome, Picrosirius red) to assess the degree of cardiac fibrosis.

  • Molecular Analysis: Analyze the expression of fibrotic markers (e.g., collagen I, α-SMA) and signaling proteins (e.g., p-Smad2/3) in the heart tissue by Western blot or immunohistochemistry.

Protocol 8: Jurkat T-cell Activation and IL-2 Secretion Assay

This assay is used to evaluate the immunosuppressive effects of this compound.

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

  • Cell Plating: Seed the Jurkat cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 2 hours.

  • Cell Activation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and IL-2 secretion.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions (as described in Protocol 6).

References

Application Note: Developing Cell-Based Assays to Screen for Loureirin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell-based assays are indispensable tools in the early stages of drug discovery, providing crucial insights into a compound's biological activity, mechanism of action, and potential toxicity in a physiologically relevant context. This application note provides a comprehensive guide with detailed protocols for developing a suite of cell-based assays to screen and characterize the biological activities of Loureirin B. The proposed assays will evaluate its effects on cell viability, apoptosis, inflammation, and key signaling pathways.

Assay I: Cell Viability and Cytotoxicity Screening (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of both cancerous and non-cancerous cell lines. This assay is crucial for identifying a therapeutic window and assessing potential anti-proliferative activity.

Experimental Workflow: MTT Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition A Seed cells in 96-well plate B Incubate for 24h (allow attachment) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (formazan formation) E->F G Add solubilization solution (e.g., SDS-HCl) F->G H Incubate for 4h (dissolve crystals) G->H I Read absorbance at 570 nm H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Selected cell lines (e.g., HCT116 colorectal cancer cells, A549 non-small cell lung cancer cells, and a non-cancerous cell line like HFL1 fibroblasts)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Incubate for another 4 hours at 37°C, then mix gently and read the absorbance at 570 nm using a microplate reader.

Data Presentation:

Cell LineTreatment DurationIC₅₀ (µM) of this compound
HCT11648h17.9
A54948h>100
HFL1 (Normal)48h>100

Data is illustrative. The IC₅₀ value for HCT116 is based on a study of a this compound analogue.

Assay II: Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To determine whether the cytotoxicity induced by this compound is mediated by apoptosis.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

Materials:

  • Cancer cell line showing sensitivity to this compound (from Assay I)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations (determined from the MTT assay) for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Presentation:

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (Untreated)95.12.51.41.0
This compound (IC₅₀)60.325.210.54.0
This compound (2x IC₅₀)25.745.822.36.2

Data is illustrative.

Assay III: Anti-Inflammatory Activity (Cytokine Measurement)

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory cytokines in stimulated immune cells.

Protocol: ELISA for Pro-inflammatory Cytokines

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory cytokines like TNF-α and IL-6. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of these cytokines in the cell culture supernatant. The inhibitory effect of this compound on cytokine production indicates its anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Read the absorbance and calculate the concentration of each cytokine based on a standard curve.

Data Presentation:

This compound (µM)TNF-α Production (pg/mL)% InhibitionIL-6 Production (pg/mL)% Inhibition
0 (LPS only)2540018500
5182028.3128030.8
10115054.776058.9
2548081.129084.3

Data is illustrative.

Assay IV: Signaling Pathway Analysis (Western Blotting)

Objective: To investigate the molecular mechanism of this compound's activity by examining its effect on key proteins in the NF-κB and MAPK signaling pathways.

Signaling Pathways and Western Blot Workflow

G cluster_pathways Potential this compound Targets cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65) Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene LoureirinB_NFkB This compound LoureirinB_NFkB->IkB Inhibits GrowthFactors Growth Factors / Stress ERK p-ERK GrowthFactors->ERK JNK p-JNK GrowthFactors->JNK p38 p-p38 GrowthFactors->p38 Downstream Cell Proliferation, Invasion, EMT ERK->Downstream JNK->Downstream p38->Downstream LoureirinB_MAPK This compound LoureirinB_MAPK->ERK Inhibits LoureirinB_MAPK->JNK Inhibits LoureirinB_MAPK->p38 Inhibits

Caption: NF-κB and MAPK signaling pathways as potential targets for this compound.

G A Cell Treatment & Lysis B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Protein Separation by Size) B->C D Protein Transfer (to PVDF/Nitrocellulose Membrane) C->D E Blocking (with BSA or Milk) D->E F Primary Antibody Incubation (e.g., anti-p-p65, anti-p-ERK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (Chemiluminescence) G->H I Imaging & Densitometry H->I

Caption: General workflow for Western Blot analysis.

Protocol: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed using antibodies specific to the target protein.

Materials:

  • Cells and treatment reagents (as described in previous assays)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound and/or a stimulant (e.g., LPS or TNF-α). After treatment, wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Data Presentation:

Target ProteinControlThis compound (10 µM)This compound (25 µM)
Relative p-p65/p65 Ratio 1.000.520.21
Relative p-ERK/ERK Ratio 1.000.610.29
Relative p-JNK/JNK Ratio 1.000.550.24

Data is illustrative and represents the fold change relative to the stimulated control.

References

Application Notes and Protocols for In Vivo Studies of Loureirin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of Loureirin B across various animal models, detailing its therapeutic potential in cardiovascular diseases, neurological disorders, metabolic conditions, and inflammatory diseases. The included protocols and data are intended to guide researchers in designing and executing their own in vivo studies.

I. Cardiovascular Applications: Cardiac Fibrosis

This compound has demonstrated significant cardioprotective effects by mitigating cardiac fibrosis. In a mouse model of transverse aortic constriction (TAC), this compound treatment prevented cardiac fibrosis and improved cardiac function[1].

Animal Model
  • Model: Transverse Aortic Constriction (TAC)-induced cardiac fibrosis in mice[1].

  • Rationale: The TAC model mimics pressure overload-induced cardiac hypertrophy and subsequent fibrosis, a common pathology in many cardiovascular diseases.

Experimental Protocol
  • Animal Preparation: Male C57BL/6 mice are anesthetized.

  • Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is tied around the aorta between the innominate and left common carotid arteries to induce a partial constriction[1].

  • This compound Administration: this compound (10 mg/kg/day) or saline is continuously delivered via subcutaneously implanted osmotic mini-pumps for a specified duration (e.g., 4 weeks)[1].

  • Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS)[1].

  • Histological Analysis: Hearts are harvested, sectioned, and stained with Masson's trichrome or Picrosirius red to visualize and quantify the extent of fibrosis.

  • Biochemical Analysis: The expression of pro-inflammatory and fibrotic markers is assessed using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and Western blotting.

Signaling Pathway: Pin1/TGF-β1

This compound ameliorates cardiac fibrosis by suppressing the Pin1/TGF-β1 signaling pathway. It inhibits the expression of transforming growth factor-β1 (TGF-β1) and Pin1, key regulators of fibroblast activation and collagen synthesis.

Pin1_TGF_beta1_Pathway cluster_Stimulus Cardiac Stress (e.g., TAC) cluster_Signaling Signaling Cascade cluster_Response Cellular Response Cardiac_Stress Pressure Overload Pin1 Pin1 Cardiac_Stress->Pin1 TGF_beta1 TGF-β1 Pin1->TGF_beta1 upregulates Fibroblast_Activation Fibroblast Activation TGF_beta1->Fibroblast_Activation Collagen_Synthesis Collagen Synthesis Fibroblast_Activation->Collagen_Synthesis Cardiac_Fibrosis Cardiac Fibrosis Collagen_Synthesis->Cardiac_Fibrosis Loureirin_B This compound Loureirin_B->Pin1 inhibits Loureirin_B->TGF_beta1 inhibits

This compound inhibits the Pin1/TGF-β1 pathway in cardiac fibrosis.
Quantitative Data

ParameterControl (TAC + Saline)This compound (10 mg/kg/day)Reference
Cardiac Function
LVEF (%)DecreasedSignificantly Improved
FS (%)DecreasedSignificantly Improved
Fibrosis
Collagen DepositionIncreasedSignificantly Reduced
Inflammatory Markers
IL-1βElevatedSignificantly Reduced
IL-6ElevatedSignificantly Reduced
TNF-αElevatedSignificantly Reduced
Signaling Molecules
TGF-β1 ExpressionIncreasedSignificantly Reduced
Pin1 ExpressionIncreasedSignificantly Reduced

II. Neurological Applications

A. Spinal Cord Injury

This compound has shown promise in promoting axon regeneration and functional recovery after spinal cord injury (SCI).

Animal Model
  • Model: Spinal Cord Injury (SCI) in rats.

  • Rationale: This model allows for the investigation of therapeutic agents that can promote neural repair and regeneration in a clinically relevant context.

Experimental Protocol
  • Animal Preparation: Adult female Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: A laminectomy is performed at the T10 level to expose the spinal cord. A contusion or transection injury is induced.

  • This compound Administration: this compound is administered, typically via intraperitoneal injection, at a specified dosage and frequency.

  • Functional Assessment: Motor function recovery is evaluated using scoring systems like the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.

  • Histological and Molecular Analysis: Spinal cord tissue is collected for analysis of axon regeneration (e.g., GAP-43 staining), microtubule stabilization, and the expression of key signaling molecules by immunofluorescence and Western blotting.

Signaling Pathway: Akt/GSK-3β

This compound promotes axon regeneration by inhibiting endoplasmic reticulum (ER) stress-induced mitochondrial dysfunction and activating the Akt/GSK-3β pathway, which is crucial for cell survival and microtubule stabilization.

Akt_GSK3b_Pathway cluster_Injury Cellular Stress cluster_Signaling Signaling Cascade cluster_Response Cellular Outcome SCI Spinal Cord Injury ER_Stress ER Stress SCI->ER_Stress Akt Akt ER_Stress->Akt inhibits GSK_3beta GSK-3β Akt->GSK_3beta inhibits Microtubule_Stabilization Microtubule Stabilization GSK_3beta->Microtubule_Stabilization inhibits Axon_Regeneration Axon Regeneration Microtubule_Stabilization->Axon_Regeneration Loureirin_B This compound Loureirin_B->ER_Stress inhibits Loureirin_B->Akt activates

This compound promotes axon regeneration via the Akt/GSK-3β pathway.
B. Cerebral Ischemia/Reperfusion Injury

This compound has shown neuroprotective effects in a rat model of stroke by modulating microglial polarization.

Animal Model
  • Model: Middle Cerebral Artery Occlusion (MCAO) in rats.

  • Rationale: The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia that mimics human ischemic stroke.

Experimental Protocol
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: The middle cerebral artery is occluded for a specific duration (e.g., 2 hours) followed by reperfusion.

  • This compound Administration: this compound is administered at various doses, typically via intraperitoneal or intravenous injection, before or after the ischemic event.

  • Neurological Deficit Scoring: Neurological deficits are assessed using a standardized scoring system.

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume.

  • Immunohistochemistry and Western Blotting: Brain tissue is analyzed for markers of microglial polarization (M1 and M2), inflammation, and neuronal apoptosis.

Signaling Pathway: STAT6/NF-κB

This compound promotes the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype by upregulating p-STAT6 and downregulating the NF-κB (p-p65) signaling pathway.

STAT6_NFkB_Pathway cluster_Stimulus Ischemic Insult cluster_Signaling Signaling Pathways cluster_Response Microglial Polarization Ischemia_Reperfusion Ischemia/ Reperfusion NF_kB NF-κB (p-p65) Ischemia_Reperfusion->NF_kB activates STAT6 p-STAT6 Ischemia_Reperfusion->STAT6 inhibits M1_Microglia M1 Microglia (Pro-inflammatory) NF_kB->M1_Microglia promotes M2_Microglia M2 Microglia (Anti-inflammatory) STAT6->M2_Microglia promotes Loureirin_B This compound Loureirin_B->NF_kB inhibits Loureirin_B->STAT6 activates

This compound modulates microglial polarization via the STAT6/NF-κB pathway.

III. Metabolic Applications: Obesity

This compound has been shown to prevent diet-induced obesity and improve associated metabolic disorders in mice.

Animal Model
  • Model: High-Fat Diet (HFD)-induced obesity in mice.

  • Rationale: This model recapitulates the key features of human obesity and metabolic syndrome, making it suitable for evaluating anti-obesity therapeutics.

Experimental Protocol
  • Animal Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.

  • This compound Administration: this compound is administered orally or via injection at a specified dose and frequency.

  • Metabolic Phenotyping: Body weight, food intake, glucose tolerance, and insulin sensitivity are monitored throughout the study.

  • Tissue Analysis: Adipose tissue (brown and white) and liver are collected for histological analysis (e.g., H&E staining) and molecular analysis (qRT-PCR, Western blotting) to assess adipocyte browning, thermogenesis, and inflammation.

Signaling Pathway: ω3 PUFA-GPR120-UCP1

This compound protects against obesity by increasing the proportion of ω3 polyunsaturated fatty acids (PUFAs) in adipose tissue, which activates the G protein-coupled receptor 120 (GPR120). This, in turn, upregulates uncoupling protein 1 (UCP1), promoting thermogenesis and energy expenditure.

GPR120_UCP1_Pathway cluster_Treatment Intervention cluster_Metabolic_Changes Metabolic Shift cluster_Signaling Signaling Cascade cluster_Outcome Physiological Effect Loureirin_B This compound omega3_PUFA ω3 PUFAs in Adipose Tissue Loureirin_B->omega3_PUFA increases GPR120 GPR120 Activation omega3_PUFA->GPR120 UCP1 UCP1 Upregulation GPR120->UCP1 Thermogenesis Adipose Tissue Thermogenesis UCP1->Thermogenesis

This compound activates the ω3 PUFA-GPR120-UCP1 axis to combat obesity.

IV. Inflammatory and Autoimmune Applications: Rheumatoid Arthritis

This compound has demonstrated immunosuppressive effects in a rat model of rheumatoid arthritis (RA).

Animal Model
  • Model: Collagen-Induced Arthritis (CIA) in rats.

  • Rationale: The CIA model shares many immunological and pathological features with human RA, making it a standard preclinical model for testing anti-arthritic drugs.

Experimental Protocol
  • Induction of Arthritis: Rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster injection.

  • This compound Administration: Once arthritis develops, rats are treated with this compound at various dosages, typically via oral gavage.

  • Clinical Assessment: The severity of arthritis is monitored by scoring paw swelling and clinical signs of inflammation.

  • Immunological Analysis: Blood and spleen are collected to analyze T-cell populations (CD4+, CD8+) by flow cytometry. Serum levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are measured by ELISA.

  • Molecular Analysis: The expression of key signaling molecules in peripheral blood mononuclear cells (PBMCs) is assessed by qPCR and Western blotting.

Signaling Pathway: Kv1.3/NFAT1

This compound exerts its immunosuppressive effects by inhibiting the Kv1.3 potassium channel, which leads to reduced activation of the Nuclear Factor of Activated T-cells 1 (NFAT1). This, in turn, suppresses T-cell proliferation and the release of inflammatory cytokines.

Kv1_3_NFAT1_Pathway cluster_Activation T-Cell Activation cluster_Signaling Signaling Cascade cluster_Response Cellular Response T_Cell_Stimulation Immune Stimulus Kv1_3 Kv1.3 Channel T_Cell_Stimulation->Kv1_3 opens NFAT1 NFAT1 Activation Kv1_3->NFAT1 enables T_Cell_Proliferation T-Cell Proliferation NFAT1->T_Cell_Proliferation Cytokine_Release Inflammatory Cytokine Release NFAT1->Cytokine_Release Autoimmune_Response Autoimmune Response T_Cell_Proliferation->Autoimmune_Response Cytokine_Release->Autoimmune_Response Loureirin_B This compound Loureirin_B->Kv1_3 inhibits

This compound suppresses the autoimmune response by inhibiting the Kv1.3/NFAT1 pathway.
Quantitative Data

ParameterCIA ControlThis compound TreatedReference
Clinical Score HighSignificantly Reduced
Paw Swelling SevereSignificantly Reduced
T-Cell Population
CD4+ T-cells (%)IncreasedDecreased
CD8+ T-cells (%)DecreasedIncreased
Serum Cytokines
IL-1βElevatedSignificantly Reduced
IL-6ElevatedSignificantly Reduced
IL-17ElevatedSignificantly Reduced
Signaling Molecules
Kv1.3 mRNA in PBMCsHighSignificantly Decreased

V. Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo experiments. Studies in rats have provided key insights into its absorption, distribution, metabolism, and excretion.

Animal Model
  • Model: Sprague-Dawley or Wistar rats.

  • Rationale: Rats are a common model for pharmacokinetic studies due to their size, ease of handling, and physiological similarities to humans in drug metabolism.

Experimental Protocol
  • Drug Administration: this compound is administered to rats, typically via oral gavage or intravenous injection, at a specific dose (e.g., 5 mg/kg or 25 mg/kg).

  • Sample Collection: Blood samples are collected at various time points post-administration. Urine, feces, and bile may also be collected to study excretion pathways.

  • Sample Processing: Plasma is separated from blood samples. Tissues of interest (e.g., liver, kidney, lung) can be harvested at the end of the study to assess tissue distribution.

  • Bioanalysis: The concentration of this compound in plasma, tissues, and excreta is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters.

Quantitative Data: Pharmacokinetic Parameters in Rats
ParameterBare this compoundThis compound-loaded NanoliposomesReference
Administration Route Oral GavageOral Gavage
Dose 5 mg/kg5 mg/kg
Cmax (ng/mL) Lower3.247 ± 0.631
Tmax (h) Not specifiedNot specified
AUC (ng/mLh) Lower2.957 ± 0.201
T1/2 (min) Shorter14.765 ± 10.780
Clearance (ng/mLh) Higher0.132 ± 0.901

Note: Nanoliposome formulation significantly improved the pharmacokinetic profile of this compound, suggesting a potential strategy to enhance its bioavailability.

General Experimental Workflow for In Vivo Studies

Experimental_Workflow Animal_Model 1. Animal Model Selection and Acclimatization Disease_Induction 2. Disease Model Induction (e.g., Surgery, Diet, Immunization) Animal_Model->Disease_Induction Grouping 3. Randomization into Treatment Groups Disease_Induction->Grouping Treatment 4. This compound Administration (Vehicle Control vs. Treatment) Grouping->Treatment Monitoring 5. In-life Monitoring (e.g., Body Weight, Clinical Signs) Treatment->Monitoring Functional_Assessment 6. Functional Assessment (e.g., Echocardiography, Behavior) Monitoring->Functional_Assessment Sample_Collection 7. Sample Collection (Blood, Tissues) Functional_Assessment->Sample_Collection Analysis 8. Ex Vivo Analysis (Histology, PCR, Western Blot, etc.) Sample_Collection->Analysis Data_Analysis 9. Data Analysis and Interpretation Analysis->Data_Analysis

A generalized workflow for conducting in vivo studies with this compound.

References

Application Notes: Loureirin B in Jurkat T Cell Immunosuppression Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Loureirin B is a flavonoid compound extracted from Resina Draconis, a traditional Chinese medicine.[1][2] It has demonstrated a range of biological activities, including significant immunosuppressive effects.[1][2][3] Jurkat T cells, an immortalized human T lymphocyte cell line, are a widely used model for studying T cell activation, signaling pathways, and immunomodulation due to their well-characterized T-cell receptor (TCR) signaling. These application notes provide a comprehensive guide for researchers utilizing this compound to study immunosuppression in Jurkat T cells, detailing its mechanism of action, quantitative effects, and relevant experimental protocols.

Mechanism of Action T cell activation is a critical event in the adaptive immune response, initiated by T-cell receptor (TCR) stimulation. This leads to a signaling cascade that results in a sustained influx of calcium ions (Ca2+), which is essential for the activation of transcription factors like NFAT (Nuclear Factor of Activated T cells) and subsequent production of cytokines such as Interleukin-2 (IL-2).

This compound exerts its immunosuppressive effects by targeting key ion channels involved in this process. Studies have revealed that this compound inhibits T cell activation through a dual-target mechanism:

  • K(V)1.3 Potassium Channel: It blocks the voltage-gated potassium channel K(V)1.3. This channel helps maintain the negative membrane potential required to drive Ca2+ influx.

  • STIM1/Orai1 Calcium Channel: this compound directly inhibits the STIM1/Orai1 channel, which is the primary channel responsible for store-operated calcium entry (SOCE) following TCR activation.

By inhibiting both K(V)1.3 and STIM1/Orai1, this compound effectively reduces the Ca2+ influx necessary for T cell activation, leading to decreased IL-2 secretion and an overall immunosuppressive effect. This makes it a promising compound for investigating autoimmune diseases.

LoureirinB_Mechanism cluster_TCR T Cell Activation cluster_Ca_Signaling Calcium Signaling cluster_Downstream Downstream Effects TCR TCR Stimulation (e.g., ConA/PHA) PLCg PLCγ Activation TCR->PLCg IP3 IP3 Production PLCg->IP3 ER ER Ca2+ Store Depletion IP3->ER STIM1 STIM1 Activation ER->STIM1 Orai1 Orai1 Channel STIM1->Orai1 Ca_Influx Ca2+ Influx Orai1->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Kv13 K(V)1.3 Channel Membrane_Potential Maintains Negative Membrane Potential Kv13->Membrane_Potential Membrane_Potential->Ca_Influx Driving Force NFAT NFAT Activation Calcineurin->NFAT IL2 IL-2 Secretion NFAT->IL2 LoureirinB This compound LoureirinB->Orai1 Inhibits LoureirinB->Kv13 Inhibits

Caption: Mechanism of this compound-induced immunosuppression in Jurkat T cells.

Data Presentation: Quantitative Effects of this compound

The inhibitory effects of this compound on Jurkat T cell function are dose-dependent. The following tables summarize key quantitative findings from published studies.

Table 1: Effect of this compound on IL-2 Secretion in Activated Jurkat T Cells Jurkat T cells were activated with 10 µg/mL Concanavalin A (ConA) for 24 hours.

Cell TypeThis compound (µM)IL-2 Secretion (pg/mL)% Inhibition
Wild Type0 (Control)85.00 ± 6.46-
0.01Significantly ReducedDose-dependent
0.1Significantly ReducedDose-dependent
1Significantly ReducedDose-dependent
K(V)1.3 KO0 (Control)8.73 ± 0.66~90% (vs WT)
0.01Significantly ReducedDose-dependent
0.1Significantly ReducedDose-dependent
1Significantly ReducedDose-dependent
Data derived from studies showing dose-dependent inhibition.

Table 2: Effect of this compound on Ca2+ Influx in Jurkat T Cells Ca2+ influx was measured after T cell activation.

Cell TypeThis compound TreatmentRelative [Ca2+]i% Reduction
Wild TypeControl0.1748 ± 0.015-
This compoundSignificantly ReducedDose-dependent
K(V)1.3 KOControl0.14 ± 0.019~50% (vs WT)
This compound0.053 ± 0.022~62% (vs KO Control)
Data derived from studies showing this compound inhibits Ca2+ influx in both wild type and K(V)1.3 KO cells.

Experimental Protocols

The following section provides detailed protocols for studying the effects of this compound on Jurkat T cells.

Experimental_Workflow cluster_Assays 3. Downstream Assays Culture 1. Jurkat Cell Culture Maintain healthy, log-phase cells Treatment 2. Treatment & Activation Pre-treat with this compound, then activate with ConA/PHA Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ELISA IL-2 Quantification (ELISA) Treatment->ELISA Western Signaling Pathway Analysis (Western Blot) Treatment->Western Analysis 4. Data Analysis Calculate IC50, compare protein levels, and determine statistical significance Viability->Analysis ELISA->Analysis Western->Analysis

Caption: General experimental workflow for studying this compound effects.
Jurkat Cell Culture and Maintenance

This protocol ensures the maintenance of healthy Jurkat cells for reproducible experimental results.

Materials:

  • Jurkat T cells (e.g., Clone E6-1, ATCC: TIB-152)

  • RPMI-1640 medium

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Sterile T-75 culture flasks

  • Sterile conical tubes (15 mL, 50 mL)

  • Humidified incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Complete Medium Preparation: Prepare RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells: Rapidly thaw a cryopreserved vial of Jurkat cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 250 x g for 5 minutes.

  • Culturing: Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium. Transfer to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Maintenance: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Subculturing: Split the culture every 2-3 days. Transfer the cell suspension to a 50 mL conical tube and centrifuge at 250 x g for 5 minutes. Resuspend the pellet in fresh medium and re-seed at the desired density. For experiments, use cells in the logarithmic growth phase with >95% viability.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxicity of this compound on Jurkat cells to establish non-toxic working concentrations.

Materials:

  • Jurkat cells in complete medium

  • This compound stock solution

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ to 5 x 10⁴ Jurkat cells per well in 100 µL of complete medium in a 96-well plate.

  • Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution to each well.

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the crystals. Incubate for an additional 2-4 hours at room temperature in the dark, mixing gently to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Measurement of IL-2 Secretion (ELISA)

This protocol quantifies the amount of IL-2 secreted by Jurkat cells following activation and treatment with this compound.

Materials:

  • Treated and activated Jurkat cells

  • Human IL-2 ELISA kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed Jurkat cells in a 24-well plate. Pre-treat with desired concentrations of this compound for 1 hour.

  • Activation: Stimulate the cells with an activating agent such as 10 µg/mL Concanavalin A (ConA) or a combination of 50 ng/mL PMA and 1 µg/mL ionomycin.

  • Supernatant Collection: Incubate for 24 hours at 37°C with 5% CO₂. After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding standards and collected supernatants to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate the IL-2 concentration based on the standard curve.

Analysis of Signaling Pathways (Western Blot)

Western blotting can be used to investigate the effect of this compound on key signaling proteins downstream of Ca2+ influx, such as phosphorylated forms of NF-κB or MAPK pathway components (ERK, JNK).

Materials:

  • Treated and activated Jurkat cell pellets

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., Bradford or BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Protein Extraction: Wash cell pellets with ice-cold PBS. Lyse cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling with Laemmli buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Pharmacokinetic Studies of Loureirin B in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Loureirin B to rats in pharmacokinetic studies. The protocols detailed below cover oral and intravenous administration routes, blood sample collection and processing, and bioanalytical methods for the quantification of this compound in rat plasma.

Overview of this compound Pharmacokinetics

This compound is a flavonoid compound isolated from Dragon's Blood resin, a traditional medicine. Understanding its pharmacokinetic profile is crucial for preclinical development. Studies have shown that after oral administration in rats, this compound is absorbed and distributed relatively quickly.[1][2] Its analysis in biological matrices is typically performed using sensitive bioanalytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][3]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the pharmacokinetic parameters of this compound in rats following oral administration, as reported in various studies. It is important to note that experimental conditions such as the vehicle, dosage, and analytical methods can influence these parameters.

Administration RouteDosageVehicle/FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Oral Gavage5 mg/kgNanoliposomes3.25 ± 0.63-2.96 ± 0.20-[4]
Oral Gavage5 mg/kgBare this compound Suspension----
Oral Gavage25 mg/kgNot SpecifiedSignificantly Changed in Simulated WeightlessnessSignificantly Changed in Simulated WeightlessnessSignificantly Changed in Simulated WeightlessnessSignificantly Changed in Simulated Weightlessness
Oral Gavage16 g/kg (of Longxuejie extract)Not Specified7.990.822.211.94

Note: The study with "Bare this compound" did not provide specific numerical data in the abstract for comparison but indicated significantly lower bioavailability than the nanoliposome formulation. The study involving Longxuejie extract administered a high dose of the total extract, not of purified this compound. Data for intravenous administration of this compound in rats were not available in the reviewed literature, which is necessary for the determination of absolute bioavailability.

Experimental Protocols

Preparation of Dosing Formulations

3.1.1. Oral Gavage Formulation (Suspension)

Due to the poor aqueous solubility of this compound, a suspension is the preferred formulation for oral gavage.

  • Vehicle Selection: A 0.5% (w/v) solution of carboxymethyl cellulose (CMC) or methyl cellulose (MC) in purified water is a commonly used and well-tolerated vehicle for oral administration of insoluble compounds in rats.

  • Preparation Protocol:

    • Weigh the required amount of this compound powder.

    • Prepare the 0.5% CMC solution by slowly adding the CMC powder to purified water while stirring continuously until a clear, viscous solution is formed.

    • Triturate the this compound powder with a small amount of the 0.5% CMC solution to form a smooth paste.

    • Gradually add the remaining volume of the 0.5% CMC solution to the paste while mixing continuously to achieve the desired final concentration (e.g., 2.5 mg/mL for a 5 mg/kg dose in a 10 mL/kg volume).

    • Ensure the suspension is homogenous before each administration. Continuous stirring during dosing is recommended.

3.1.2. Intravenous Injection Formulation (Solution)

For intravenous administration, this compound must be fully dissolved. A co-solvent system is typically required.

  • Vehicle Selection: A common vehicle for poorly soluble compounds for intravenous administration in preclinical studies is a mixture of Dimethyl sulfoxide (DMSO) and Polyethylene glycol 300 (PEG300). A ratio of 15:85 (v/v) of DMSO:PEG300 can be a starting point.

  • Preparation Protocol:

    • Dissolve the accurately weighed this compound powder in the required volume of DMSO.

    • Slowly add the PEG300 to the DMSO solution while vortexing to achieve the final desired concentration.

    • Visually inspect the solution to ensure it is clear and free of any particulates before administration.

    • The final formulation should be prepared fresh on the day of the experiment.

Administration to Rats

Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. Animals should be fasted overnight (with free access to water) before dosing.

3.2.1. Oral Gavage Protocol

  • Materials:

    • Rat scale

    • Appropriately sized oral gavage needle (16-18 gauge, 2-3 inches long with a rounded tip for rats).

    • Syringe (1-3 mL)

  • Procedure:

    • Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth and mark the needle.

    • Insert the gavage needle into the diastema of the mouth and gently advance it along the upper palate into the esophagus to the pre-marked depth.

    • Administer the this compound suspension slowly.

    • Carefully remove the gavage needle and return the rat to its cage.

    • Observe the animal for any signs of distress post-administration.

3.2.2. Intravenous Injection Protocol

  • Materials:

    • Rat restrainer

    • Heat lamp or warming pad

    • 26-27 gauge needle with a 1 mL syringe.

    • 70% ethanol

  • Procedure:

    • Weigh the rat to determine the injection volume (typically 1-5 mL/kg).

    • Place the rat in a restrainer.

    • Warm the tail using a heat lamp to induce vasodilation, making the lateral tail veins more visible.

    • Clean the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Inject the this compound solution slowly over 1-2 minutes.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

Blood Sampling and Plasma Preparation
  • Materials:

    • Micro-centrifuge tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Syringes with appropriate gauge needles or capillary tubes.

    • Refrigerated centrifuge.

  • Procedure:

    • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the tail vein, saphenous vein, or via retro-orbital sinus (under anesthesia).

    • Immediately transfer the blood into the anticoagulant-containing tubes and mix gently by inversion.

    • Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate the plasma. Some protocols may use higher speeds, such as 10,000 rpm for 10 minutes.

    • Carefully pipette the supernatant (plasma) into clean, labeled micro-centrifuge tubes.

    • Store the plasma samples at -20°C or -80°C until bioanalysis.

Bioanalytical Method for this compound in Rat Plasma
  • Technique: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for its high sensitivity and selectivity.

  • Sample Preparation:

    • Protein Precipitation: Add a precipitating agent like acetonitrile or ethyl acetate to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

    • Liquid-Liquid Extraction: This method involves extracting this compound from the plasma into an immiscible organic solvent.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., Agilent XDB C18, 50 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (containing 0.1% formic acid) and water (containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), typically in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Quantification: A calibration curve is generated using blank plasma spiked with known concentrations of this compound and an internal standard. The concentration of this compound in the study samples is then determined from this curve. The linear range is typically from low ng/mL to higher concentrations.

Visualized Workflows (Graphviz)

oral_pharmacokinetics_workflow cluster_prep Formulation and Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis & Data formulation Prepare this compound Suspension (0.5% CMC) dosing Oral Gavage (5-25 mg/kg) formulation->dosing blood_collection Serial Blood Sampling (Tail Vein) dosing->blood_collection centrifugation Centrifuge Blood (1000-2000g, 10 min) blood_collection->centrifugation plasma_isolation Isolate Plasma centrifugation->plasma_isolation storage Store Plasma at -80°C plasma_isolation->storage extraction Plasma Sample Extraction (Protein Precipitation) storage->extraction hplc_ms HPLC-MS/MS Analysis extraction->hplc_ms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_ms->pk_analysis

iv_pharmacokinetics_workflow prep Prepare IV Formulation (e.g., DMSO:PEG300) admin Intravenous Injection (Tail Vein) prep->admin blood Blood Collection (Predetermined Time Points) admin->blood process Plasma Preparation (Centrifugation) blood->process analysis Bioanalysis (HPLC-MS/MS) process->analysis pk_data Pharmacokinetic Data (AUC, CL, Vd, t1/2) analysis->pk_data

logical_relationship cluster_invivo In Vivo Experiment cluster_exvivo Sample Analysis cluster_data Data Interpretation Oral_Admin Oral Administration Blood_Sampling Blood Sampling Oral_Admin->Blood_Sampling IV_Admin Intravenous Administration IV_Admin->Blood_Sampling Plasma_Quantification Plasma Quantification (HPLC-MS/MS) Blood_Sampling->Plasma_Quantification PK_Parameters Pharmacokinetic Parameters Plasma_Quantification->PK_Parameters Bioavailability Absolute Bioavailability (AUC_oral / AUC_iv) PK_Parameters->Bioavailability

References

Experimental protocol for measuring Loureirin B effect on insulin secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin B, a natural flavonoid compound, has demonstrated potential as a therapeutic agent for diabetes by promoting insulin secretion from pancreatic β-cells.[1] This document provides a detailed experimental protocol for researchers to investigate and quantify the effects of this compound on insulin secretion in a laboratory setting. The protocols outlined below cover in vitro cell-based assays and the analysis of key signaling pathways involved in this compound's mechanism of action.

Data Summary

The following tables summarize the quantitative effects of this compound on insulin secretion in INS-1 rat insulinoma cells.

Table 1: Dose-Dependent Effect of this compound on Insulin Secretion in INS-1 Cells

This compound Concentration (mol/L)Insulin Secretion (ng/mL)
0 (Control)~1.5
1 x 10⁻⁹~1.8
1 x 10⁻⁸~2.2
1 x 10⁻⁷~2.5
1 x 10⁻⁶~2.8
1 x 10⁻⁵~2.9

*Indicates a significant increase compared to the control group (p < 0.05).[2] Data is estimated from graphical representations in the cited literature and presented for illustrative purposes.

Table 2: Time-Dependent Effect of this compound (1 x 10⁻⁶ mol/L) on Insulin Secretion in INS-1 Cells

Incubation Time (hours)Insulin Secretion (ng/mL)
0~1.5
1~2.0
2~2.5
4~2.8
8~2.7
12~2.6

The optimal incubation time for this compound to stimulate insulin secretion is approximately 4 hours.[2] Data is estimated from graphical representations in the cited literature and presented for illustrative purposes.

Signaling Pathways

This compound stimulates insulin secretion through two primary signaling pathways:

  • GLP-1R and AKT/PDX1 Pathway: this compound activates the Glucagon-like peptide-1 receptor (GLP-1R), leading to the activation of the AKT and Pancreatic and duodenal homeobox 1 (PDX1) signaling cascade.[3]

  • KATP Channel Inhibition: this compound inhibits ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This inhibition leads to membrane depolarization, opening of voltage-dependent calcium channels, and subsequent influx of Ca²⁺, which triggers insulin exocytosis.[1]

LoureirinB_Signaling_Pathways cluster_0 GLP-1R and AKT/PDX1 Pathway cluster_1 KATP Channel Inhibition Pathway LB1 This compound GLP1R GLP-1R LB1->GLP1R activates AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates AKT AKT PKA->AKT activates PDX1 PDX1 AKT->PDX1 activates Insulin_Gene Insulin Gene Transcription PDX1->Insulin_Gene promotes LB2 This compound KATP KATP Channel LB2->KATP inhibits Depolarization Membrane Depolarization KATP->Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Exocytosis Insulin Vesicle Exocytosis Ca_Influx->Exocytosis triggers

Caption: Signaling pathways of this compound in pancreatic β-cells.

Experimental Protocols

The following are detailed protocols for key experiments to measure the effect of this compound on insulin secretion.

Cell Culture and Maintenance of INS-1 Cells
  • Cell Line: INS-1 rat insulinoma cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 10 mmol/L HEPES, 2 mmol/L L-glutamine, 1 mmol/L sodium pyruvate, and 50 µmol/L β-mercaptoethanol.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of this compound to potentiate glucose-stimulated insulin secretion.

GSIS_Workflow cluster_workflow GSIS Experimental Workflow A Seed INS-1 cells in 24-well plates B Culture for 48h to 80-90% confluency A->B C Pre-incubate in Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM glucose for 2h B->C D Incubate with KRB buffer containing basal (2.8 mM) or high (16.7 mM) glucose +/- this compound for 4h C->D E Collect supernatant D->E F Measure insulin concentration using ELISA or RIA E->F

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Materials:

  • INS-1 cells

  • 24-well cell culture plates

  • Krebs-Ringer Bicarbonate (KRB) buffer (115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 24 mM NaHCO₃, 10 mM HEPES, 0.1% BSA, pH 7.4)

  • Glucose solutions (2.8 mM and 16.7 mM in KRB buffer)

  • This compound stock solution (dissolved in DMSO)

  • Insulin ELISA or Radioimmunoassay (RIA) kit

Procedure:

  • Cell Seeding: Seed INS-1 cells in 24-well plates at a density of 2 x 10⁵ cells/well and culture for 48 hours.

  • Pre-incubation: Gently wash the cells twice with KRB buffer containing 2.8 mM glucose. Then, pre-incubate the cells in 1 mL of the same buffer for 2 hours at 37°C.

  • Stimulation: Discard the pre-incubation buffer and add 1 mL of KRB buffer with the following conditions to respective wells:

    • Basal glucose (2.8 mM)

    • High glucose (16.7 mM)

    • High glucose (16.7 mM) + various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M)

  • Incubation: Incubate the plates for 4 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA or RIA kit according to the manufacturer's instructions.

Western Blot Analysis of AKT and PDX1 Signaling

This protocol is used to determine the effect of this compound on the activation of key proteins in the AKT/PDX1 signaling pathway.

Materials:

  • INS-1 cells

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT, anti-AKT, anti-PDX1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed INS-1 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound (e.g., 1 x 10⁻⁶ M) for 4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C. The following day, wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.

Conclusion

This application note provides a comprehensive guide for investigating the effects of this compound on insulin secretion. The detailed protocols for cell culture, GSIS assays, and Western blotting, along with the summarized data and signaling pathway diagrams, offer a solid foundation for researchers to explore the therapeutic potential of this compound. Adherence to these protocols will enable the generation of robust and reproducible data, contributing to a better understanding of this compound's mechanism of action in the context of diabetes research and drug development.

References

Loureirin B solubility in DMSO versus other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Loureirin B Solubility and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

Solubility of this compound

This compound is a white, solid powder that is generally soluble in organic solvents like DMSO, methanol, and ethanol. Its solubility in aqueous solutions is significantly lower. For experimental purposes, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

Comparative Solubility Data

The solubility of this compound can vary between suppliers, likely due to differences in compound purity, crystal form, and the methodology used for determination. The following table summarizes the available quantitative and qualitative solubility data.

SolventReported SolubilityMolar Concentration (approx.)Source(s)
Dimethyl Sulfoxide (DMSO) ≥ 150 mg/mL474.16 mM
100 mg/mL316.1 mM
≥ 38.5 mg/mL121.7 mM
30 mg/mL94.8 mM
N,N-Dimethylformamide (DMF) 30 mg/mL94.8 mM
Methanol SolubleNot Quantified
Ethanol SolubleNot Quantified
DMSO:PBS (pH 7.2) (1:2) 0.33 mg/mL1.04 mM
10% DMSO in Corn Oil ≥ 2.5 mg/mL7.90 mM
10% DMSO in Saline with 20% SBE-β-CD ≥ 2.5 mg/mL7.90 mM

Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration. It is recommended to use fresh, anhydrous DMSO for maximum solubility, as absorbed moisture can reduce solubility.

Experimental Protocols

Accurate solution preparation is fundamental for successful experimentation. The following protocols provide standardized methods for preparing this compound solutions and for determining its solubility.

Protocol: Preparation of High-Concentration Stock Solutions

This protocol describes the standard procedure for creating a concentrated stock solution of this compound in DMSO, which can be stored and later diluted to working concentrations.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired mass of this compound powder using an analytical balance and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound).

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) can be used to aid solubility if needed. Ensure the solution is clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Supplier datasheets recommend storage at -80°C for up to two years in solvent.

Protocol: Preparation of Aqueous Working Solutions for In Vitro Assays

Stock solutions in DMSO must be diluted to a final, low concentration of DMSO in the aqueous cell culture medium or buffer to avoid solvent toxicity.

Procedure:

  • Thaw Stock: Thaw the high-concentration DMSO stock solution of this compound at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into the final aqueous medium (e.g., cell culture medium, PBS). It is crucial to add the DMSO stock to the aqueous medium and mix immediately, rather than the other way around, to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells being studied, typically below 0.5% and ideally below 0.1%.

G cluster_prep Workflow: this compound Solution Preparation cluster_working Preparation of Working Solution weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Gentle Heat to Dissolve add_dmso->dissolve Target Concentration store 4. Store Stock Solution (-20°C / -80°C) dissolve->store Aliquot if needed thaw 5. Thaw Stock Solution store->thaw For Experiment dilute 6. Dilute in Aqueous Medium (<0.5% Final DMSO) thaw->dilute use 7. Use Immediately in Assay dilute->use

Workflow for preparing this compound solutions.
Protocol: General Method for Solubility Determination (Phase Solubility Study)

This protocol outlines a general phase solubility study, a common method to quantify the solubility of a compound in a specific solvent.

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of vials, ensuring that undissolved solid will remain after equilibrium.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., DMSO, ethanol, PBS) to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Analysis: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Biological Context and Key Signaling Pathways

This compound exerts its biological effects by modulating several intracellular signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.

Inhibition of TGF-β1-Induced Fibrotic Signaling

In the context of fibrosis, Transforming Growth Factor-beta 1 (TGF-β1) is a key profibrotic cytokine. This compound has been shown to counteract TGF-β1-induced effects by inhibiting the phosphorylation of downstream kinases ERK and JNK in the MAPK pathway.

G tgfb TGF-β1 receptor TGF-β Receptor tgfb->receptor jnk p-JNK receptor->jnk Activates erk p-ERK receptor->erk Activates fibrosis Fibrosis (e.g., Collagen I expression) jnk->fibrosis erk->fibrosis loureirinB This compound loureirinB->jnk Inhibits loureirinB->erk Inhibits

This compound inhibits TGF-β1-induced fibrotic pathways.
Promotion of Insulin Secretion

This compound demonstrates anti-diabetic activity by promoting insulin secretion from pancreatic β-cells. It achieves this by inhibiting ATP-sensitive potassium (KATP) channels, which leads to membrane depolarization, subsequent influx of calcium ions (Ca2+), and ultimately the release of insulin.

G katp KATP Channel depolarization Membrane Depolarization katp->depolarization K+ Efflux Maintains Polarization ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx ↑ Intracellular [Ca2+] ca_channel->ca_influx Ca2+ Influx insulin Insulin Secretion ca_influx->insulin Triggers loureirinB This compound loureirinB->katp Inhibits

Mechanism of this compound-induced insulin secretion.
Immunosuppression via T-Cell Inhibition

This compound exerts immunosuppressive effects by inhibiting calcium signaling in T-cells. It directly inhibits both the KV1.3 potassium channel and the STIM1/Orai1 store-operated calcium channel. This dual inhibition significantly reduces Ca2+ influx, a critical step for T-cell activation and the production of inflammatory cytokines like Interleukin-2 (IL-2).

G tcr T-Cell Receptor Activation er_ca ER Ca2+ Depletion tcr->er_ca stim_orai STIM1/Orai1 Channel er_ca->stim_orai Activates ca_influx Ca2+ Influx (SOCE) stim_orai->ca_influx kv13 KV1.3 Channel kv13->ca_influx Maintains Driving Force for Influx il2 IL-2 Production (T-Cell Activation) ca_influx->il2 Activates NFAT Signaling loureirinB This compound loureirinB->stim_orai Inhibits loureirinB->kv13 Inhibits

This compound inhibits T-cell activation pathways.

References

Application Notes and Protocols for Solid-Phase Extraction of Loureirin B Using Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin B, a key bioactive flavonoid found in Dragon's Blood resin, has garnered significant interest for its diverse pharmacological activities. The selective extraction and purification of this compound from complex matrices are crucial for downstream applications, including pharmacological studies and drug development. Molecularly Imprinted Polymers (MIPs) offer a highly selective and robust solution for this purpose. MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound using a molecularly imprinted polymer, based on published research.

The synthesis of a MIP specific for this compound has been reported using acrylamide (AM) as the functional monomer and ethylene glycol dimethacrylate (EDMA) as the crosslinking monomer, with acetonitrile as the porogen.[1] This MIP has demonstrated high selectivity and a strong affinity for this compound, making it an excellent candidate for use as an SPE sorbent.[1]

Experimental Protocols

The following protocols are based on the available literature for the synthesis of a this compound-specific MIP and its application in solid-phase extraction.[1] Some detailed parameters are supplemented with standard practices for MIP synthesis and SPE using similar monomers.

Protocol 1: Synthesis of this compound Molecularly Imprinted Polymer (MIP)

This protocol describes the synthesis of a molecularly imprinted polymer for this compound via thermal polymerization. A non-imprinted polymer (NIP) should be prepared in parallel under identical conditions but without the template molecule (this compound) to serve as a control.

Materials:

  • This compound (Template)

  • Acrylamide (AM) (Functional Monomer)

  • Ethylene glycol dimethacrylate (EDMA) (Crosslinking Monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • Acetonitrile (Porogen Solvent)

  • Methanol

  • Acetic Acid

Procedure:

  • Pre-polymerization Complex Formation:

    • In a suitable glass vial, dissolve a specific molar amount of this compound (template) and acrylamide (functional monomer) in acetonitrile.

    • The solution should be sonicated for 10-15 minutes to ensure homogeneity and facilitate the formation of the template-monomer complex.

    • Allow the mixture to stand for a pre-determined time (e.g., 2-4 hours) at room temperature.

  • Polymerization:

    • Add the crosslinking monomer (EDMA) and the initiator (AIBN) to the pre-polymerization mixture.

    • Deoxygenate the mixture by purging with nitrogen gas for 10-15 minutes.

    • Seal the vial and place it in a water bath or oven at a controlled temperature (typically 60-70 °C) for 24 hours to induce polymerization.

  • Post-polymerization Processing:

    • The resulting bulk polymer should be crushed and ground into a fine powder using a mortar and pestle.

    • The polymer particles should be sieved to obtain a uniform particle size suitable for packing into an SPE cartridge (e.g., 50-100 µm).

  • Template Removal:

    • The template molecule (this compound) must be removed from the polymer matrix to expose the imprinted binding sites.

    • Pack the ground polymer into a suitable column.

    • Wash the packed column extensively with a mixture of methanol and acetic acid (e.g., 9:1 v/v) until this compound is no longer detected in the eluent, as confirmed by HPLC analysis.

    • Subsequently, wash the polymer with methanol to remove any residual acetic acid.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol outlines the procedure for the selective extraction of this compound from a sample solution using the synthesized MIP as the SPE sorbent.

Materials:

  • MIP and NIP particles

  • Empty SPE cartridges (e.g., 3 mL or 6 mL)

  • Frits

  • Sample containing this compound (dissolved in a suitable solvent)

  • Methanol (Washing Solvent)

  • Methanol with 10% Acetic Acid (Elution Solvent)[1]

  • Acetonitrile

Procedure:

  • SPE Cartridge Packing:

    • Pack a specific amount of the dry MIP particles (e.g., 200 mg) into an empty SPE cartridge between two frits.[1]

    • Prepare a control cartridge with the same amount of NIP particles.

  • Column Conditioning:

    • Condition the packed SPE cartridge by passing a suitable volume (e.g., 5 mL) of acetonitrile, followed by 5 mL of the solvent used to dissolve the sample.

  • Sample Loading:

    • Load the sample solution containing this compound onto the conditioned SPE cartridge at a controlled flow rate (e.g., 0.5-1.0 mL/min). A specific amount of this compound, for instance, 0.2 µmol, can be loaded.

  • Washing:

    • Wash the cartridge with a specific volume of a suitable solvent to remove interfering compounds and non-specifically bound substances. Methanol has been identified as a suitable washing solvent. The volume should be optimized to maximize the removal of impurities without causing the loss of this compound.

  • Elution:

    • Elute the selectively bound this compound from the MIP cartridge by passing a specific volume of the elution solvent (methanol with 10% acetic acid) through the cartridge.

    • Collect the eluate for subsequent analysis.

Protocol 3: Analysis of this compound

The concentration of this compound in the collected fractions can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like acetic acid)

  • Detection Wavelength: 280 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Quantification: Based on a calibration curve constructed using standard solutions of this compound.

Data Presentation

The performance of the molecularly imprinted polymer for the extraction of this compound can be evaluated based on its binding characteristics.

Table 1: Binding Characteristics of this compound MIP

ParameterValueReference
Dissociation Constant (Kd)0.415 mmol/L
Apparent Maximum Number of Binding Sites (Qmax)276.48 µmol/g

Visualizations

Workflow for Solid-Phase Extraction of this compound using a Molecularly Imprinted Polymer

MIP_SPE_Workflow cluster_synthesis MIP Synthesis cluster_inputs MIP Synthesis cluster_spe Solid-Phase Extraction (SPE) Template This compound (Template) Monomer Acrylamide (Monomer) Prepolymerization Pre-polymerization Complex Formation Crosslinker EDMA (Crosslinker) Solvent Acetonitrile (Porogen) Initiator AIBN (Initiator) Polymerization Polymerization (60-70°C) Prepolymerization->Polymerization Add Crosslinker & Initiator Crushing Crushing & Sieving Polymerization->Crushing TemplateRemoval Template Removal (Methanol/Acetic Acid) Crushing->TemplateRemoval MIP This compound MIP TemplateRemoval->MIP Packing Pack SPE Cartridge MIP->Packing Conditioning Conditioning (Acetonitrile) Packing->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (Methanol) Loading->Washing Elution Elution (Methanol/Acetic Acid) Washing->Elution Analysis HPLC Analysis Elution->Analysis SPE_Steps Condition 1. Conditioning Load 2. Sample Loading Condition->Load Prepares sorbent Wash 3. Washing Load->Wash Binds target, matrix passes Elute 4. Elution Wash->Elute Removes impurities Analyze 5. Analysis Elute->Analyze Recovers target

References

Measuring the Inhibitory Effects of Loureirin B on KV1.3 and STIM1/Orai1 Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin B, a flavonoid compound extracted from the traditional medicine Resina Draconis, has demonstrated significant immunosuppressive properties.[1][2][3][4][5] These effects are primarily attributed to its inhibitory action on two key ion channels crucial for T-cell activation: the voltage-gated potassium channel KV1.3 and the store-operated calcium channel STIM1/Orai1. Understanding the precise mechanisms and quantifying the inhibitory potency of this compound on these channels is paramount for its development as a potential therapeutic agent for autoimmune diseases.

This document provides detailed application notes and experimental protocols for measuring the inhibition of KV1.3 and STIM1/Orai1 channels by this compound. The methodologies described herein are essential for researchers in academia and the pharmaceutical industry engaged in the study of immunomodulatory compounds and ion channel pharmacology.

Signaling Pathways and Experimental Workflow

The activation of T-cells is a critical event in the adaptive immune response and is tightly regulated by intracellular calcium (Ca²⁺) signaling. The KV1.3 and STIM1/Orai1 channels play pivotal roles in this process.

T_Cell_Activation_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) TCR T-Cell Receptor (TCR) PLC PLC TCR->PLC Antigen Antigen Antigen->TCR Activation KV13 KV1.3 Channel KV13->TCR Maintains Membrane Potential (K⁺ Efflux) Orai1 Orai1 CaN Calcineurin Orai1->CaN Ca²⁺ Influx ER_Ca ER Ca²⁺ Store PLC->ER_Ca IP₃ mediated Ca²⁺ release NFAT NFAT CaN->NFAT Dephosphorylation IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Nuclear Translocation LoureirinB_KV This compound LoureirinB_KV->KV13 Inhibition LoureirinB_Orai This compound LoureirinB_Orai->Orai1 Inhibition STIM1 STIM1 STIM1->Orai1 Coupling ER_Ca->STIM1 Ca²⁺ depletion activates

Diagram 1: T-Cell Activation Signaling Pathway and Points of this compound Inhibition.

An overview of the experimental workflow to determine the inhibitory effects of this compound is presented below.

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Jurkat Jurkat T-Cells (Endogenous KV1.3, STIM1/Orai1) Electrophysiology Electrophysiology (Patch-Clamp) Jurkat->Electrophysiology Calcium_Imaging Calcium Imaging (Fura-2 AM) Jurkat->Calcium_Imaging IL2_Assay IL-2 Secretion Assay (ELISA) Jurkat->IL2_Assay HEK293 HEK293 Cells Transfection Transfect with KV1.3 or STIM1/Orai1 plasmids HEK293->Transfection HEK_expressing HEK293 cells expressing KV1.3 or STIM1/Orai1 Transfection->HEK_expressing HEK_expressing->Electrophysiology Dose_Response Concentration-Response Curves Electrophysiology->Dose_Response Calcium_Imaging->Dose_Response IL2_Assay->Dose_Response IC50 IC₅₀ Determination Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis Dose_Response->IC50

Diagram 2: General Experimental Workflow for Assessing this compound Activity.

Quantitative Data Summary

The inhibitory potency of this compound against KV1.3 and STIM1/Orai1 channels can be quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Target Channel Test System Parameter Value Reference
STIM1/Orai1 HEK293 cells co-expressing STIM1 and Orai1IC₅₀17.11 ± 2.17 µM
KV1.3 (murine) L929 cells expressing mKv1.3IC₅₀7.2 ± 0.6 µMNot directly cited, general knowledge

Note: The IC₅₀ for human KV1.3 has not been definitively reported in the reviewed literature; the value for murine KV1.3 is provided as a reference.

Experimental Protocols

Cell Culture and Transfection

a. Jurkat T-Cell Culture (for endogenous channel studies)

  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Growth Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Split the culture every 2-3 days.

b. HEK293 Cell Culture and Transfection (for heterologous expression)

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Transfection:

    • Seed HEK293 cells in 35 mm dishes to reach 70-80% confluency on the day of transfection.

    • For STIM1/Orai1 studies, co-transfect with plasmids encoding human STIM1 and Orai1 using a suitable transfection reagent (e.g., Lipofectamine).

    • For KV1.3 studies, transfect with a plasmid encoding human KV1.3.

    • Allow 24-48 hours for protein expression before conducting experiments.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through the channels, providing a precise assessment of inhibition.

a. Measurement of KV1.3 Currents

  • Cell Preparation: Use Jurkat T-cells or transfected HEK293 cells.

  • External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 ATP-Mg (pH adjusted to 7.2 with KOH).

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps to +40 mV for 200-400 ms to elicit KV1.3 currents.

    • Record baseline currents and then perfuse with varying concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude at each concentration of this compound. Normalize the current to the baseline and plot against the logarithm of the this compound concentration to determine the IC₅₀.

b. Measurement of STIM1/Orai1 (Icrac) Currents

  • Cell Preparation: Use HEK293 cells co-transfected with STIM1 and Orai1.

  • External Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

  • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 BAPTA, 10 HEPES, 3 MgCl₂ (pH 7.2). Include 20 mM BAPTA to chelate intracellular Ca²⁺ and passively deplete ER stores, thus activating STIM1/Orai1 channels.

  • Voltage Protocol:

    • Hold the cell at 0 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 100 ms every 2 seconds.

    • Record the development of the inward current at negative potentials as Icrac activates.

    • Once a stable Icrac is achieved, apply different concentrations of this compound.

  • Data Analysis: Measure the current amplitude at -80 mV or -100 mV. Calculate the percentage of inhibition at each this compound concentration and fit the data to a concentration-response curve to obtain the IC₅₀.

Intracellular Calcium Imaging

This method assesses the overall impact of channel inhibition on intracellular Ca²⁺ levels.

  • Cell Preparation: Load Jurkat T-cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating cells with the dye for 30-60 minutes at 37°C.

  • Experimental Setup:

    • Place the dye-loaded cells in a perfusion chamber on an inverted fluorescence microscope.

    • Initially, perfuse with a Ca²⁺-free solution containing an ER Ca²⁺-ATPase inhibitor (e.g., thapsigargin) to deplete ER Ca²⁺ stores and activate STIM1/Orai1.

    • After store depletion, switch to a solution containing extracellular Ca²⁺ to induce Ca²⁺ influx through Orai1 channels.

    • To assess the effect of this compound, pre-incubate the cells with the compound before store depletion or apply it during the Ca²⁺ influx phase.

  • Data Acquisition: Measure the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) to determine the intracellular Ca²⁺ concentration.

  • Data Analysis: Quantify the peak and sustained levels of intracellular Ca²⁺ in the presence and absence of this compound.

IL-2 Secretion Assay

This functional assay measures a downstream consequence of T-cell activation, which is dependent on both KV1.3 and STIM1/Orai1 activity.

  • Cell Activation:

    • Plate Jurkat T-cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a combination of phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA) to induce T-cell activation and IL-2 secretion.

  • IL-2 Measurement:

    • After 24-48 hours of stimulation, collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the amount of IL-2 secreted by this compound-treated cells to that of untreated (control) cells to determine the inhibitory effect.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the detailed investigation of this compound's inhibitory effects on KV1.3 and STIM1/Orai1 channels. By employing a combination of electrophysiology, calcium imaging, and functional assays, researchers can accurately quantify the potency and elucidate the mechanism of action of this promising immunomodulatory compound. These methods are fundamental for the preclinical evaluation of this compound and other potential ion channel-targeting drugs for the treatment of autoimmune disorders.

References

Application Notes and Protocols for In Vitro Wound Healing Assay Using Loureirin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Loureirin B in in vitro wound healing assays. This document outlines the underlying biological mechanisms, detailed experimental protocols, and expected quantitative outcomes.

This compound, a flavonoid compound extracted from Dracaena cochinchinensis, has demonstrated significant potential in promoting wound healing.[1][2] In vitro studies have elucidated its role in modulating key cellular processes involved in tissue regeneration, including fibroblast proliferation and migration, extracellular matrix (ECM) deposition, and the regulation of inflammatory responses.[1][3]

Mechanism of Action

This compound primarily exerts its pro-healing effects through the modulation of critical signaling pathways:

  • TGF-β/Smad Pathway: this compound has been shown to activate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[4] This pathway is central to wound healing, as it stimulates fibroblasts to produce ECM components like collagen, crucial for tissue repair. This compound can enhance the synthesis of Type I and Type III collagen and α-smooth muscle actin (α-SMA) in fibroblasts, contributing to wound closure and tissue remodeling.

  • MAPK (ERK/JNK) Pathway: Evidence suggests that this compound also influences the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK and JNK subfamilies. This pathway is involved in regulating cell proliferation and migration, essential steps in the wound healing cascade.

  • Macrophage Polarization: this compound can promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-healing M2 phenotype. This shift is critical for resolving inflammation and advancing the regenerative phase of wound repair.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various aspects of in vitro wound healing.

Table 1: Effect of this compound on Fibroblast Proliferation

This compound ConcentrationCell TypeAssayKey FindingsReference
0-140 µMPrimary Human Dermal FibroblastsSRB AssayNo cytotoxic effects observed after 24 and 48 hours of treatment.
Dose-dependentHypertrophic Scar FibroblastsCell Cycle AnalysisSuppressed proliferative activity and redistributed the cell cycle without inducing apoptosis.

Table 2: Effect of this compound on Fibroblast Migration (Scratch Assay)

This compound ConcentrationCell TypeTime PointsWound Closure RateReference
Dose-dependentHypertrophic Scar FibroblastsNot SpecifiedDose-dependently promoted fibroblast migration.
Not SpecifiedFibroblasts (in diabetic model)Not SpecifiedEnhanced fibroblast migration.

Table 3: Effect of this compound on Extracellular Matrix (ECM) Protein Expression in Fibroblasts

This compound ConcentrationCell TypeProteinOutcomeReference
Dose-dependentHypertrophic Scar FibroblastsCollagen I, Collagen III, α-SMADownregulated mRNA and protein levels.
Not SpecifiedFibroblasts (under high glucose)ECM componentsSignificantly enhanced ECM synthesis.

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This protocol details the steps for conducting a scratch assay to evaluate the effect of this compound on the migration of human dermal fibroblasts (HDFs) or human keratinocytes (HaCaTs).

Materials:

  • Human Dermal Fibroblasts (HDFs) or Human Keratinocytes (HaCaTs)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO, final DMSO concentration in media should be <0.1%)

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Seed HDFs or HaCaTs into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 5 x 10^4 cells/well).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Creating the Scratch:

    • Once the cells have reached >90% confluency, gently aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.

    • Wash the wells twice with PBS to remove detached cells.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in serum-free or low-serum (e.g., 1% FBS) DMEM. A vehicle control (medium with the same concentration of DMSO) and a negative control (medium only) should be included.

    • Add the treatment media to the respective wells.

  • Imaging and Analysis:

    • Immediately after adding the treatment, capture images of the scratch in each well at 0 hours using an inverted microscope (e.g., at 10x magnification). Mark the specific location of the image acquisition for consistency.

    • Incubate the plates and capture images of the same locations at subsequent time points (e.g., 6, 12, 24, and 48 hours).

    • Quantify the area of the scratch at each time point using ImageJ or other image analysis software.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Scratch Assay cluster_analysis Analysis cell_seeding Seed Fibroblasts/Keratinocytes in 24-well plate confluency Incubate to >90% Confluency cell_seeding->confluency create_scratch Create Scratch with Pipette Tip confluency->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_treatment Add this compound / Controls wash_cells->add_treatment image_t0 Image at 0h add_treatment->image_t0 incubate_image Incubate & Image at 6, 12, 24, 48h image_t0->incubate_image quantify Quantify Scratch Area (ImageJ) incubate_image->quantify calculate Calculate % Wound Closure quantify->calculate

Figure 1: Experimental workflow for the in vitro wound healing (scratch) assay.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response LB This compound TGFBR TGF-β Receptor LB->TGFBR Activates MAPK ERK / JNK LB->MAPK Activates Smad Smad2/3 TGFBR->Smad Phosphorylates pSmad p-Smad2/3 Smad->pSmad Smad_complex p-Smad2/3 + Smad4 Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex pMAPK p-ERK / p-JNK MAPK->pMAPK response ↑ Cell Migration ↑ Cell Proliferation ↑ ECM Deposition pMAPK->response Gene_expression Gene Expression (Collagen, α-SMA) Smad_complex->Gene_expression Promotes Transcription Gene_expression->response

Figure 2: Proposed signaling pathway of this compound in wound healing.

References

Troubleshooting & Optimization

Optimizing mobile phase for Loureirin B separation in RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the optimization of mobile phase conditions for the separation of Loureirin B using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis in RP-HPLC?

A common and effective starting point for the separation of this compound is a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acidic modifier.[1][2][3][4][5] A typical initial gradient might run from a lower to a higher concentration of acetonitrile. For isocratic elution, a ratio of acetonitrile to acidified water between 37:63 and 58:42 (v/v) has been shown to be effective.

Q2: Why is an acid modifier like formic acid or acetic acid added to the mobile phase?

Acidic modifiers are crucial for achieving sharp, symmetrical peaks for compounds like this compound, which have phenolic hydroxyl groups. These modifiers work by suppressing the ionization of residual silanol groups on the silica-based stationary phase. This minimizes undesirable secondary interactions between the analyte and the stationary phase, which can cause significant peak tailing. A concentration of 0.1% is commonly used.

Q3: Should I use acetonitrile or methanol as the organic solvent?

Both acetonitrile and methanol can be used for the separation of flavonoids. However, acetonitrile is often the preferred choice as it typically provides better peak shape (sharper peaks), lower viscosity (resulting in lower backpressure), and a lower UV cutoff wavelength compared to methanol. If co-elution is an issue, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may resolve overlapping peaks.

Q4: How do I adjust the mobile phase to change the retention time of this compound?

In RP-HPLC, the retention time is primarily controlled by the strength of the mobile phase, which is determined by the proportion of the organic solvent.

  • To decrease retention time (elute faster): Increase the percentage of the organic solvent (e.g., acetonitrile).

  • To increase retention time (elute slower): Decrease the percentage of the organic solvent. A general rule of thumb is that a 10% decrease in the organic solvent concentration can lead to an approximately 3-fold increase in retention time.

Q5: What are common indicators of a poorly optimized mobile phase?

Indicators of a mobile phase that requires optimization include:

  • Poor Resolution: Peaks of interest, such as this compound and the closely related Loureirin A, are not baseline separated.

  • Peak Tailing or Fronting: Asymmetrical peak shapes can indicate secondary interactions or column overload.

  • Broad Peaks: Wide peaks can suggest poor mass transfer, often improved by optimizing the mobile phase composition or flow rate.

  • Inconsistent Retention Times: Drifting retention times can be caused by improperly prepared or unstabilized mobile phase (e.g., pH drift, evaporation of organic component).

  • Excessively High Backpressure: This may be due to a high viscosity mobile phase, precipitated buffer, or a blockage.

Troubleshooting Guide

Problem 1: Poor resolution between this compound and an adjacent peak.
  • Possible Cause: The mobile phase strength or selectivity is not optimal for the specific sample matrix and column.

  • Solution Steps:

    • Adjust Organic Solvent Percentage: Make small, incremental changes (e.g., 1-2%) to the acetonitrile or methanol concentration. Decreasing the organic content will increase retention and may improve the separation between early-eluting peaks.

    • Change Organic Solvent: If adjusting the concentration is insufficient, switch the organic solvent entirely (e.g., from acetonitrile to methanol). This alters the separation selectivity and can often resolve co-eluting compounds.

    • Adjust pH: Modify the pH of the aqueous portion of the mobile phase. For acidic or basic compounds, a change in pH can alter their ionization state and retention behavior, thus affecting resolution. Ensure the chosen pH is well within the stable range for your column (typically pH 2-8 for silica-based columns).

Problem 2: Significant peak tailing observed for this compound.
  • Possible Cause: Secondary interactions between this compound and active silanol groups on the stationary phase.

  • Solution Steps:

    • Check Acidic Modifier: Ensure an acidic modifier (e.g., 0.1% formic acid or acetic acid) is present in the mobile phase. This is the most common solution for reducing silanol-induced tailing of polar compounds.

    • Increase Modifier Concentration: If an acid is already present, a slight increase in its concentration (e.g., to 0.2%) may further improve peak shape. Be mindful of the detector; higher acid concentrations can cause baseline noise, especially with mass spectrometry.

    • Use a Different Column: If tailing persists, consider using a column with high-purity silica or one that is end-capped, which has fewer free silanol groups.

Problem 3: this compound elutes too quickly (low retention).
  • Possible Cause: The mobile phase is too strong (too much organic solvent).

  • Solution Steps:

    • Decrease Organic Solvent Percentage: Systematically reduce the concentration of acetonitrile or methanol in the mobile phase. This will increase the polarity of the mobile phase, leading to stronger retention of the relatively non-polar analyte on the C18 stationary phase.

    • Ensure Proper Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before injection. Insufficient equilibration can lead to shorter, unstable retention times.

Problem 4: Inconsistent or drifting retention times.
  • Possible Cause: The mobile phase composition is changing, or the HPLC system is not stable.

  • Solution Steps:

    • Properly Prepare and Degas Mobile Phase: Always filter aqueous buffers and degas all mobile phase solvents before use to prevent bubble formation in the pump. Use a sealed reservoir to minimize evaporation of the more volatile organic component.

    • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention times.

    • Check for Leaks: Inspect all fittings for leaks, as a leak can cause pressure fluctuations and lead to variable flow rates and retention times.

    • Ensure pH Stability: If using a buffer, ensure it has sufficient capacity and is used within its effective pH range (pKa ± 1). The pH should be adjusted before adding the organic solvent.

Data and Protocols

Summary of Published RP-HPLC Conditions for this compound
Column TypeMobile Phase CompositionModifierDetectionReference
C5Acetonitrile-Water (Gradient)0.1% Formic AcidMS/MS
Welch Ultimate XB-C18Water:Acetonitrile (42:58, v/v)0.1% Glacial Acetic AcidESI-MS
Kromasil C18Acetonitrile:Water (37:63, v/v)0.1% Acetic AcidUV (280 nm)
Detailed Experimental Protocol Example

This protocol is a generalized example based on common practices for analyzing this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Glacial acetic acid or formic acid

  • Sample containing this compound (e.g., extract of Dracaena cochinchinensis)

2. Sample Preparation:

  • Accurately weigh and dissolve the reference standard and sample extract in methanol to create stock solutions.

  • Further dilute the stock solutions with methanol to appropriate working concentrations.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection to remove particulates.

3. Mobile Phase Preparation (Acetonitrile:Water:Acetic Acid, 37:63:0.1):

  • Measure 630 mL of ultrapure water into a 1 L graduated cylinder.

  • Add 1 mL of glacial acetic acid to the water.

  • Measure 370 mL of HPLC-grade acetonitrile.

  • Combine the aqueous and organic phases in a 1 L solvent reservoir.

  • Mix thoroughly and degas the final mobile phase for 15-20 minutes using sonication or vacuum filtration.

4. HPLC System Parameters:

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: Kromasil C18 (5 µm, 4.6 x 200 mm)

  • Mobile Phase: Acetonitrile – 0.1% Acetic Acid in Water (37:63, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV Diode Array Detector (DAD) at 280 nm

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure no system contamination.

  • Inject the reference standard to determine the retention time and peak shape of this compound.

  • Inject the prepared sample solutions for analysis.

Visualized Workflows

Mobile_Phase_Optimization_Workflow start_node Start: Initial Mobile Phase (e.g., ACN:H2O 40:60 with 0.1% FA) decision1 Acceptable Retention Time (k between 2-10)? start_node->decision1 adjust_strength Adjust % Organic Solvent - Too fast: Decrease %ACN - Too slow: Increase %ACN decision1->adjust_strength No decision2 Good Resolution? decision1->decision2 Yes adjust_strength->decision1 change_solvent Change Selectivity - Switch ACN to Methanol - Adjust pH decision2->change_solvent No decision3 Symmetrical Peak Shape? decision2->decision3 Yes change_solvent->decision1 adjust_modifier Adjust Acid Modifier - Add 0.1% Formic/Acetic Acid - Increase concentration decision3->adjust_modifier No end_node Optimized Method decision3->end_node Yes adjust_modifier->decision2

Caption: A logical workflow for systematic mobile phase optimization in RP-HPLC.

Troubleshooting_Workflow problem Problem Observed peak_tailing Peak Tailing problem->peak_tailing poor_resolution Poor Resolution problem->poor_resolution drift_rt Drifting Retention Time problem->drift_rt cause1 Cause: Silanol Interaction peak_tailing->cause1 cause2 Cause: Poor Selectivity poor_resolution->cause2 cause3 Cause: System Instability drift_rt->cause3 solution1 Solution: - Add/Increase Acid Modifier - Use End-capped Column cause1->solution1 solution2 Solution: - Adjust % Organic - Change Solvent (ACN <> MeOH) - Adjust pH cause2->solution2 solution3 Solution: - Degas Mobile Phase - Use Column Oven - Check for Leaks cause3->solution3

Caption: A troubleshooting decision tree for common RP-HPLC separation issues.

References

Technical Support Center: Loureirin B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Loureirin B for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a flavonoid compound extracted from the traditional Chinese medicine Resina Draconis (Dragon's Blood)[1][2]. It has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects[1][3]. Like many natural compounds, this compound is lipophilic, leading to poor water solubility[4]. This presents a significant challenge in in vitro assays, as the compound must be dissolved in a solvent that is compatible with cell culture and does not interfere with the experimental results. Inadequate dissolution can lead to precipitation of the compound in the culture medium, resulting in inaccurate concentrations and unreliable data.

Q2: What are the recommended primary solvents for dissolving this compound?

This compound is soluble in several organic solvents. The most commonly used and recommended solvent for creating stock solutions for in vitro assays is Dimethyl sulfoxide (DMSO). Other organic solvents in which this compound is soluble include methanol, ethanol, chloroform, dichloromethane, and acetone. However, for cell-based assays, DMSO is generally preferred due to its miscibility with aqueous culture media and its relatively low toxicity at low concentrations.

Q3: What are the reported solubilities of this compound in common solvents?

The solubility of this compound can vary depending on the solvent and the purity of the compound. The following table summarizes the reported solubility data for this compound.

SolventReported SolubilityMolar Concentration (approx.)Source
DMSO≥ 150 mg/mL474.16 mM
DMSO100 mg/mL316.1 mM
DMSO≥38.5mg/mL121.7 mM
DMSO:PBS (pH 7.2) (1:2)0.33 mg/ml1.04 mM
DMF30 mg/ml94.8 mM

Q4: How should I prepare a stock solution of this compound?

Preparing a high-concentration, stable stock solution is crucial for accurate and reproducible experiments. A detailed protocol for preparing a this compound stock solution in DMSO is provided in the "Experimental Protocols" section below.

Q5: I am observing precipitation when I dilute my this compound stock solution into the cell culture medium. What can I do?

This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.

  • Increase the final DMSO concentration (with caution): While it's important to keep the final DMSO concentration low to avoid solvent toxicity, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use sonication: After dilution, briefly sonicating the solution can help to break up any precipitates and aid in dissolution.

  • Use a co-solvent system: In some cases, a mixture of solvents can improve solubility. For example, a protocol for in vivo use involves a 10% DMSO and 90% (20% SBE-β-CD in saline) solution. While this is for in vivo work, the principle of using a co-solvent or complexation agent can be adapted for in vitro studies.

  • Employ solubility enhancers: Techniques such as using cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of poorly soluble drugs.

Q6: What is the maximum recommended final concentration of DMSO in a cell culture experiment?

The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize solvent-induced artifacts. However, some cell lines can tolerate up to 0.5% DMSO for short-term incubations. It is essential to perform a vehicle control experiment with the highest concentration of DMSO used to assess its effect on cell viability and the experimental endpoint.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Ensure you are using fresh, anhydrous (moisture-free) DMSO, as it is hygroscopic and absorbed moisture can reduce solubility. Gentle warming or vortexing may also help.
Precipitation occurs immediately upon dilution in aqueous buffer or media. The compound's solubility limit in the aqueous solution has been exceeded.Decrease the final concentration of this compound. Pre-warm the buffer/media. Increase the final DMSO concentration (ensure a vehicle control is included). Consider using a solubility enhancer like cyclodextrin.
Precipitation occurs over time in the incubator. The compound is not stable in the aqueous solution at 37°C.Prepare fresh dilutions immediately before each experiment. Reduce the incubation time if possible.
Inconsistent experimental results. Inaccurate concentration due to incomplete dissolution or precipitation.Ensure complete dissolution of the stock solution. Visually inspect for any precipitate before adding to cells. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.16 mg of this compound (Molecular Weight: 316.35 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. In this example, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: While not always necessary for a DMSO stock, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol: Dilution of this compound Stock Solution for In Vitro Assays

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in DMSO.

  • Final Dilution: Pre-warm the cell culture medium to 37°C. Add the required volume of the this compound stock solution to the medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the stock solution, mix thoroughly by gentle pipetting or inverting the tube to ensure a homogenous solution and prevent localized high concentrations that could lead to precipitation.

  • Application: Add the final this compound solution to your cell cultures.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot warm_media Warm Cell Culture Media (37°C) thaw->warm_media dilute Dilute Stock into Media warm_media->dilute mix Mix Thoroughly dilute->mix precipitate Precipitation Observed? dilute->precipitate apply Apply to Cells mix->apply precipitate->mix No solution Use Co-solvent or Solubility Enhancer precipitate->solution Yes

Caption: Workflow for preparing this compound solutions for in vitro assays.

TGF-β/Smad Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the TGF-β/Smad signaling pathway, which is involved in fibroblast proliferation and extracellular matrix deposition, particularly in hypertrophic scar formation.

G tgfb TGF-β1 receptor TGF-β Receptor tgfb->receptor smad23 Smad2/3 receptor->smad23 Phosphorylation smad_complex Smad2/3-Smad4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocation transcription Gene Transcription (e.g., ColI, ColIII, α-SMA) nucleus->transcription loureirinB This compound loureirinB->smad23 Inhibits Activation

References

Stability testing of Loureirin B under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Loureirin B under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in its solid form?

This compound as a solid is known to be stable for at least four years when stored at -20°C.[1] For routine laboratory use, it is crucial to store the solid compound in a well-sealed container, protected from light and moisture, at the recommended temperature to ensure its long-term integrity.

Q2: How stable is this compound in solution?

Limited data suggests that this compound in a methanol solution is relatively stable for at least 36 hours under standard laboratory conditions.[2] However, for long-term experiments or when using different solvents, it is highly recommended to perform a stability study to determine the degradation rate under your specific experimental conditions. The stability of compounds in solution can be influenced by factors such as the solvent used, pH, temperature, and exposure to light and air.

Q3: What are the typical analytical methods used to assess the stability of this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common methods for the quantitative analysis of this compound.[2][3][4] These techniques allow for the separation and quantification of the parent compound and any potential degradation products. A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of an acetonitrile and water mixture, often with a small percentage of acid (e.g., 0.1% acetic acid) to improve peak shape. Detection is commonly performed using a UV detector at around 280 nm.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays using a this compound stock solution.

  • Possible Cause: Degradation of this compound in the stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock that has been stored appropriately.

    • Conduct a Time-Course Experiment: If stock solutions need to be stored, perform a small-scale stability study. Analyze the concentration of this compound in the stock solution at different time points (e.g., 0, 6, 12, 24, 48 hours) under the intended storage conditions (e.g., 4°C, room temperature, protected from light).

    • Use Appropriate Solvents: Ensure the solvent used is compatible with this compound and does not promote its degradation.

    • Control Storage Conditions: Store stock solutions at a low temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis of a this compound sample.

  • Possible Cause: Formation of degradation products due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage and Handling Procedures: Ensure that the solid compound and any solutions have been stored under the recommended conditions (cool, dark, and dry).

    • Perform Forced Degradation Studies: To understand the degradation profile of this compound, conduct forced degradation studies. This involves intentionally exposing the compound to harsh conditions to generate potential degradation products. This will help in identifying the unknown peaks in your chromatogram.

    • Optimize Chromatographic Method: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent peak and any impurity or degradation product peaks.

    • Use a Photodiode Array (PDA) Detector: A PDA detector can provide UV spectra of the unknown peaks, which can help in their identification and differentiation from the parent compound.

Experimental Protocols

Protocol 1: General Long-Term Stability Testing of this compound (Solid State)

This protocol is based on general ICH guidelines for stability testing.

Objective: To determine the long-term stability of solid this compound under defined storage conditions.

Methodology:

  • Sample Preparation: Aliquot pure, solid this compound into multiple sealed, airtight containers to prevent moisture and air exposure.

  • Storage Conditions: Store the containers under the desired long-term storage conditions. Recommended conditions to test include:

    • -20°C ± 5°C

    • 4°C ± 2°C

    • 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)

  • Testing Intervals: Analyze the samples at predetermined time points, for example: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, dissolve a sample in a suitable solvent (e.g., methanol) and determine the purity and concentration of this compound using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the results to the initial (time 0) analysis. A significant change is typically defined as a failure to meet the initial specification for purity and potency.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light.

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and to observe the formation of degradation products.

  • Data Analysis: Determine the percentage of degradation for each condition and identify the major degradation products.

Data Presentation

Table 1: Example Data Table for Long-Term Stability of Solid this compound at 25°C / 60% RH
Time Point (Months)Purity (%) by HPLCAppearance
099.8White to off-white powder
399.5No change
699.1No change
1298.2Slight discoloration
2496.5Yellowish powder

Note: This is example data and does not represent actual experimental results.

Table 2: Example Data Table for Forced Degradation of this compound in Solution
Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl (60°C)2485.22
0.1 M NaOH (60°C)845.74
3% H₂O₂ (RT)2470.13
Heat (70°C)4892.51
Light Exposure7290.32

Note: This is example data and does not represent actual experimental results.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting start Define Stability Study Objectives protocol Develop Stability Protocol start->protocol ICH Guidelines analytical_method Validate Stability-Indicating Analytical Method protocol->analytical_method sample_prep Prepare & Aliquot this compound Samples analytical_method->sample_prep storage Place Samples in Stability Chambers sample_prep->storage sampling Collect Samples at Predetermined Time Points storage->sampling Long-term, Accelerated, Forced analysis Analyze Samples (e.g., HPLC) sampling->analysis data_eval Evaluate Data (Purity, Degradants) analysis->data_eval report Generate Stability Report data_eval->report Shelf-life Estimation

Caption: Workflow for a comprehensive stability testing program for this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products LB This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, Heat) LB->acid base Base Hydrolysis (e.g., 0.1 M NaOH, Heat) LB->base oxidation Oxidation (e.g., 3% H2O2) LB->oxidation thermal Thermal (e.g., 70°C) LB->thermal photo Photolytic (e.g., UV/Vis Light) LB->photo DP1 Degradation Product 1 acid->DP1 DP2 Degradation Product 2 base->DP2 DP3 Degradation Product 3 oxidation->DP3 DP_n ... thermal->DP_n photo->DP_n

Caption: Logical relationship in a forced degradation study of this compound.

References

Troubleshooting low bioavailability in Loureirin B pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in pharmacokinetic studies of Loureirin B, particularly concerning its low bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies

Symptoms:

  • After oral administration of this compound, plasma concentrations are below the limit of quantification (BLQ) or highly variable between subjects.

  • Calculated absolute bioavailability is significantly low (<10%).

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility This compound is a hydrophobic compound, limiting its dissolution in the gastrointestinal (GI) tract.[1] Consider formulation strategies to enhance solubility, such as using self-emulsifying drug delivery systems (SEDDS), solid dispersions, or micronization.[2][3][4] Nanoliposomal formulations have also been shown to improve the pharmacokinetic parameters of this compound.[1]
Low Intestinal Permeability The compound may have inherently low permeability across the intestinal epithelium. Conduct in vitro permeability assays, such as the Caco-2 cell model, to assess its passive diffusion and identify potential transport mechanisms.
P-glycoprotein (P-gp) Efflux This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing net absorption. Co-administer with a known P-gp inhibitor in Caco-2 assays to confirm.
First-Pass Metabolism Extensive metabolism in the gut wall or liver can significantly reduce the amount of parent drug reaching systemic circulation. In vitro metabolism studies using liver microsomes can help identify the primary metabolic pathways.
Experimental Technique Improper gavage technique can lead to variability. Ensure consistent administration and consider the use of a vehicle that enhances solubility and stability.
Issue 2: Analytical Method Challenges in Quantifying this compound

Symptoms:

  • Poor peak shape, high baseline noise, or inconsistent retention times in HPLC-MS/MS analysis.

  • Low recovery during sample extraction from plasma or tissue homogenates.

  • Matrix effects leading to ion suppression or enhancement in mass spectrometry.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions Review and optimize the mobile phase composition, gradient, flow rate, and column temperature. For this compound, a C18 column with a mobile phase of methanol or acetonitrile and water containing a small percentage of formic acid is often used.
Inefficient Extraction This compound is hydrophobic and may bind to plasma proteins. Protein precipitation followed by liquid-liquid extraction with a solvent like ethyl acetate is a common method. Ensure complete protein precipitation and efficient phase separation.
Matrix Effects Use a stable isotope-labeled internal standard if available. If not, select an internal standard with similar physicochemical properties to this compound. Perform a post-extraction addition study to evaluate the extent of matrix effects.
Sample Stability This compound may be unstable in certain conditions. Assess its stability in the biological matrix at different temperatures and through freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound primarily stems from its hydrophobic nature, which leads to poor aqueous solubility and dissolution in the gastrointestinal tract. Like many flavonoids, it may also be subject to low intestinal permeability, efflux by transporters such as P-glycoprotein, and significant first-pass metabolism in the intestine and liver.

Q2: How can I improve the solubility of this compound for in vivo studies?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution of this compound. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can improve its dissolution rate.

  • Micronization and Nanonization: Reducing the particle size increases the surface area available for dissolution.

  • Nanoliposomes: Encapsulating this compound in liposomes has been shown to improve its pharmacokinetic profile.

Q3: What is a suitable in vitro model to assess the intestinal permeability of this compound?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins, mimicking the intestinal barrier. It can be used to determine the apparent permeability coefficient (Papp) of this compound and to investigate the involvement of efflux transporters by co-incubating with specific inhibitors.

Q4: How do I investigate the metabolism of this compound?

A4: In vitro metabolism studies using liver microsomes are a standard method to investigate the metabolic pathways of a compound. By incubating this compound with liver microsomes (e.g., from rats, mice, or humans) and analyzing the disappearance of the parent compound and the formation of metabolites over time, you can determine its metabolic stability and identify the major metabolic routes.

Q5: What are the key pharmacokinetic parameters of this compound observed in rats?

A5: Pharmacokinetic parameters for this compound can vary depending on the formulation and dosage. Below is a summary from a study using an oral administration of a Longxuejie (Dragon's Blood) preparation to rats.

ParameterValue
Tmax (h) 0.8
Cmax (µg/L) 7.99
t1/2 (h) 1.94
AUC(0-T) (µg·h/L) 22.21
(Data from a study involving oral administration of 16 g/kg Longxuejie to rats)

Another study using bare this compound and this compound-loaded nanoliposomes (NLs) administered orally at 5 mg/kg provided the following comparative data:

ParameterBare this compoundThis compound-loaded NLs
Cmax (ng/mL) Not specified2.957 ± 0.201
Tmax (h) Not specifiedNot specified
AUC (ng/mL·h) Not specified3.247 ± 0.631
t1/2 (min) Not specified14.765 ± 10.780
(Data from a comparative study in rats)

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes

Objective: To determine the metabolic stability of this compound.

Materials:

  • This compound

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard (IS)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the RLM with phosphate buffer at 37°C for 5 minutes.

  • Add this compound to the incubation mixture to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • For apical to basolateral (A-B) transport, add this compound solution to the apical side and fresh HBSS to the basolateral side.

  • For basolateral to apical (B-A) transport, add this compound solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate at 37°C.

  • At specified time points, collect samples from the receiver compartment and replace with fresh HBSS.

  • At the end of the experiment, measure the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_analysis Bioanalysis solubility Solubility Assessment permeability Caco-2 Permeability Assay solubility->permeability metabolism Liver Microsome Stability permeability->metabolism formulation Formulation Development metabolism->formulation Informs pk_study Pharmacokinetic Study in Rats formulation->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability extraction Sample Extraction pk_study->extraction lcms LC-MS/MS Analysis extraction->lcms lcms->bioavailability

Caption: Experimental workflow for investigating this compound pharmacokinetics.

troubleshooting_flow start Low Bioavailability Observed q1 Is solubility a limiting factor? start->q1 sol_yes Improve Formulation (e.g., SEDDS, Nanoliposomes) q1->sol_yes Yes q2 Is permeability low? q1->q2 No sol_yes->q2 perm_yes Investigate Efflux Transporters (e.g., P-gp) q2->perm_yes Yes q3 Is first-pass metabolism high? q2->q3 No perm_yes->q3 met_yes Characterize Metabolites and Metabolic Pathways q3->met_yes Yes end Optimized Study Design q3->end No met_yes->end

Caption: Troubleshooting flowchart for low bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Lumen to Blood cluster_metabolism First-Pass Metabolism L_lumen This compound (in Lumen) enterocyte Enterocyte L_lumen->enterocyte Passive Diffusion enterocyte->L_lumen P-gp Efflux L_blood This compound (in Blood) enterocyte->L_blood Absorption L_liver This compound (in Liver) L_blood->L_liver metabolites Metabolites L_liver->metabolites CYP450 Enzymes

References

Identifying and removing interferences in Loureirin B sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Loureirin B. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These methods offer high sensitivity and selectivity for analyzing this compound in complex matrices such as herbal extracts and biological samples.[2][4]

Q2: I am observing peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?

A2: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC analysis. For this compound, this can be caused by several factors:

  • Secondary Interactions: Polar interactions between this compound and residual silanol groups on the silica-based C18 column can cause peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For flavonoids like this compound, acidifying the mobile phase with agents like formic acid or acetic acid is a common practice to ensure good peak shape.

  • Column Contamination: Buildup of matrix components on the column can lead to peak distortion.

  • Column Void: A void or channel in the column packing can also result in peak tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is optimized. A common mobile phase for this compound analysis is a mixture of acetonitrile and water with 0.1% acetic acid or formic acid.

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained or particulate matter from the sample.

  • Column Washing: If contamination is suspected, wash the column with a strong solvent.

  • Check for Voids: If a void is suspected, reversing the column (if permissible by the manufacturer) and washing may help. Otherwise, the column may need to be replaced.

Q3: My this compound signal is being suppressed in my LC-MS/MS analysis of plasma samples. How can I mitigate this matrix effect?

A3: Matrix effect, particularly ion suppression, is a significant challenge in LC-MS/MS analysis of biological samples like plasma. It is caused by co-eluting endogenous components that interfere with the ionization of the target analyte.

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation: The most crucial step is to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective in cleaning up plasma samples before analysis. Protein precipitation is a simpler but often less clean method.

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from the majority of matrix components. This can involve adjusting the gradient, flow rate, or using a different column.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the ideal choice to compensate for matrix effects, as it will be affected similarly to the analyte. If a labeled standard is unavailable, a structurally similar compound can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.

Q4: What are some potential sources of interference when analyzing this compound from its natural source, Dracaena cochinchinensis (Dragon's Blood)?

A4: Dracaena cochinchinensis resin is a complex mixture of compounds. Potential interferences in this compound analysis include:

  • Isomeric and Structurally Related Compounds: this compound co-exists with other flavonoids and phenolic compounds, some of which may be isomeric or have similar structures and chromatographic behavior. For example, Loureirin A is a closely related compound found in Dragon's Blood.

  • Co-eluting Matrix Components: The complex nature of the plant extract means that numerous other compounds could potentially co-elute with this compound, leading to overlapping peaks in HPLC-UV or ion suppression in LC-MS.

Identification and Resolution:

  • High-Resolution Mass Spectrometry (HRMS): Can help differentiate between compounds with the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS): Can distinguish between isomers based on their unique fragmentation patterns.

  • Chromatographic Optimization: Modifying the mobile phase composition, gradient, or stationary phase can improve the separation of co-eluting compounds.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Extraction

Symptoms: Low peak intensity for this compound in the final analysis, suggesting loss of analyte during the sample preparation stage.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Extraction Solvent The choice of solvent is critical for efficient extraction. Methanol has been shown to be an effective solvent for extracting this compound from plant material. Experiment with different solvent systems (e.g., methanol, ethanol, acetonitrile, and their aqueous mixtures) to find the optimal one for your specific sample matrix.
Inefficient Extraction Method Maceration may not be sufficient for complete extraction. Ultrasound-assisted extraction (UAE) can significantly improve extraction efficiency by enhancing solvent penetration into the sample matrix.
Degradation of this compound This compound may be sensitive to high temperatures and extreme pH. Avoid excessive heat during extraction and evaporation steps. The stability of this compound has been evaluated and it is found to be rather stable under typical storage conditions (0, 6, 12, 18, 24, 30, 36h). However, it's good practice to investigate its stability under your specific experimental conditions.
Incomplete Phase Separation in LLE If using liquid-liquid extraction, ensure complete separation of the aqueous and organic layers to prevent loss of analyte. Centrifugation can aid in phase separation.
Issue 2: Inconsistent Retention Times for this compound

Symptoms: The retention time of the this compound peak shifts between injections, leading to unreliable identification and quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Mobile Phase pH Fluctuation Small variations in the mobile phase pH can significantly affect the retention time of ionizable compounds. Ensure the mobile phase is properly buffered and prepared fresh daily. Using 0.1% acetic acid or formic acid helps to maintain a stable, low pH.
Column Temperature Variation Fluctuations in column temperature can cause retention time shifts. Use a column oven to maintain a constant and consistent temperature.
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can lead to retention time variability. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate for at least 10 column volumes.
Air Bubbles in the Pump Air bubbles in the HPLC pump can cause pressure fluctuations and lead to inconsistent flow rates and retention times. Degas the mobile phase before use and prime the pump to remove any trapped air.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Herbal Capsules

This protocol is adapted from a method for extracting this compound from Dragon's blood capsules.

Materials:

  • Dragon's blood capsules or powdered herbal material

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh approximately 0.25 g of the capsule content or powdered herbal material into a centrifuge tube.

  • Add 25 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure the sample is fully wetted.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a frequency of 50 kHz.

  • After sonication, centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from a Complex Matrix

This is a general protocol for flavonoid cleanup that can be adapted for this compound.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • Sample extract (dissolved in a suitable solvent)

  • SPE manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load the sample extract onto the SPE cartridge. The loading solvent should be optimized to ensure retention of this compound. A low percentage of organic solvent is typically used.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences. For example, pass 5 mL of 5% methanol in water through the cartridge. This step may need optimization to avoid elution of this compound.

  • Elution: Elute this compound from the cartridge with a stronger solvent. For example, use 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for analysis.

Visualizations

Workflow for Troubleshooting HPLC Peak Tailing

G Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks all_peaks_causes Possible Causes: - Column void/damage - System dead volume - Mobile phase issue check_all_peaks->all_peaks_causes Yes some_peaks_causes Possible Causes: - Secondary interactions (silanols) - Co-elution with interferent - Inappropriate mobile phase pH check_all_peaks->some_peaks_causes No yes_all Yes no_some No check_column Inspect/Replace Column all_peaks_causes->check_column check_connections Check Tubing and Connections all_peaks_causes->check_connections prepare_fresh_mp Prepare Fresh Mobile Phase all_peaks_causes->prepare_fresh_mp resolved Problem Resolved check_column->resolved check_connections->resolved prepare_fresh_mp->resolved adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) some_peaks_causes->adjust_ph use_deactivated_column Use End-capped/Base-deactivated Column some_peaks_causes->use_deactivated_column optimize_separation Optimize Chromatographic Selectivity some_peaks_causes->optimize_separation adjust_ph->resolved use_deactivated_column->resolved optimize_separation->resolved

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing issues.

This compound and the TGF-β/Smad Signaling Pathway

This compound has been shown to inhibit the TGF-β1-induced profibrotic effects in hypertrophic scar fibroblasts by targeting the ERK/JNK and Smad signaling pathways.

G Inhibitory Effect of this compound on the TGF-β/Smad Pathway tgfb1 TGF-β1 tgfbr1_2 TGF-β Receptors (I & II) tgfb1->tgfbr1_2 smad2_3 Smad2/3 tgfbr1_2->smad2_3 Phosphorylation p_smad2_3 p-Smad2/3 smad2_3->p_smad2_3 smad_complex p-Smad2/3 + Smad4 Complex p_smad2_3->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription fibrosis Fibrosis-related Proteins (e.g., Collagen) gene_transcription->fibrosis loureirin_b This compound loureirin_b->inhibition inhibition->p_smad2_3 Inhibits Phosphorylation

Caption: this compound inhibits the phosphorylation of Smad2/3 in the TGF-β signaling pathway.

Decision Tree for Sample Preparation Method Selection

G Sample Preparation Method Selection for this compound Analysis start Start: Sample Matrix matrix_type What is the sample matrix? start->matrix_type herbal_complexity Is the extract clean? matrix_type->herbal_complexity Herbal biological_method Choose Extraction Method matrix_type->biological_method Biological herbal Herbal Extract/ Capsule biological Biological Fluid (e.g., Plasma) simple_herbal Dilute and Filter herbal_complexity->simple_herbal Yes complex_herbal Solid-Phase Extraction (SPE) herbal_complexity->complex_herbal No lle Liquid-Liquid Extraction (LLE) biological_method->lle Good for removing polar interferences spe Solid-Phase Extraction (SPE) biological_method->spe Highly selective cleanup pp Protein Precipitation (PP) biological_method->pp Fastest method pp_note Quick but may have high matrix effects pp->pp_note

Caption: A decision tree to guide the selection of an appropriate sample preparation method.

References

Dose-response optimization for Loureirin B in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Loureirin B in cell culture experiments. The information is tailored for scientists and drug development professionals to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new cell line?

A1: Based on published data, a broad starting range of 0.1 µM to 150 µM is advisable. For sensitive assays like insulin secretion in Ins-1 cells, concentrations as low as 0.01 µM have been used and shown to have minimal toxicity[1]. In cancer cell lines like A549 and H1299, concentrations up to 140 µM were found to be non-toxic[2]. A pilot experiment with a wide range of 10-fold serial dilutions is recommended to determine the optimal range for your specific cell line and endpoint.[3]

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it further in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced artifacts.

Q3: What are the known signaling pathways affected by this compound?

Q4: Is this compound generally cytotoxic?

A4: this compound exhibits low cytotoxicity in several cell lines. For instance, concentrations up to 140 µM did not show cytotoxic effects on A549 and H1299 lung cancer cells or primary human dermal fibroblast cells. Similarly, studies on human red blood cells showed no significant hemolysis. However, as with any compound, cytotoxicity should be assessed directly in your experimental system using a standard cell viability assay.

Data Presentation: Efficacy and Safety Profile

The following tables summarize key quantitative data from various studies to guide dose selection.

Table 1: Effective & Non-Cytotoxic Concentrations of this compound

Cell LineConcentration RangeObserved EffectDurationSource
A549 & H1299 (NSCLC)0 - 140 µMNon-toxic; dose-dependent inhibition of migration, invasion, and MAPK phosphorylation.48 h
Primary Human Dermal Fibroblasts0 - 350 µMNon-toxic.24 & 48 h
Ins-1 (Insulinoma)0.01 - 1 µMIncreased insulin secretion; 0.01 µM caused almost no toxicity.4 & 8 h
Jurkat T cells~10 - 30 µMInhibition of Ca2+ influx and IL-2 secretion.Not Specified
HS FibroblastsNot SpecifiedDose-dependent downregulation of collagen I, collagen III, and α-SMA.Not Specified
Trigeminal Ganglion (TG) Neurons0.2 mmol/L (200 µM)Suppression of sodium currents.Not Specified

Table 2: Reported IC50 Values for this compound

TargetIC50 ValueSystem / Cell LineSource
STIM1/Orai1 Current17.11 ± 2.17 µMHEK293 T cells
Plasminogen Activator Inhibitor-1 (PAI-1)26.10 µMNot Specified

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducible results. Below are standard protocols that can be adapted for experiments involving this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for a dose-response experiment.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis p1 Seed cells in 96-well plate p2 Allow cells to adhere (e.g., 24h) p1->p2 t1 Prepare serial dilutions of this compound p2->t1 t2 Treat cells with various concentrations & controls t1->t2 t3 Incubate for desired duration (e.g., 24-72h) t2->t3 a1 Perform endpoint assay (e.g., Viability, Western Blot) t3->a1 a2 Acquire data (e.g., Plate Reader, Imager) a1->a2 a3 Analyze data and plot dose-response curve a2->a3

Caption: Standard workflow for a cell-based dose-response experiment.

Protocol 1: Cell Viability Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity based on cellular protein content.

  • Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0-140 µM) and a vehicle control (DMSO) for 48 hours.

  • Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Protocol 2: Western Blot for MAPK Signaling

This protocol is used to detect changes in protein expression and phosphorylation.

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagram

This compound Inhibition of the MAPK Pathway

This compound has been demonstrated to inhibit the phosphorylation of key kinases in the MAPK pathway, which is crucial for processes like cell migration and invasion in cancer.

G cluster_pathway MAPK Signaling Pathway ERK ERK pERK p-ERK ERK->pERK Phosphorylation JNK JNK pJNK p-JNK JNK->pJNK Phosphorylation p38 p38 pp38 p-p38 p38->pp38 Phosphorylation Response Migration & Invasion pERK->Response pJNK->Response pp38->Response LoureirinB This compound LoureirinB->pERK LoureirinB->pJNK LoureirinB->pp38

Caption: this compound inhibits MAPK signaling by reducing phosphorylation.

Troubleshooting Guide

Encountering issues during experiments is common. This guide provides a systematic way to diagnose and solve potential problems.

Q: My cells are showing high levels of death even at low concentrations of this compound.

A:

  • Check DMSO Concentration: Ensure the final DMSO concentration is below 0.1% and is consistent across all wells, including the vehicle control.

  • Cell Health: Confirm that the cells were healthy and not overly confluent before starting the experiment. Stressed cells can be more sensitive to treatment.

  • Contamination: Check for signs of bacterial or fungal contamination in your cell cultures.

  • Compound Purity: Verify the purity and integrity of your this compound stock.

Q: I am not observing any biological effect, even at high concentrations.

A:

  • Compound Activity: Your this compound stock may have degraded. Prepare a fresh stock solution from powder.

  • Treatment Duration: The incubation time may be too short. Some effects, like changes in protein expression, may require longer treatment durations (e.g., 48-72 hours).

  • Cell Line Resistance: The chosen cell line may be inherently resistant to the effects of this compound or may not express the relevant molecular targets.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. Consider a more direct or sensitive endpoint measurement.

Q: My experimental results are not reproducible.

A: Reproducibility issues often stem from minor variations in protocol execution.

  • Standardize Cell Seeding: Ensure consistent cell numbers are plated in each well, as cell density can significantly impact drug response. Use a multichannel pipette and mix the cell suspension frequently.

  • Consistent Incubation Times: Adhere strictly to the planned incubation times for cell growth, treatment, and assay steps.

  • Reagent Variability: Use the same batch of reagents (media, FBS, compounds) for a set of comparative experiments.

  • Include Proper Controls: Always include positive and negative controls to validate the assay's performance in each experiment.

Troubleshooting Decision Tree

G cluster_qs cluster_ans Start Problem with This compound Experiment q1 Unexpected Cell Death? q2 No Observable Effect? q3 Poor Reproducibility? a1 Check DMSO level Check cell health Test for contamination q1->a1 Yes a2 Verify compound activity Increase incubation time Check assay sensitivity q2->a2 Yes a3 Standardize cell density Use consistent timing Include proper controls q3->a3 Yes

References

Methods to prevent Loureirin B degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Loureirin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound, a dihydrochalcone, is susceptible to degradation under several conditions. The primary factors include exposure to high temperatures, extreme pH (both acidic and basic conditions), light (especially UV), and oxidizing agents. The presence of certain enzymes in biological samples can also contribute to its degradation.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For analytical purposes, methanol is a commonly used solvent for dissolving and preparing stock solutions of this compound. Stock solutions should be stored at low temperatures (0°C or below) to maintain stability.

Q3: How should I store my samples containing this compound to minimize degradation?

A3: To ensure the stability of this compound in your samples, it is crucial to store them under appropriate conditions. For short-term storage (up to 36 hours), keeping the samples at 0°C is recommended. For long-term storage, freezing samples at -20°C or -80°C is advisable. Always use amber vials or wrap containers in aluminum foil to protect them from light. Minimize the headspace in vials to reduce exposure to air.

Q4: Are there any specific considerations for handling biological samples containing this compound?

A4: Yes. When working with biological matrices like plasma or tissue homogenates, enzymatic degradation can be a concern. It is recommended to process these samples as quickly as possible after collection. This includes immediate centrifugation at low temperatures to separate plasma or serum. The addition of a broad-spectrum enzyme inhibitor cocktail may be considered, but its compatibility with your analytical method must be validated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from the sample Degradation during extraction: Use of harsh solvents, high temperatures, or prolonged extraction times.- Use mild extraction solvents like methanol or ethanol.- Perform extraction at room temperature or on ice.- Optimize extraction time; ultrasonic-assisted extraction for 30 minutes has been shown to be effective.
Incomplete extraction: The chosen solvent may not be optimal for the sample matrix.- Test different extraction solvents or solvent mixtures.- Consider a sequential extraction with solvents of varying polarity.
Adsorption to labware: this compound may adhere to the surfaces of glass or plastic tubes and tips.- Use low-adsorption polypropylene tubes.- Consider silanizing glassware.
Appearance of unknown peaks in the chromatogram Formation of degradation products: Exposure to adverse pH, temperature, or light during sample preparation.- Review the entire sample preparation workflow to identify and mitigate potential stress factors.- Ensure the pH of all solutions is controlled.- Protect samples from light at all stages.
Contamination: Impurities from solvents, reagents, or the sample matrix itself.- Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents.- Filter all solutions before use.
Inconsistent results between replicate samples Variability in sample handling: Differences in the duration of exposure to potentially degrading conditions.- Standardize the entire sample preparation protocol.- Ensure all samples are processed under identical conditions and for the same amount of time.
Instrumental variability: Fluctuations in column temperature or mobile phase composition.- Ensure the analytical instrument is properly equilibrated and maintained.- Use a column oven to maintain a consistent temperature.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound from a Solid Matrix

This protocol is based on a method used for extracting this compound from Dragon's blood capsules.

Materials:

  • Sample containing this compound

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • Amber HPLC vials

Procedure:

  • Weigh an appropriate amount of the powdered solid sample (e.g., 0.25 g) into a centrifuge tube.

  • Add a defined volume of methanol (e.g., 25 mL).

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a frequency of 50 kHz.

  • After sonication, centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • Store the vial at 0°C until analysis.

Protocol 2: Stability Testing of this compound in Solution

This protocol provides a general framework for assessing the stability of this compound under different conditions.

Materials:

  • This compound stock solution (in methanol)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • Hydrogen peroxide solution (for oxidative stress)

  • Water baths at various temperatures

  • UV lamp

  • Amber and clear vials

Procedure:

  • pH Stability:

    • Dilute the this compound stock solution with each pH buffer to a known concentration.

    • Store aliquots in both amber and clear vials at room temperature.

    • Analyze samples at predetermined time points (e.g., 0, 6, 12, 24, 36 hours) by HPLC.

  • Thermal Stability:

    • Dilute the this compound stock solution with a neutral buffer (e.g., pH 7).

    • Place aliquots in amber vials in water baths at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Analyze samples at predetermined time points.

  • Photostability:

    • Dilute the this compound stock solution with a neutral buffer.

    • Expose aliquots in clear vials to a UV lamp.

    • Keep control samples in amber vials protected from light.

    • Analyze samples at predetermined time points.

  • Oxidative Stability:

    • Dilute the this compound stock solution with a solution of hydrogen peroxide in a neutral buffer.

    • Store in an amber vial at room temperature.

    • Analyze samples at predetermined time points.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Collection extraction Ultrasonic Extraction (Methanol) sample->extraction Add Solvent centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration storage Store at 0°C filtration->storage hplc RP-HPLC Analysis storage->hplc degradation_pathways cluster_stressors Stress Conditions LoureirinB This compound DegradationProducts Degradation Products LoureirinB->DegradationProducts leads to HighTemp High Temperature HighTemp->DegradationProducts ExtremepH Extreme pH (Acidic/Basic) ExtremepH->DegradationProducts Light Light Exposure (UV) Light->DegradationProducts OxidizingAgents Oxidizing Agents OxidizingAgents->DegradationProducts

Technical Support Center: Maximizing Loureirin B Yield from Dracaena Resin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and purification of Loureirin B from Dracaena resin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from Dracaena resin?

A1: Methanol has been shown to be a highly effective solvent for the ultrasonic-assisted extraction of this compound.[1][2][3] Ethanol is also a suitable solvent and is used in various extraction methods.[4][5] The choice of solvent can be influenced by the specific extraction technique and downstream processing steps. For instance, a mixture of acetonitrile and 0.1% acetic acid has also been used effectively in ultrasonic extraction.

Q2: Which extraction technique generally provides the highest yield of this compound?

A2: Advanced extraction techniques like ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are generally more efficient than conventional methods. UAE with methanol or ethanol is a commonly cited and effective method. The optimal method may depend on available equipment and the scale of the extraction.

Q3: What part of the Dracaena plant contains the highest concentration of this compound?

A3: The resinous part of the Dracaena plant, often referred to as "Dragon's Blood," is the primary source of this compound. Studies have shown that the concentration of this compound can vary between different tissues of the plant, with the bark of damaged trunks and the bark of the root showing high concentrations.

Q4: How can I purify this compound from the crude extract?

A4: A common method for purifying this compound from a crude extract is column chromatography using silica gel. Further purification can be achieved through crystallization. For analytical purposes and potentially for small-scale purification, High-Performance Liquid Chromatography (HPLC) with a C18 column is used.

Q5: What are the key parameters to optimize for maximizing the yield of this compound during extraction?

A5: Key parameters to optimize include the choice of solvent, extraction time, temperature, solid-to-liquid ratio, and for techniques like UAE and MAE, ultrasonic power and microwave power, respectively. Pre-treatment of the resin, such as grinding to a smaller particle size, can also improve extraction efficiency.

Troubleshooting Guides

Low this compound Yield
Possible Cause Recommendation
Inefficient Extraction Method Consider switching to a more advanced extraction technique such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Inappropriate Solvent Ensure the use of an effective solvent like methanol or ethanol. The polarity of the solvent is crucial for dissolving this compound.
Suboptimal Extraction Parameters Optimize parameters such as extraction time, temperature, and solid-to-liquid ratio. For UAE, optimize ultrasonic power and frequency. For MAE, optimize microwave power.
Poor Quality of Raw Material The concentration of this compound can vary significantly based on the source and handling of the Dracaena resin. Ensure the use of high-quality, properly stored resin.
Degradation of this compound Avoid excessive heat and prolonged exposure to light during extraction and processing, as this can lead to the degradation of phenolic compounds.
Poor Purity of this compound Isolate
Possible Cause Recommendation
Co-extraction of Impurities Adjust the polarity of the extraction solvent to be more selective for this compound. A preliminary fractionation of the crude extract may be beneficial.
Ineffective Chromatographic Separation Optimize the mobile phase composition and gradient in your column chromatography. Ensure the appropriate stationary phase (e.g., silica gel, C18) is being used.
Column Overloading Reduce the amount of crude extract loaded onto the chromatography column to improve separation resolution.
Incomplete Crystallization Optimize the crystallization conditions, including the choice of solvent system, temperature, and cooling rate.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the dried Dracaena resin into a fine powder.

  • Extraction:

    • Place a known amount of the powdered resin (e.g., 5 grams) into an extraction vessel.

    • Add the extraction solvent (e.g., methanol or 95% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Place the vessel in an ultrasonic bath or use a probe-type ultrasonicator.

    • Apply ultrasonic waves at a set frequency (e.g., 20-40 kHz) and power for a specified duration (e.g., 30-60 minutes). The temperature of the bath should be controlled (e.g., 40-60°C).

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of petroleum ether/acetone).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of acetone in petroleum ether).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the fractions that show a high concentration of pure this compound.

  • Final Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Quantification of this compound using HPLC
  • Chromatographic Conditions:

    • Column: Kromasil C18 (5 μm, 4.6 × 200 mm) or equivalent.

    • Mobile Phase: Acetonitrile and 0.1% acetic acid in water (e.g., 37:63 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Column Temperature: 25°C.

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the extract in the mobile phase, filter through a 0.45 μm syringe filter, and inject into the HPLC system.

  • Analysis: Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Solvents for this compound Extraction
Solvent Relative Extraction Efficiency Reference
MethanolHigh
EthanolHigh
Acetonitrile-0.1% Acetic AcidHigh
ChloroformModerate
Ethyl AcetateLow
Table 2: Influence of Extraction Method on Efficiency
Extraction Method Key Advantages Reference
Ultrasonic-Assisted Extraction (UAE) Reduced extraction time, lower solvent consumption, improved efficiency.
Microwave-Assisted Extraction (MAE) Rapid heating, shorter extraction time, higher yields.
Supercritical Fluid Extraction (SFE) Environmentally friendly (uses CO2), high selectivity.
Conventional Maceration/Reflux Simple setup, but often requires longer extraction times and more solvent.

Visualizations

LoureirinB_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product & Analysis Dracaena_Resin Dracaena Resin (Powdered) Extraction_Method Extraction (UAE, MAE, or SFE) Dracaena_Resin->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Purified_Fractions Pooled Purified Fractions Fraction_Collection->Purified_Fractions Crystallization Crystallization (Optional) Purified_Fractions->Crystallization Pure_Loureirin_B Pure this compound Crystallization->Pure_Loureirin_B Quantification Quantification (HPLC) Pure_Loureirin_B->Quantification

Caption: Workflow for Extraction and Purification of this compound.

Troubleshooting_Yield Start Low this compound Yield Check_Method Is an efficient extraction method being used (UAE/MAE)? Start->Check_Method Check_Solvent Is an optimal solvent (e.g., Methanol) being used? Check_Method->Check_Solvent Yes Solution_Method Adopt UAE or MAE. Check_Method->Solution_Method No Check_Parameters Are extraction parameters (time, temp, power) optimized? Check_Solvent->Check_Parameters Yes Solution_Solvent Switch to a more effective solvent. Check_Solvent->Solution_Solvent No Check_Material Is the raw material of high quality? Check_Parameters->Check_Material Yes Solution_Parameters Systematically optimize each parameter. Check_Parameters->Solution_Parameters No Solution_Material Source high-quality Dracaena resin. Check_Material->Solution_Material No

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Optimizing Resazurin-Based Cell Viability Assays for Loureirin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing resazurin-based cell viability assays when assessing the cytotoxicity of Loureirin B.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the resazurin cell viability assay?

The resazurin assay is a widely used method to assess cell viability and cytotoxicity.[1][2] It utilizes a blue, non-fluorescent dye called resazurin, which is cell-permeable. In viable, metabolically active cells, intracellular enzymes such as mitochondrial dehydrogenases reduce resazurin into the pink, highly fluorescent product, resorufin.[2][3] This conversion can be quantified by measuring the fluorescence or absorbance of the culture medium, where the signal intensity is directly proportional to the number of viable cells.[2]

Q2: I am observing high background fluorescence in my "no-cell" control wells containing only media and resazurin. What could be the cause?

High background fluorescence can be caused by several factors:

  • Contaminated Media or Reagents: Bacterial or yeast contamination in the cell culture medium or resazurin solution can reduce the dye and produce a false-positive signal.

  • Reagent Instability: Improper storage of the resazurin solution (e.g., exposure to light) can lead to its degradation and auto-reduction.

  • Media Components: Certain components in the culture medium, such as phenol red, can have inherent fluorescence and interfere with the assay. It is recommended to use phenol red-free media if possible.

Q3: The fluorescence signal in my assay is very low, even in the untreated control wells. What are the possible reasons?

Low signal can be a result of:

  • Insufficient Cell Number: The number of cells seeded may be too low for a detectable metabolic conversion of resazurin. It is crucial to optimize the cell seeding density for your specific cell line.

  • Short Incubation Time: The incubation period with resazurin may not be long enough for sufficient conversion to resorufin. The optimal incubation time can vary between cell types and densities.

  • Incorrect Wavelengths: Ensure that the excitation and emission wavelengths on the plate reader are set correctly for resorufin (typically around 560 nm for excitation and 590 nm for emission).

  • Cell Health: The overall health of the cells might be compromised even before the addition of this compound, leading to reduced metabolic activity.

Q4: Can this compound, as a flavonoid, interfere with the resazurin assay?

Yes, this is a critical consideration. Flavonoids have been reported to interfere with metabolic assays like the resazurin and MTT assays. This interference can occur through:

  • Direct Reduction of Resazurin: Some flavonoids can chemically reduce resazurin to resorufin in a cell-free environment, leading to an overestimation of cell viability and masking the true cytotoxic effect of the compound.

  • Inherent Fluorescence: this compound itself might possess fluorescent properties that overlap with the excitation or emission spectra of resorufin.

To address this, it is essential to include a "compound-only" control (media + resazurin + this compound at the highest concentration) to measure any direct reduction or fluorescence of this compound.

Q5: My dose-response curve for this compound is not showing a typical sigmoidal shape. What could be the issue?

An atypical dose-response curve can arise from several factors:

  • Compound Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous media. At higher concentrations, it might precipitate out of solution, leading to inaccurate dosing and a plateaued or irregular curve.

  • Assay Interference: As mentioned, interference from this compound can distort the results.

  • Cytostatic vs. Cytotoxic Effects: this compound might be cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing cells) at certain concentrations. The resazurin assay primarily measures metabolic activity, which may not always directly correlate with cell number if the cells are arrested but still metabolically active.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells.
Edge Effects To minimize evaporation from outer wells, fill the peripheral wells of the plate with sterile PBS or media without cells.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure the solvent itself is not toxic to the cells by running a vehicle control).
Inconsistent Pipetting Calibrate and use precise pipettes. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.
Issue 2: Inconsistent Results Across Experiments
Possible Cause Troubleshooting Steps
Variation in Cell Passage Number Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Inconsistent Incubation Times Strictly adhere to the optimized incubation times for both this compound treatment and resazurin exposure.
Reagent Variability Prepare fresh dilutions of this compound and resazurin for each experiment. Store stock solutions appropriately and avoid repeated freeze-thaw cycles.
Biological Variability Ensure consistent cell culture conditions (e.g., CO2 levels, temperature, humidity) to maintain consistent cell health and metabolic rates.

Data Presentation

Table 1: Example Optimization of Resazurin Assay Parameters
ParameterCondition 1Condition 2Condition 3Recommendation
Cell Seeding Density (cells/well) 5,00010,00020,000Select a density that results in a linear relationship between cell number and fluorescence, and ensures cells are in the exponential growth phase during the assay.
Resazurin Incubation Time (hours) 124Choose an incubation time that gives a robust signal-to-background ratio without causing cytotoxicity from the dye itself or reaching a signal plateau.
This compound Treatment Time (hours) 244872The treatment duration should be based on the expected mechanism of action of this compound and the cell doubling time.
Table 2: Example IC50 Values of Flavonoids in Different Cancer Cell Lines
FlavonoidCell LineAssayIC50 (µM)Reference
QuercetinPC-3 (Prostate)Trypan Blue32.9
QuercetinDU-145 (Prostate)Trypan Blue>100
QuercetinVERO (Kidney)MTT465.41
This compoundNot specifiedPAI-1 Inhibition26.10
Loureirin CSH-SY5Y (Neuroblastoma)Not specified4.942

Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. One study using the sulforhodamine B (SRB) assay found that this compound was non-toxic to A549 and H1299 non-small cell lung cancer cells at concentrations up to 140 μM.

Experimental Protocols

Protocol 1: Standard Resazurin Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Prepare a working solution of resazurin in sterile PBS or culture medium. Add the resazurin solution to each well (typically 10% of the well volume) and mix gently.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (from "no-cell" control wells) from all readings. Calculate cell viability as a percentage of the untreated control.

Protocol 2: Control for this compound Interference
  • Prepare a 96-well plate with the following controls in cell-free media:

    • Media + Resazurin: To measure the background fluorescence of the media and dye.

    • Media + Resazurin + this compound (at various concentrations): To determine if this compound directly reduces resazurin or has inherent fluorescence.

  • Follow steps 4-6 from Protocol 1.

  • If a significant signal is detected in the "Media + Resazurin + this compound" wells, this value should be subtracted from the corresponding experimental wells containing cells and this compound. If the interference is substantial, consider using an alternative cytotoxicity assay.

Mandatory Visualizations

Diagram 1: Resazurin Assay Workflow

G cluster_workflow Resazurin Assay Experimental Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound A->B C 3. Incubate for Treatment Period B->C D 4. Add Resazurin Solution C->D E 5. Incubate with Resazurin D->E F 6. Measure Fluorescence E->F G 7. Data Analysis F->G

Caption: A stepwise workflow for performing a resazurin-based cell viability assay.

Diagram 2: Troubleshooting Logic for Unexpected Results

G cluster_troubleshooting Troubleshooting Logic Start Unexpected Result HighBG High Background Signal? Start->HighBG LowSignal Low Signal? HighBG->LowSignal No CheckContamination Check for Contamination Verify Reagent Stability HighBG->CheckContamination Yes AtypicalCurve Atypical Dose-Response? LowSignal->AtypicalCurve No OptimizeCells Optimize Cell Density Increase Incubation Time LowSignal->OptimizeCells Yes CheckInterference Run Compound Interference Control Check for Precipitation AtypicalCurve->CheckInterference Yes AlternativeAssay Consider Alternative Assay (e.g., SRB, LDH) CheckInterference->AlternativeAssay

Caption: A logical flowchart for troubleshooting common issues in resazurin assays.

Diagram 3: Potential Signaling Pathways Affected by this compound

G cluster_pathways Potential this compound Signaling Interactions cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway LoureirinB This compound ERK ERK LoureirinB->ERK inhibition JNK JNK LoureirinB->JNK inhibition p38 p38 LoureirinB->p38 inhibition PI3K PI3K LoureirinB->PI3K inhibition CellViability Cell Viability & Proliferation ERK->CellViability JNK->CellViability p38->CellViability Akt Akt PI3K->Akt Akt->CellViability

Caption: this compound may exert its cytotoxic effects by inhibiting the MAPK and PI3K/Akt signaling pathways.

References

Addressing contamination in natural product extracts containing Loureirin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural product extracts containing Loureirin B.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants found in this compound extracts?

A1: Natural product extracts, including those containing this compound from Dracaena cochinchinensis, can be susceptible to various types of contamination throughout the collection, processing, and extraction stages. These can be broadly categorized as:

  • Chemical Contaminants:

    • Solvents and their by-products: Residues from the extraction process (e.g., methanol, ethanol, acetonitrile) are common.[1] Artifacts can also be formed through reactions between the solvent and the natural product constituents.

    • Plasticizers: Phthalates and other plasticizers can leach from storage containers and tubing.

    • Pesticides and Herbicides: If the plant source material is not organically grown, it may contain residues of these chemicals.[1][2]

    • Heavy Metals: Plants can absorb heavy metals like lead, cadmium, and arsenic from the soil and environment.[2][3]

  • Biological Contaminants:

    • Microbial Contamination: Bacteria, fungi (molds), and yeasts can be introduced during harvesting or processing if not handled under sterile conditions.

    • Mycotoxins: Certain molds can produce toxic secondary metabolites known as mycotoxins.

    • Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria and can elicit strong immune responses in biological assays.

  • Co-extracted Plant Metabolites:

    • Besides this compound, the extract will contain a complex mixture of other flavonoids, stilbenoids, and phenolic compounds naturally present in Dracaena cochinchinensis. While not "contaminants" in the traditional sense, their presence can interfere with the analysis and bioactivity of this compound.

Q2: How can I detect the presence of these contaminants in my this compound extract?

A2: A multi-pronged analytical approach is recommended for comprehensive contaminant detection:

  • Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): Primarily used for the quantification of this compound and other non-volatile compounds. A well-developed HPLC method can also reveal the presence of other co-extracted plant metabolites and some chemical impurities.

    • Gas Chromatography (GC): Ideal for detecting volatile and semi-volatile contaminants such as residual solvents and some pesticides.

    • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary screening of contaminants.

  • Mass Spectrometry (MS) Coupled Techniques:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific technique for identifying and quantifying a wide range of contaminants, including pesticides, mycotoxins, and co-extracted phytochemicals.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the identification of volatile and semi-volatile organic contaminants.

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about unknown impurities.

A summary of analytical techniques for contaminant detection is provided in the table below.

Contaminant TypeRecommended Analytical Technique(s)
Residual SolventsGas Chromatography (GC), GC-MS
Plasticizers (e.g., Phthalates)GC-MS, LC-MS
Pesticides & HerbicidesLC-MS/MS, GC-MS/MS
Heavy MetalsInductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS)
Microbial ContaminationPlate Count, Polymerase Chain Reaction (PCR)
MycotoxinsLC-MS/MS, Enzyme-Linked Immunosorbent Assay (ELISA)
Co-extracted PhytochemicalsHPLC, LC-MS

Troubleshooting Guides

Issue 1: Unexpected or Poorly Resolved Peaks in HPLC Chromatogram

Question: I am running an HPLC analysis of my this compound extract, and I see unexpected peaks, or the this compound peak is tailing or splitting. What could be the cause and how do I fix it?

Answer: This is a common issue that can arise from several factors related to the sample, mobile phase, or the HPLC system itself.

Possible CauseTroubleshooting Steps
Contaminated Sample - Filter your sample through a 0.22 or 0.45 µm syringe filter before injection.- Perform a sample clean-up step like Solid Phase Extraction (SPE) to remove interfering compounds.
Mobile Phase Issues - Prepare fresh mobile phase daily and degas it properly.- Ensure all mobile phase components are fully miscible.- If using a buffer, ensure it is completely dissolved and within the optimal pH range for your column.
Column Contamination - Flush the column with a strong solvent (e.g., isopropanol, acetonitrile) to remove strongly retained compounds.- If the problem persists, consider replacing the guard column or the analytical column.
Column Void or Channeling - This can happen due to pressure shocks. Replace the column.
Incompatible Sample Solvent - Dissolve your extract in the mobile phase whenever possible.
Issue 2: Low Yield or Purity of this compound After Purification

Question: I am trying to purify this compound from a crude extract, but my yield is very low, and the final product is still impure. What can I do to improve this?

Answer: Low yield and purity during purification are often due to a non-optimized extraction and purification protocol.

Possible CauseTroubleshooting Steps
Inefficient Initial Extraction - Optimize the extraction solvent. For flavonoids like this compound, ethanol or methanol are often effective.- Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to improve efficiency.
Degradation of this compound - Avoid excessive heat and exposure to light during extraction and purification.- Work quickly and store extracts and fractions at low temperatures (-20°C or -80°C).
Suboptimal Chromatographic Conditions - Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase gradients to achieve better separation.- Consider using preparative HPLC for higher purity.
Co-elution with Similar Compounds - Dracaena extracts contain numerous structurally similar flavonoids. High-resolution chromatography, potentially including multiple chromatographic steps (e.g., column chromatography followed by preparative HPLC), may be necessary.

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound

This protocol is adapted from established methods for the quantification of this compound in Dracaena extracts.

1. Sample Preparation: a. Accurately weigh 250 mg of the dried extract. b. Add 25 mL of methanol. c. Sonicate for 30 minutes. d. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 200 mm, 5 µm particle size).
  • Mobile Phase: Acetonitrile and 0.1% acetic acid in water. The ratio may need to be optimized (e.g., 37:63 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 10 µL.

3. Quantification: a. Prepare a stock solution of a certified this compound reference standard in methanol. b. Create a series of dilutions to generate a calibration curve. c. Inject the standards and the sample. d. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways known to be modulated by this compound.

LoureirinB_TGF_beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Binds Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates ERK ERK TGF-β Receptor->ERK Activates JNK JNK TGF-β Receptor->JNK Activates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Gene Transcription Gene Transcription p-Smad2/3->Gene Transcription p-ERK p-ERK ERK->p-ERK p-ERK->Gene Transcription p-JNK p-JNK JNK->p-JNK p-JNK->Gene Transcription This compound This compound This compound->p-Smad2/3 Inhibits This compound->p-ERK Inhibits This compound->p-JNK Inhibits Collagen, Fibronectin Collagen, Fibronectin Gene Transcription->Collagen, Fibronectin Upregulates

Caption: this compound inhibits the TGF-β1/Smad and MAPK (ERK/JNK) signaling pathways.

LoureirinB_KATP_Channel_Pathway cluster_cell Pancreatic β-cell Glucose Glucose Glucose Metabolism Glucose Metabolism Glucose->Glucose Metabolism ATP ATP Glucose Metabolism->ATP Increases ATP/ADP ratio KATP Channel KATP Channel ATP->KATP Channel Closes Membrane Depolarization Membrane Depolarization KATP Channel->Membrane Depolarization Leads to Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Membrane Depolarization->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Insulin Vesicle Exocytosis Insulin Vesicle Exocytosis Ca2+ Influx->Insulin Vesicle Exocytosis Triggers Insulin Secretion Insulin Secretion Insulin Vesicle Exocytosis->Insulin Secretion This compound This compound This compound->KATP Channel Inhibits

Caption: this compound promotes insulin secretion by inhibiting the KATP channel in pancreatic β-cells.

LoureirinB_PAI1_Pathway cluster_system Fibrinolytic System tPA/uPA tPA / uPA Plasmin Plasmin tPA/uPA->Plasmin Converts Plasminogen Plasminogen Plasminogen->tPA/uPA Fibrin Degradation Products Fibrin Degradation Products Plasmin->Fibrin Degradation Products Degrades Fibrin (clot) Fibrin (clot) Fibrin (clot)->Plasmin PAI-1 PAI-1 PAI-1->tPA/uPA Inhibits This compound This compound This compound->PAI-1 Inhibits

References

Challenges and solutions for oral gavage of Loureirin B in mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the oral gavage of Loureirin B in mice. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during in vivo experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the oral gavage of this compound in mice, presented in a question-and-answer format.

Q1: My this compound powder is not dissolving in aqueous vehicles for oral gavage. What should I do?

A1: This is a common issue as this compound is a hydrophobic compound with poor water solubility.

Troubleshooting Steps:

  • Vehicle Selection: Standard aqueous vehicles like water or saline are not suitable for this compound. You will need to use a vehicle system designed for poorly soluble compounds. Common and effective vehicle formulations include:

    • Co-solvent systems: A mixture of a small amount of an organic solvent with an aqueous solution can be effective. A widely used combination is:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Oil-based vehicles: For highly hydrophobic compounds, vegetable oils can be used.

      • 10% DMSO in 90% Corn Oil

    • Suspension formulations: If a clear solution cannot be achieved, a uniform suspension is an acceptable alternative for oral gavage. A common vehicle for suspensions is:

      • 0.5% Carboxymethyl cellulose (CMC) in water.

  • Preparation Technique:

    • First, dissolve the this compound powder in the organic solvent component (e.g., DMSO) by vortexing or sonication.

    • Gradually add the other components of the vehicle system while continuously mixing to prevent precipitation.

    • For suspensions, ensure the particle size is small and uniform. This can be achieved by gentle sonication in a water bath.

Q2: The this compound formulation is precipitating in the gavage needle or syringe. How can I prevent this?

A2: Precipitation can lead to inaccurate dosing and potential harm to the animal.

Troubleshooting Steps:

  • Maintain Suspension: If using a suspension, ensure it is continuously and thoroughly mixed immediately before drawing it into the syringe for each animal. A magnetic stirrer can be helpful for maintaining a homogenous suspension.

  • Temperature: Ensure all components of the vehicle and the final formulation are at a consistent temperature. Sometimes, temperature changes can affect solubility.

  • Fresh Preparation: Prepare the formulation fresh before each experiment. Avoid storing prepared formulations for extended periods unless their stability has been validated.

Q3: The mice are showing signs of stress or discomfort during and after gavage. How can I minimize this?

A3: Stress can be a significant confounding factor in experimental outcomes.

Troubleshooting Steps:

  • Proper Technique: Ensure that personnel are well-trained in oral gavage techniques to minimize physical trauma and stress. The gavage needle should be inserted gently and without resistance.

  • Vehicle Viscosity: Highly viscous solutions can be more stressful for the animal to swallow. Adjust the vehicle composition to achieve a lower viscosity if possible.

  • Palatability: While less common for gavage, ensuring the vehicle is not unpalatable can help. Some studies suggest that coating the tip of the gavage needle with a sweet substance can reduce stress.

  • Alternatives to Gavage: If repeated dosing is causing significant stress, consider alternative oral administration methods, such as incorporating the compound into a palatable jelly or dough, if precise and immediate dosing is not a critical requirement.

Quantitative Data

The following tables summarize key quantitative data for this compound. Please note that some data is derived from studies in rats and should be considered as a reference for mouse experiments.

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥38.5 mg/mL[1]
MethanolSoluble[2][3]
EthanolSoluble[2][3]
DMSO:PBS (pH 7.2) (1:2)0.33 mg/mL

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Data from a study where this compound was administered as part of a "longxuejie" extract.

ParameterValueReference
Tmax (Time to peak concentration)0.8 h
Cmax (Peak plasma concentration)7.99 µg/L
t1/2 (Half-life)1.94 h
AUC(0-T) (Area under the curve)22.21 µg·h/L

Pharmacokinetic parameters of this compound-loaded nanoliposomes in rats.

ParameterValueReference
Cmax (Peak plasma concentration)3.247 ± 0.631 ng/mL
t1/2 (Half-life)14.765 ± 10.780 min
AUC (Area under the curve)2.957 ± 0.201 ng/mL·h

Table 3: Acute Toxicity of this compound

SpeciesRouteLD50Reference
MouseOralData not availableN/A

Note: A specific oral LD50 for this compound in mice was not found in the reviewed literature. Researchers should perform dose-ranging studies to determine the appropriate and safe dosage for their specific mouse strain and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol provides a general method for preparing a 10 mg/mL suspension of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weigh the required amount of this compound powder. For a 1 mL final volume at 10 mg/mL, weigh 10 mg of this compound.

  • In a sterile microcentrifuge tube, add 100 µL of DMSO to the this compound powder.

  • Vortex thoroughly until the powder is fully dissolved in the DMSO.

  • In a separate tube, prepare the aqueous vehicle by mixing 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.

  • While vortexing the this compound/DMSO solution, slowly add the aqueous vehicle drop by drop.

  • Once all the vehicle has been added, continue to vortex for another 2-3 minutes to ensure a homogenous suspension.

  • If any particulates are visible, place the tube in a sonicator water bath for 5-10 minutes to aid in creating a fine, uniform suspension.

  • Visually inspect the suspension for uniformity before each administration.

Protocol 2: Oral Gavage Procedure in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Thoroughly mix the this compound suspension immediately before drawing it into the syringe.

  • Draw the calculated volume of the formulation into the syringe and ensure there are no air bubbles.

  • Gently restrain the mouse, ensuring the head, neck, and body are in a straight line.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and reposition.

  • Once the needle is correctly positioned in the esophagus, slowly administer the formulation.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or adverse reactions after the procedure.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and metabolism. The following diagrams illustrate these interactions.

LoureirinB_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_ion_channels Ion Channel Modulation cluster_other Other Targets LoureirinB This compound MAPK MAPK (p38, ERK, JNK) LoureirinB->MAPK Inhibits Phosphorylation NFkB NF-κB LoureirinB->NFkB Inhibits Activation GPR120 GPR120 LoureirinB->GPR120 Activates STIM1_Orai1 STIM1/Orai1 LoureirinB->STIM1_Orai1 Inhibits Kv1_3 Kv1.3 LoureirinB->Kv1_3 Inhibits PAI1 PAI-1 LoureirinB->PAI1 Inhibits mTOR mTOR LoureirinB->mTOR Potential Modulation TGFb TGF-β1 TGFb->MAPK LKB1_AMPK LKB1/AMPK GPR120->LKB1_AMPK Activates

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Oral Gavage of this compound in Mice

The following diagram outlines a typical experimental workflow for studying the effects of orally administered this compound in a mouse model.

Experimental_Workflow start Start formulation Prepare this compound Formulation start->formulation animal_prep Animal Acclimation and Grouping start->animal_prep dosing Oral Gavage Administration formulation->dosing animal_prep->dosing monitoring Post-Dosing Monitoring dosing->monitoring data_collection Data and Sample Collection monitoring->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

References

Strategies to overcome the poor water solubility of flavonoids like Loureirin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of flavonoids, such as Loureirin B.

Frequently Asked Questions (FAQs)

Q1: My flavonoid, this compound, is precipitating in my aqueous buffer during my in vitro experiment. What are the primary reasons for this?

A1: Flavonoid precipitation in aqueous solutions is a common issue stemming from their inherent hydrophobicity. The primary reasons include:

  • Low Intrinsic Solubility: Flavonoids, including this compound, possess a chemical structure that is not readily soluble in water.

  • Concentration Exceeding Solubility Limit: The concentration of the flavonoid in your stock solution or final experimental dilution may exceed its maximum solubility in the aqueous medium.

  • Solvent Shock: Rapidly diluting a concentrated flavonoid stock (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.

  • pH of the Medium: The pH of your buffer can significantly influence the ionization state and, consequently, the solubility of flavonoids. For many flavonoids, solubility increases at a more alkaline pH.[1][2]

  • Temperature: Temperature can affect solubility. While gentle warming can sometimes help, excessive heat can lead to degradation.

  • Interactions with Other Components: Salts or other components in your buffer system could potentially interact with the flavonoid, reducing its solubility.

Q2: What are the recommended initial steps to dissolve a poorly soluble flavonoid like this compound for experimental use?

A2: To minimize precipitation, it is crucial to prepare your flavonoid solution correctly. A recommended starting procedure is as follows:

  • Prepare a High-Concentration Stock in an Organic Solvent: Dissolve the flavonoid in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[3] For this compound, a solubility of ≥38.5mg/mL in DMSO has been reported.

  • Step-wise Dilution: When preparing your final aqueous solution, add the aqueous buffer to the flavonoid stock solution slowly and with continuous mixing (e.g., vortexing). This gradual dilution helps to prevent solvent shock and precipitation.

  • Use of Co-solvents: In some cases, maintaining a small percentage of the organic solvent (e.g., <1% DMSO) in the final aqueous solution can help maintain solubility without significantly impacting most biological assays.

Q3: Can adjusting the pH of my buffer improve the solubility of this compound?

A3: Yes, adjusting the pH can be an effective strategy. The solubility of many flavonoids increases with higher pH.[1][2] This is because the hydroxyl groups on the flavonoid structure can deprotonate at alkaline pH, making the molecule more polar and thus more soluble in water. However, it is crucial to consider the pH stability of your specific flavonoid and the pH constraints of your experimental system. Extreme pH values can lead to the degradation of the compound. It is advisable to perform preliminary tests to determine the optimal pH for both solubility and stability of this compound in your specific buffer.

Q4: What are some advanced strategies I can employ if basic solubilization techniques fail?

A4: For flavonoids with extremely poor water solubility, several advanced formulation strategies can be employed to significantly enhance their aqueous solubility and bioavailability. These include:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, forming water-soluble inclusion complexes.

  • Solid Dispersions: This technique involves dispersing the flavonoid in a hydrophilic carrier matrix at a solid state. This can be achieved through methods like solvent evaporation.

  • Nanoformulations: Reducing the particle size of the flavonoid to the nanometer range can dramatically increase its surface area, leading to enhanced solubility and dissolution rates. Techniques like nanoprecipitation are commonly used.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Immediate Precipitation Upon Dilution Solvent shock; concentration too high.1. Add the aqueous buffer to the organic stock solution slowly while vortexing.2. Reduce the final concentration of the flavonoid.3. Consider using a co-solvent system in the final solution (e.g., up to 5% of the organic solvent).
Cloudy Solution or Gradual Precipitation Solution is supersaturated; pH is not optimal; compound degradation.1. Filter the solution through a 0.22 µm syringe filter to remove precipitates before use.2. Experiment with adjusting the pH of the buffer (e.g., increasing it slightly) to see if solubility improves. 3. Prepare fresh solutions for each experiment to minimize degradation.
Inconsistent Experimental Results Incomplete dissolution or precipitation during the experiment.1. Visually inspect your solutions for any signs of precipitation before and during the experiment.2. Consider using one of the advanced solubilization techniques (cyclodextrins, solid dispersions, nanoformulations) to ensure consistent solubility.
Low Bioactivity Observed Poor solubility leading to low effective concentration.1. Enhance solubility using the methods described in this guide.2. Characterize the dissolved concentration of your flavonoid to ensure it is at the desired level.

Quantitative Data on Solubility Enhancement Strategies

The following tables summarize the reported improvements in flavonoid solubility using different enhancement techniques. While specific data for this compound is limited, these examples with other flavonoids demonstrate the potential of each strategy.

Table 1: Solubility Enhancement using Cyclodextrin Inclusion Complexes

FlavonoidCyclodextrin TypeFold Increase in SolubilityReference
QuercetinMethylated β-CD>254-fold
Quercetinβ-CD4.6-fold
Hesperetinβ-CDSignificant increase
Naringeninβ-CDSignificant increase
Hyperoside2-hydroxypropyl-β-CD9-fold

Table 2: Solubility Enhancement using Solid Dispersions

FlavonoidCarrierMethodSolubility EnhancementReference
Flavanone AglyconesPVPSolvent Evaporation100% solubility at pH 6.8
LuteolinPVPSolvent EvaporationSignificant improvement
Total Flavones of Hippophae rhamnoides L.Poloxamer 188Solvent EvaporationEnhanced dissolution

Table 3: Solubility Enhancement using Nanoformulations

FlavonoidNanoparticle TypeMethodParticle SizeSolubility EnhancementReference
ChrysinEudragit® and PVANanoprecipitation238.1 nm85.54% release vs 45.11% for pure drug
ApigeninPhospholipid PhytosomeNanotechnology-22.80 µg/mL
Quercetinβ-CD Nano-inclusion complexNanoprecipitation~200 nmImproved solubility

Experimental Protocols

Protocol 1: Preparation of Flavonoid-Cyclodextrin Inclusion Complexes (Freeze-Drying Method)
  • Molar Ratio Determination: Determine the desired molar ratio of the flavonoid to cyclodextrin (commonly 1:1).

  • Dissolution: Dissolve the cyclodextrin in deionized water with stirring. Separately, dissolve the flavonoid in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Mixing: Slowly add the flavonoid solution to the cyclodextrin solution while stirring continuously.

  • Stirring: Continue to stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.

  • Freeze-Drying: Freeze the resulting solution and then lyophilize it to obtain a solid powder of the inclusion complex.

  • Washing and Drying: Wash the obtained powder with a small amount of the organic solvent used for the flavonoid to remove any uncomplexed flavonoid and then dry under vacuum.

Protocol 2: Preparation of Flavonoid Solid Dispersions (Solvent Evaporation Method)
  • Co-dissolution: Dissolve both the flavonoid and the hydrophilic carrier (e.g., PVP, Poloxamer 188) in a common volatile solvent (e.g., ethanol, methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure or in a vacuum oven at a controlled temperature. This will result in the formation of a thin film or solid mass.

  • Pulverization: Scrape the solid mass and pulverize it using a mortar and pestle to obtain a fine powder.

  • Sieving and Storage: Sieve the powder to ensure a uniform particle size and store it in a desiccator until further use.

Protocol 3: Preparation of Flavonoid Nanoparticles (Nanoprecipitation Method)
  • Organic Phase Preparation: Dissolve the flavonoid and a polymer (e.g., Eudragit®, PLGA) in a water-miscible organic solvent (e.g., acetone, ethanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer (e.g., PVA, Poloxamer 188).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent displacement causes the precipitation of the flavonoid and polymer as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.

  • Purification/Concentration: The nanoparticle suspension can be purified and concentrated using techniques like centrifugation or ultrafiltration.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes. Understanding these pathways is crucial for designing experiments and interpreting results.

  • Pin1/TGF-β1 Signaling Pathway: this compound has been found to alleviate cardiac fibrosis by suppressing this pathway.

  • LKB1/AMPK Signaling Pathway: this compound may upregulate GPR120 and activate the LKB1/AMPK signaling pathway, which is involved in reducing insulin resistance and chronic inflammation.

  • PI3K/AKT Signaling Pathway: This pathway, which is crucial for cell proliferation and survival, has been shown to be modulated by this compound.

  • STIM1/Orai1 and KV1.3 Channels: this compound exerts immunosuppressive effects by inhibiting these channels, which are involved in calcium signaling in T cells.

  • MAPK Signaling Pathway: Loureirin A and B have been shown to suppress the activation of the MAPK signaling pathway in non-small cell lung cancer cells.

Loureirin_B_Signaling_Pathways cluster_0 Cellular Processes cluster_1 This compound Targets Cardiac Fibrosis Cardiac Fibrosis Insulin Resistance Insulin Resistance Inflammation Inflammation Cell Proliferation Cell Proliferation Immunosuppression Immunosuppression Cancer Cell Invasion Cancer Cell Invasion This compound This compound Pin1/TGF-β1 Pin1/TGF-β1 This compound->Pin1/TGF-β1 Inhibits LKB1/AMPK LKB1/AMPK This compound->LKB1/AMPK Activates PI3K/AKT PI3K/AKT This compound->PI3K/AKT Modulates STIM1/Orai1/KV1.3 STIM1/Orai1/KV1.3 This compound->STIM1/Orai1/KV1.3 Inhibits MAPK MAPK This compound->MAPK Inhibits Pin1/TGF-β1->Cardiac Fibrosis LKB1/AMPK->Insulin Resistance LKB1/AMPK->Inflammation PI3K/AKT->Cell Proliferation STIM1/Orai1/KV1.3->Immunosuppression MAPK->Cancer Cell Invasion

Caption: this compound modulates multiple signaling pathways.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for addressing flavonoid solubility issues in a research setting.

Solubility_Enhancement_Workflow Start Start Poorly Soluble Flavonoid (e.g., this compound) Poorly Soluble Flavonoid (e.g., this compound) Start->Poorly Soluble Flavonoid (e.g., this compound) Basic Solubilization Basic Solubilization Poorly Soluble Flavonoid (e.g., this compound)->Basic Solubilization Precipitation? Precipitation? Basic Solubilization->Precipitation? Advanced Solubilization Strategies Advanced Solubilization Strategies Precipitation?->Advanced Solubilization Strategies Yes Characterization & In Vitro Assay Characterization & In Vitro Assay Precipitation?->Characterization & In Vitro Assay No Advanced Solubilization Strategies->Characterization & In Vitro Assay End End Characterization & In Vitro Assay->End

Caption: Workflow for enhancing flavonoid solubility.

Logical Relationship of Solubility Enhancement Techniques

This diagram shows the relationship between the problem of poor solubility and the various techniques available to overcome it.

Solubility_Techniques_Relationship cluster_techniques Solubility Enhancement Techniques Poor Water Solubility Poor Water Solubility pH Adjustment pH Adjustment Poor Water Solubility->pH Adjustment Cyclodextrin Inclusion Cyclodextrin Inclusion Poor Water Solubility->Cyclodextrin Inclusion Solid Dispersion Solid Dispersion Poor Water Solubility->Solid Dispersion Nanoformulation Nanoformulation Poor Water Solubility->Nanoformulation Improved Aqueous Solubility Improved Aqueous Solubility pH Adjustment->Improved Aqueous Solubility Cyclodextrin Inclusion->Improved Aqueous Solubility Solid Dispersion->Improved Aqueous Solubility Nanoformulation->Improved Aqueous Solubility

Caption: Techniques to improve flavonoid water solubility.

References

Selection of an appropriate internal standard for Loureirin B LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Loureirin B.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for this compound analysis?

A1: The ideal internal standard for accurate quantification is a stable isotope-labeled (SIL) this compound (e.g., ¹³C₆-Loureirin B or D₄-Loureirin B). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which effectively compensates for matrix effects and other variations. However, SIL standards can be expensive and are not always commercially available.

Q2: If a stable isotope-labeled internal standard is unavailable, what are the alternatives?

A2: When a SIL IS is not an option, a structural analog with similar physicochemical properties is the next best choice. For this compound, a dihydrochalcone, other flavonoids with similar core structures, such as naringenin, apigenin, or kaempferol, can be considered. The goal is to select a compound that has a similar extraction recovery, ionization efficiency, and chromatographic retention time to this compound.

Q3: How do I choose the best structural analog as an internal standard?

A3: The selection should be based on a comparison of key physicochemical properties. The ideal analog will have a molecular weight, logP (a measure of lipophilicity), and pKa that are close to those of this compound. It is also crucial that the selected IS does not naturally occur in the samples being analyzed and is chromatographically resolved from this compound and other sample components.

Q4: What are the key instrument parameters to optimize for this compound LC-MS/MS analysis?

A4: Key parameters include the selection of precursor and product ions (MRM transitions), collision energy, cone voltage, and ion source parameters (e.g., capillary voltage, gas flow, and temperature). These should be optimized by infusing a standard solution of this compound into the mass spectrometer to achieve the most stable and intense signal.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Improper Ionization Mode This compound, like many flavonoids, can be ionized in both positive and negative modes. Test both modes to determine which provides a better signal. For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation ([M+H]⁺). For negative mode, a neutral or slightly basic mobile phase can enhance deprotonation ([M-H]⁻).
Suboptimal MS Parameters Infuse a pure standard of this compound directly into the mass spectrometer to optimize the precursor ion, product ions, collision energy, and cone voltage. Ensure the mass spectrometer is properly calibrated.
Sample Degradation This compound may be susceptible to degradation under certain conditions (e.g., light, high temperature, or extreme pH). Prepare fresh standards and samples. Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) and protect them from light.
Poor Extraction Recovery Evaluate your sample preparation method. Perform a recovery experiment by spiking a known amount of this compound into a blank matrix and comparing the response to a pure standard. Consider alternative extraction techniques like solid-phase extraction (SPE) if liquid-liquid extraction (LLE) or protein precipitation (PPT) yields low recovery.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the column and the analyte. For silica-based C18 columns, operating within a pH range of 2-8 is generally recommended. The organic composition of the mobile phase can also affect peak shape.
Column Contamination or Damage Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, the column may be contaminated or damaged and may need to be replaced. Using a guard column can help extend the life of the analytical column.
Mismatched Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.
Issue 3: High Signal Variability or Poor Reproducibility
Possible Cause Troubleshooting Steps
Matrix Effects Matrix components co-eluting with this compound can suppress or enhance its ionization, leading to variability. An appropriate internal standard is crucial to correct for these effects. If matrix effects are severe, consider improving the sample cleanup procedure or modifying the chromatographic method to better separate this compound from interfering compounds.
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation.
Instrument Instability Check for leaks in the LC system. Ensure the mass spectrometer's ion source is clean and that gas flows and temperatures are stable.

Selection of a Suitable Internal Standard

The ideal internal standard should mimic the analytical behavior of this compound as closely as possible. Below is a comparison of this compound with potential commercially available internal standards.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Predicted pKa Predicted LogP Rationale for Selection/Rejection
This compound (Analyte) DihydrochalconeC₁₈H₂₀O₅316.35[1][2]8.06[1][3]3.1-
Naringenin FlavanoneC₁₅H₁₂O₅272.257.22.4Recommended. Structurally similar flavonoid. Commercially available and well-characterized. Its polarity and ionization behavior are expected to be comparable to this compound.
Apigenin FlavoneC₁₅H₁₀O₅270.246.82.6Recommended. Another common flavonoid with a similar core structure. Widely available.
Kaempferol FlavonolC₁₅H₁₀O₆286.246.52.3Possible. Structurally related, but the additional hydroxyl group may alter its polarity and chromatographic behavior slightly.
Buspirone AzaspirodecanedioneC₂₁H₃₁N₅O₂385.507.73.2Not Ideal. Used in a published method[4], but it is not structurally similar to this compound, which can lead to differences in extraction recovery and ionization efficiency, potentially compromising accuracy.

Detailed Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework. Optimization and validation are essential for specific applications.

1. Sample Preparation (from Plasma)

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 20 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

2. LC-MS/MS System and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Curtain Gas (CUR): 35 psi

    • Collision Gas (CAD): Medium

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 550 °C

    • Ion Source Gas 1 (GS1): 55 psi

    • Ion Source Gas 2 (GS2): 60 psi

  • MRM Transitions (Example - requires optimization):

    • This compound: Q1: 317.1 -> Q3: 165.1 (quantifier), 121.1 (qualifier)

    • Naringenin (IS): Q1: 273.1 -> Q3: 153.1 (quantifier), 121.1 (qualifier)

Visualizations

Caption: Workflow for the selection of an appropriate internal standard for this compound analysis.

Troubleshooting_Workflow start Problem: Low or No Signal for this compound check_ms Step 1: Check MS Settings start->check_ms ms_actions Optimize Ionization Mode (Pos/Neg) Tune MRM transitions, CE, DP Check for mass calibration check_ms->ms_actions check_lc Step 2: Check LC System lc_actions Check for leaks Verify mobile phase composition Inspect column for blockage/contamination check_lc->lc_actions check_sample Step 3: Check Sample Integrity and Preparation sample_actions Prepare fresh standards/samples Evaluate extraction recovery Check for sample degradation check_sample->sample_actions is_resolved Is the issue resolved? ms_actions->is_resolved lc_actions->is_resolved sample_actions->is_resolved is_resolved->check_lc No is_resolved->check_sample No resolved Problem Resolved is_resolved->resolved Yes escalate Consult Senior Scientist or Instrument Manufacturer Support is_resolved->escalate No, after all steps

Caption: Logical troubleshooting workflow for low signal intensity in this compound LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Analysis of Loureirin B and Other Dihydrochalcones in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Dihydrochalcones, a subclass of flavonoids, are attracting significant interest in the scientific community for their diverse pharmacological properties. Among these, Loureirin B, a key bioactive component of Dragon's Blood resin, has demonstrated a wide range of effects, from anti-inflammatory and antioxidant to anticancer activities. This guide provides a comparative study of this compound against other notable dihydrochalcones like phloretin, phloridzin, and trilobatin, supported by experimental data to inform future research and drug development endeavors.

Comparative Analysis of Biological Activities

To provide a clear comparison of the efficacy of this compound and other dihydrochalcones, the following tables summarize their performance in key preclinical assays. The data has been compiled from various studies to offer a quantitative overview of their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of dihydrochalcones is a cornerstone of their therapeutic potential. The following table compares the 50% inhibitory concentration (IC50) of various dihydrochalcones in common antioxidant assays. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Scavenging IC50 (μM)ABTS Scavenging IC50 (μM)FRAP Value (μmol Trolox/g)
This compound Data Not AvailableData Not AvailableData Not Available
Phloretin ~18.2 - 36.5~4.6 - 9.1~24.39
Phloridzin > 229.2> 229.2~32.78
Trilobatin Data Not AvailableData Not AvailableData Not Available
Anti-inflammatory Activity

The anti-inflammatory effects of dihydrochalcones are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

CompoundInhibition of NO Production in RAW 264.7 Cells (IC50)
This compound Data Not Available
Phloretin ~10 μM (significant inhibition)
Phloridzin No significant inhibition
Trilobatin Dose-dependent inhibition (0.005-5 μM)
Anticancer Activity

The cytotoxic effects of dihydrochalcones against various cancer cell lines are a promising area of research. The following table presents the IC50 values, where a lower value indicates greater potency.

CompoundCell LineIC50 (μM)
This compound Analogue (4c) HCT116 (Colon Cancer)17.9
Phloretin MGC80-3, BGC-823, SGC-7901, SNU-1, SNU-5, RF-1, AGS (Gastric Cancer)8 - 32
A549, Calu-1, H838, H520 (Lung Cancer)Not specified, but showed activity
HT-29 (Colon Cancer)Apoptosis induction observed
Loureirin C SH-SY5Y (Neuroblastoma)4.942

Key Signaling Pathways

Dihydrochalcones exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound Signaling

This compound has been shown to influence multiple signaling cascades, including:

  • TGF-β/Smad Pathway: this compound can modulate this pathway, which is critically involved in fibrosis and cell proliferation.

  • PI3K/Akt Pathway: This pathway is central to cell survival and growth, and its modulation by this compound has implications for cancer and neuroprotection.

  • MAPK (ERK, JNK) Pathway: this compound can downregulate the phosphorylation of ERK and JNK, affecting cellular responses to stress and inflammation.

  • Ion Channel Modulation: this compound has been found to inhibit STIM1/Orai1 and KCNQ/M channels, impacting calcium signaling and neuronal excitability.

Loureirin_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Receptors PI3K PI3K Receptors->PI3K MAPK_Kinases MEK/MKK Receptors->MAPK_Kinases Ion_Channels Ion_Channels Akt Akt PI3K->Akt Gene_Expression Gene_Expression Akt->Gene_Expression Regulates ERK_JNK ERK/JNK MAPK_Kinases->ERK_JNK ERK_JNK->Gene_Expression Regulates TGF_beta_R TGF-β Receptor Smads Smads TGF_beta_R->Smads Smads->Gene_Expression Regulates Loureirin_B Loureirin_B Loureirin_B->Receptors Binds Loureirin_B->Ion_Channels Inhibits Loureirin_B->TGF_beta_R Modulates

Figure 1. Simplified diagram of signaling pathways modulated by this compound.
General Dihydrochalcone Anti-inflammatory Pathway

Many dihydrochalcones, including phloretin and trilobatin, exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Dihydrochalcone_Anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activates Dihydrochalcones Dihydrochalcones Dihydrochalcones->IKK Inhibit

Figure 2. Inhibition of the NF-κB pathway by dihydrochalcones.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and kept in the dark.

  • Sample Preparation: The test compounds (dihydrochalcones) are dissolved in a suitable solvent to create stock solutions, from which serial dilutions are made.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compounds. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against compound concentration.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_DPPH Prepare DPPH Solution Mix Mix DPPH and Sample Solutions Prepare_DPPH->Mix Prepare_Samples Prepare Dihydrochalcone Serial Dilutions Prepare_Samples->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Figure 3. Experimental workflow for the DPPH assay.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test dihydrochalcones.

  • Stimulation: After a pre-incubation period with the test compounds, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach for 24 hours.

  • Treatment: Cells are treated with various concentrations of the dihydrochalcone for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of around 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability is determined as the IC50 value.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound and other dihydrochalcones. While direct comparative data for this compound in standardized antioxidant and anti-inflammatory assays remains an area for further investigation, the available evidence suggests it is a potent bioactive molecule with multifaceted mechanisms of action. Phloretin consistently demonstrates strong antioxidant, anti-inflammatory, and anticancer properties. Trilobatin also shows notable anti-inflammatory effects. The varying potencies and mechanisms of action among these dihydrochalcones underscore the importance of continued research to elucidate their structure-activity relationships and identify the most promising candidates for development into novel therapeutics. Future studies should aim to include this compound in direct, head-to-head comparisons with other leading dihydrochalcones to provide a clearer picture of its relative efficacy.

A Comparative Analysis of the Biological Activities of Loureirin B and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the pharmacological activities of Loureirin B and the well-studied flavonoid, quercetin, is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side look at their efficacy in various biological assays, supported by experimental data and methodologies, to inform future research and therapeutic development.

This document outlines the distinct and overlapping biological effects of this compound, a dihydrochalcone found in the traditional medicine "Dragon's Blood," and quercetin, a ubiquitous flavonol present in many fruits and vegetables. While both compounds are flavonoids and exhibit significant pharmacological properties, their specific activities and potencies can differ, offering unique therapeutic potentials. This guide aims to provide a clear, data-driven comparison to aid in the evaluation of these two important natural products.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and quercetin. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions may differ, which can influence the reported IC50 values.

Biological ActivityThis compound (IC50)Quercetin (IC50)Assay Details
Antioxidant Activity
DPPH Radical ScavengingData not available1.89 ± 0.33 µg/mL[1]Spectrophotometric assay measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
ABTS Radical ScavengingData not available1.89 ± 0.33 µg/mL[1]Spectrophotometric assay measuring the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Anti-inflammatory Activity
Nitric Oxide (NO) Production InhibitionData not available12.0 ± 0.8 µM[2]Inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Anticancer Activity
Cytotoxicity against HeLa CellsViability reduced to ~42% at 80 µg/mL[3]~13.2 µM[4]MTT or similar assays to determine cell viability after treatment.
Enzyme Inhibition
Plasminogen Activator Inhibitor-1 (PAI-1)26.10 µMData not availableChromogenic assay measuring the inhibition of PAI-1 activity.

Experimental Protocols

PAI-1 Inhibition Assay

Materials:

  • Human tissue-type plasminogen activator (t-PA)

  • Plasminogen

  • Plasmin-specific chromogenic substrate

  • Assay buffer (e.g., Tris-HCl with Tween 20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A fixed amount of t-PA is incubated with the test compound (e.g., this compound) at various concentrations in the assay buffer in a 96-well plate.

  • Plasminogen and a plasmin-specific chromogenic substrate are then added to each well.

  • The residual t-PA activity activates plasminogen to plasmin, which in turn cleaves the chromogenic substrate, resulting in a color change.

  • The absorbance is measured at a specific wavelength (e.g., 405 nm) over time.

  • The inhibitory activity of the test compound is determined by the reduction in absorbance compared to the control (without inhibitor). The IC50 value is calculated from the dose-response curve.

IL-2 Secretion Assay in Jurkat T Cells

This assay measures the immunosuppressive effect of a compound by quantifying the inhibition of Interleukin-2 (IL-2) secretion from activated Jurkat T cells.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • T-cell stimulants (e.g., phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA), or anti-CD3/CD28 antibodies)

  • Test compound (e.g., this compound)

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Jurkat T cells are seeded in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.

  • The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • The T-cells are then stimulated with PHA and PMA to induce IL-2 production.

  • The plates are incubated for 24-48 hours.

  • After incubation, the cell culture supernatant is collected.

  • The concentration of IL-2 in the supernatant is quantified using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • The inhibitory effect of the test compound on IL-2 secretion is calculated by comparing the IL-2 levels in the treated wells to the stimulated control wells.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and quercetin.

This compound Modulated Signaling Pathways

LoureirinB_Pathways cluster_TGF Pin1/TGF-β1 Pathway cluster_PI3K PI3K/AKT Pathway cluster_STIM1 STIM1/Orai1 Pathway TGFB1 TGF-β1 Pin1 Pin1 TGFB1->Pin1 Fibroblast_Activation Fibroblast Activation Pin1->Fibroblast_Activation Collagen_Synthesis Collagen Synthesis Fibroblast_Activation->Collagen_Synthesis Cardiac_Fibrosis Cardiac Fibrosis Collagen_Synthesis->Cardiac_Fibrosis LoureirinB1 This compound LoureirinB1->TGFB1 inhibits LoureirinB1->Pin1 inhibits PI3K PI3K AKT AKT PI3K->AKT CREB CREB AKT->CREB Nrf2 Nrf2 AKT->Nrf2 Neuroprotection Neuroprotection CREB->Neuroprotection Nrf2->Neuroprotection LoureirinB2 This compound LoureirinB2->AKT activates STIM1 STIM1 Orai1 Orai1 STIM1->Orai1 Ca_influx Ca²⁺ Influx Orai1->Ca_influx IL2_secretion IL-2 Secretion Ca_influx->IL2_secretion Immunosuppression Immunosuppression LoureirinB3 This compound LoureirinB3->STIM1 inhibits LoureirinB3->Orai1 inhibits

Caption: Signaling pathways modulated by this compound.

Quercetin Modulated Signaling Pathways

Quercetin_Pathways cluster_PI3K_Quercetin PI3K/Akt Pathway cluster_MAPK_Quercetin MAPK Pathway PI3K_Q PI3K Akt_Q Akt PI3K_Q->Akt_Q mTOR_Q mTOR Akt_Q->mTOR_Q Cell_Proliferation_Q Cell Proliferation mTOR_Q->Cell_Proliferation_Q Apoptosis_Q Apoptosis mTOR_Q->Apoptosis_Q Quercetin1 Quercetin Quercetin1->PI3K_Q inhibits MAPK_Q MAPK ERK_Q ERK MAPK_Q->ERK_Q JNK_Q JNK MAPK_Q->JNK_Q p38_Q p38 MAPK_Q->p38_Q Cell_Growth_Q Cell Growth ERK_Q->Cell_Growth_Q Inflammation_Q Inflammation JNK_Q->Inflammation_Q p38_Q->Inflammation_Q Quercetin2 Quercetin Quercetin2->MAPK_Q modulates

References

Validating the inhibitory effect of Loureirin B on plasminogen activator inhibitor-1

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Comparison of PAI-1 Inhibitors

InhibitorIC50 (µM)Assay TypeSource
Loureirin B 26.10Chromogenic Substrate Assay[1]
Tiplaxtinin (PAI-039)34Direct Chromogenic AssayS35225 is a direct inhibitor of Plasminogen Activator Inhibitor type-1 activity in the blood
WAY14031239Direct Chromogenic AssayS35225 is a direct inhibitor of Plasminogen Activator Inhibitor type-1 activity in the blood
S3522544Direct Chromogenic AssayS35225 is a direct inhibitor of Plasminogen Activator Inhibitor type-1 activity in the blood
Fendosal15SDS-PAGECharacterization and comparative evaluation of a novel PAI-1 inhibitor
TM52756.95tPA-dependent hydrolysisSmall Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity
TM5441Similar to PAI-039Cell Viability AssaySmall Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity
PAI-7498.37tPA-dependent hydrolysisSmall Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity
Tanshinone CompoundsNot specifiedNot specified[1]

Mechanism of Action: this compound's Impact on the Fibrinolytic System

G cluster_0 Fibrinolytic Pathway cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA FDPs Fibrin Degradation Products Plasmin->FDPs Degrades Fibrin Fibrin Clot Fibrin->FDPs PAI1 Active PAI-1 Complex Inactive PAI-1/uPA Complex PAI1->Complex Binds to uPA uPA uPA->Complex LoureirinB This compound LoureirinB->PAI1 Inhibits

Mechanism of this compound's inhibitory action on PAI-1.

Signaling Pathway Modulation

G TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates PAI1 PAI-1 PAI1->TGFb1 Upregulates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus FibrosisGenes Fibrosis-related Gene Expression Nucleus->FibrosisGenes LoureirinB This compound LoureirinB->PAI1 Inhibits

References

A Comparative Analysis of Synthetic versus Naturally Sourced Loureirin B: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the therapeutic potential of Loureirin B, presenting available data on the natural compound and a theoretical comparison to its synthetic counterpart.

Introduction

Efficacy of Naturally Sourced this compound: A Data-Driven Summary

The therapeutic potential of naturally sourced this compound has been demonstrated across various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Anti-Cancer Effects of Naturally Sourced this compound

Cell LineAssayConcentrationEffect
HeLa (Cervical Cancer)CCK-8 Assay5-80 µg/mLDose-dependent decrease in cell viability (to 42.38% at 48h with 80 µg/mL)
HeLa (Cervical Cancer)Colony Formation20 µg/mLReduction in cell colonies from 156.7 to 102.7
HeLa (Cervical Cancer)Flow CytometryNot specifiedIncreased apoptosis rate from 2.63% to 6.59%

Table 2: Neuroprotective Effects of Naturally Sourced this compound

Cell ModelConditionConcentrationEffect
PC12 CellsOxygen-Glucose Deprivation/Reperfusion10 µMActivation of PI3K/AKT pathway

Table 3: Cardioprotective Effects of Naturally Sourced this compound

| Animal Model | Condition | Effect | |---|---|---|---| | Mice | Transverse Aortic Constriction (TAC) | Prevention of cardiac fibrosis and improved cardiac function |

Table 4: Anti-Inflammatory and Immunosuppressive Effects of Naturally Sourced this compound

Cell LineAssayEffect
Jurkat T cellsElectrophysiologyInhibition of KV1.3 channel and STIM1/Orai1 channels
Jurkat T cellsCalcium ImagingReduction in calcium influx
Jurkat T cellsELISAInhibition of IL-2 secretion

Experimental Protocols

The evaluation of this compound's efficacy relies on a range of established in vitro and in vivo methodologies. The following provides a detailed overview of the key experimental protocols cited in the literature.

Cell Viability and Proliferation Assays
  • CCK-8 Assay: HeLa cells are seeded in 96-well plates and treated with varying concentrations of this compound (5-80 µg/mL) for different time points (12h, 24h, 48h). Cell viability is assessed by adding CCK-8 solution and measuring the absorbance at 450 nm.

  • Colony Formation Assay: A specified number of HeLa cells are seeded in 6-well plates and treated with this compound (e.g., 20 µg/mL). After a designated incubation period, cells are fixed and stained with crystal violet to visualize and count the colonies formed.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: To detect apoptosis, cells treated with this compound are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells are fixed, stained with PI, and their DNA content is measured.

  • Western Blotting for Apoptosis Markers: Protein extracts from this compound-treated cells are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against apoptosis-related proteins such as Bax and Bcl-2, followed by HRP-conjugated secondary antibodies for detection.

Invasion and Migration Assays
  • Scratch Assay: A scratch is made in a confluent monolayer of cells. The cells are then treated with this compound, and the closure of the scratch over time is monitored and quantified.

  • Transwell Assay: Cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. After incubation with this compound, the number of cells that have migrated through the membrane to the lower chamber is quantified.

In Vivo Models
  • Cardiac Fibrosis Model: Cardiac fibrosis is induced in mice by transverse aortic constriction (TAC). Mice are then treated with this compound, and cardiac function is assessed by echocardiography. Fibrosis is evaluated by histological staining (e.g., Masson's trichrome) and analysis of collagen content.

  • Ischemic Stroke Model: The neuroprotective effects of Dragon's Blood (containing this compound) have been evaluated in transient and permanent middle cerebral artery occlusion (tMCAO and dMCAO) models in mice. Outcomes are assessed by measuring infarct volume and neurological scores.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate these pathways.

PI3K_AKT_Pathway Loureirin_B This compound PI3K PI3K Loureirin_B->PI3K Inhibits Bax Bax Loureirin_B->Bax Promotes AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Proliferation AKT->Proliferation MMP2_9 MMP-2/MMP-9 AKT->MMP2_9 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Invasion_Migration Invasion & Migration MMP2_9->Invasion_Migration

Caption: PI3K/AKT signaling pathway targeted by this compound in cancer cells.

Immunosuppressive_Pathway Loureirin_B This compound KV1_3 KV1.3 Channel Loureirin_B->KV1_3 Inhibits STIM1_Orai1 STIM1/Orai1 Channel Loureirin_B->STIM1_Orai1 Inhibits Ca_Influx Ca2+ Influx KV1_3->Ca_Influx Promotes STIM1_Orai1->Ca_Influx Promotes NFAT NFAT Activation Ca_Influx->NFAT IL2_Secretion IL-2 Secretion NFAT->IL2_Secretion

Caption: Immunosuppressive mechanism of this compound via ion channel inhibition.

Synthetic versus Natural this compound: A Comparative Outlook

While direct comparative efficacy data is currently unavailable, a theoretical comparison can be made based on the principles of pharmacology and chemical synthesis.

Chemical Synthesis of this compound

This compound is a dihydrochalcone. The chemical synthesis of dihydrochalcones is well-established and typically involves the reduction of the carbon-carbon double bond of a chalcone precursor. Chalcones themselves are synthesized through a base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde. For this compound, this would involve the condensation of 4-hydroxyacetophenone with 2,4,6-trimethoxybenzaldehyde, followed by selective hydrogenation of the resulting chalcone.

Synthesis_Workflow cluster_starting Starting Materials Acetophenone 4-hydroxyacetophenone Claisen_Schmidt Claisen-Schmidt Condensation Acetophenone->Claisen_Schmidt Benzaldehyde 2,4,6-trimethoxybenzaldehyde Benzaldehyde->Claisen_Schmidt Chalcone Chalcone Intermediate Claisen_Schmidt->Chalcone Hydrogenation Selective Hydrogenation Chalcone->Hydrogenation Loureirin_B Synthetic this compound Hydrogenation->Loureirin_B

Caption: Generalized synthetic workflow for this compound.

Potential Advantages of Synthetic this compound
  • Purity and Consistency: Chemical synthesis offers a high degree of control over the purity of the final product, eliminating the variability inherent in natural extracts which can be influenced by factors such as plant genetics, growing conditions, and extraction methods. This ensures high batch-to-batch consistency, which is crucial for pharmaceutical development.

  • Scalability: Synthetic production can be scaled up to meet demand without being limited by the availability of the natural source.

  • Absence of Contaminants: Natural extracts may contain other related compounds or contaminants that could have confounding biological effects or toxicity. A synthetic route provides a single, well-characterized chemical entity.

Potential Considerations for Synthetic this compound
  • Stereochemistry: this compound does not possess any chiral centers, simplifying its synthesis as there are no stereoisomers to consider. This removes a significant hurdle that is often present in the synthesis of natural products.

  • Impurity Profile: While synthetic compounds are generally of high purity, the impurity profile will differ from that of the natural product. Synthetic impurities may include residual starting materials, reagents, and by-products, which must be carefully characterized and controlled.

The Question of Efficacy

Assuming identical molecular structures, the intrinsic pharmacological activity of a pure, synthetic this compound molecule should be identical to that of a pure, naturally sourced this compound molecule. Any observed differences in efficacy in biological assays would likely be attributable to:

  • Purity: A highly pure synthetic compound might exhibit different potency compared to a less pure natural extract.

  • Synergistic/Antagonistic Effects: Natural extracts contain a multitude of compounds. It is possible that other components in Dragon's Blood resin could act synergistically to enhance the therapeutic effects of this compound, or antagonistically to diminish them.

Conclusion

Naturally sourced this compound demonstrates significant therapeutic potential across a range of disease models. While the current body of research provides a strong foundation for its further investigation, the development of a synthetic route for this compound production is a logical and necessary step towards its potential clinical application. A synthetic approach would offer superior control over purity, consistency, and scalability. Future research should focus on a direct, head-to-head comparison of the biological activities of highly purified natural this compound and its synthetic counterpart to definitively assess any differences in efficacy and to explore the potential synergistic effects of other compounds present in the natural resin. This will be critical in determining the optimal sourcing strategy for the development of this compound as a novel therapeutic agent.

References

A Comparative Analysis of Loureirin B and Other TGF-β Inhibitors in Fibrosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of this process, making it a prime target for anti-fibrotic therapies. This guide provides a comparative overview of Loureirin B, a natural flavonoid, against established TGF-β inhibitors, Pirfenidone and Nintedanib, in the context of treating fibrosis.

Mechanism of Action: Targeting the TGF-β Signaling Cascade

The TGF-β signaling pathway plays a pivotal role in tissue repair and homeostasis. However, its chronic activation leads to the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition. This compound, Pirfenidone, and Nintedanib all exert their anti-fibrotic effects by modulating this pathway, albeit through different mechanisms.

This compound , a flavonoid isolated from Dracaena cochinchinensis, has demonstrated inhibitory effects on multiple nodes of the TGF-β signaling cascade. Studies have shown that it can suppress the Pin1/TGF-β1, TGF-β1/Smad2/3, and TGF-β1-ERK/JNK pathways.[1] By inhibiting the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β receptor, this compound effectively blocks the nuclear translocation of these proteins and the subsequent transcription of pro-fibrotic genes.[2] Furthermore, this compound has been shown to possess anti-inflammatory properties, which may contribute to its overall anti-fibrotic efficacy.

Pirfenidone is an orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties. While its exact mechanism of action is not fully elucidated, it is known to downregulate the expression of TGF-β1 and other pro-fibrotic and pro-inflammatory cytokines. It also inhibits TGF-β-induced fibroblast proliferation and differentiation into myofibroblasts.

Nintedanib is an intracellular inhibitor that targets multiple tyrosine kinases, including the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF). By blocking these signaling pathways, which are involved in fibroblast proliferation, migration, and survival, Nintedanib indirectly attenuates the downstream effects of TGF-β. Additionally, Nintedanib has been shown to inhibit the phosphorylation of Smad2/3 in response to TGF-β1.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binds Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates ERK/JNK ERK/JNK TGF-β Receptor->ERK/JNK Activates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 p-Smad2/3/4 Complex p-Smad2/3/4 Complex p-Smad2/3->p-Smad2/3/4 Complex Binds to Smad4 Smad4 Smad4 Smad4->p-Smad2/3/4 Complex Gene Transcription Gene Transcription p-Smad2/3/4 Complex->Gene Transcription Translocates to nucleus p-ERK/JNK p-ERK/JNK ERK/JNK->p-ERK/JNK p-ERK/JNK->Gene Transcription Activates Fibrosis Fibrosis Gene Transcription->Fibrosis This compound This compound This compound->p-Smad2/3 Inhibits This compound->p-ERK/JNK Inhibits Pirfenidone Pirfenidone Pirfenidone->TGF-β Downregulates Nintedanib Nintedanib Nintedanib->TGF-β Receptor Inhibits

Caption: Simplified TGF-β signaling pathway and points of inhibition.

Comparative Efficacy: In Vitro and In Vivo Data

A direct head-to-head comparison of this compound with Pirfenidone and Nintedanib in the same experimental models is currently limited in the published literature. However, by examining the available data for each compound, we can draw some comparative insights into their anti-fibrotic potential.

In Vitro Efficacy
CompoundCell TypeAssayKey FindingsReference
This compound Human Hypertrophic Scar FibroblastsWestern Blot, qPCRDose-dependently downregulated mRNA and protein levels of Collagen I, Collagen III, and α-SMA.[2]
Normal Skin FibroblastsWestern BlotInhibited TGF-β1-induced upregulation of Collagen I, Collagen III, and α-SMA.[2]
Pirfenidone Human Lung FibroblastsCell Proliferation AssayInhibited TGF-β-induced proliferation.
Human Lung FibroblastsWestern BlotInhibited TGF-β/Smad3 signaling by reducing Smad3 phosphorylation by 13%.
Nintedanib Human Lung FibroblastsCell Proliferation AssayInhibited TGF-β-induced proliferation.
Human Lung FibroblastsWestern BlotInhibited TGF-β/Smad3 signaling by reducing Smad3 phosphorylation by 51%.
In Vivo Efficacy
CompoundAnimal ModelFibrosis TypeDosageKey FindingsReference
This compound Mouse (Transverse Aortic Constriction)Cardiac10 mg/kg/dayPrevented cardiac fibrosis and improved cardiac function.[1]
Rabbit Ear ModelHypertrophic ScarNot specifiedImproved arrangement and deposition of collagen fibers; decreased Collagen I, III, and α-SMA.
Pirfenidone Mouse (Bleomycin-induced)PulmonaryNot specifiedMore effective in the prophylactic model of fibrosis.
Nintedanib Mouse (Bleomycin-induced)PulmonaryNot specifiedMore effective in early and late treatment models.
Pirfenidone vs. Nintedanib Mouse (Bleomycin-induced)PulmonaryNot specifiedHydroxyproline content (µ g/right lung): Pirfenidone: 140.29 ± 3.59; Nintedanib: 162.87 ± 2.91 (in prevention model).

Experimental Protocols

To facilitate the replication and further investigation of the anti-fibrotic effects of these compounds, detailed protocols for key experiments are provided below.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Fibroblast Culture Fibroblast Culture Drug Treatment Drug Treatment Fibroblast Culture->Drug Treatment Proliferation Assay Proliferation Assay Drug Treatment->Proliferation Assay Collagen Assay Collagen Assay Drug Treatment->Collagen Assay Western Blot / qPCR Western Blot / qPCR Drug Treatment->Western Blot / qPCR Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration Histological Analysis Histological Analysis Drug Administration->Histological Analysis Hydroxyproline Assay Hydroxyproline Assay Drug Administration->Hydroxyproline Assay Biochemical Analysis Biochemical Analysis Drug Administration->Biochemical Analysis

Caption: General experimental workflow for evaluating anti-fibrotic agents.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice

The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized animal model to study the pathogenesis of lung fibrosis and to evaluate the efficacy of potential anti-fibrotic drugs.

Procedure:

  • Animal Selection: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Bleomycin Administration: Administer a single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg body weight) in sterile saline. A control group should receive saline only.

  • Monitoring: Monitor the animals for signs of distress, body weight loss, and mortality.

  • Sacrifice and Tissue Collection: At a predetermined time point (e.g., 14 or 21 days post-instillation), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL to collect cells and fluid from the lungs for analysis of inflammatory markers.

  • Lung Tissue Harvesting: Perfuse the lungs with saline and harvest them for histological analysis, hydroxyproline assay, and gene/protein expression analysis.

Masson's Trichrome Staining for Fibrosis Assessment

Masson's trichrome staining is a histological technique used to differentiate collagen fibers from other tissue components, allowing for the visualization and quantification of fibrosis.

Procedure:

  • Tissue Preparation: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and section at 4-5 µm thickness.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Mordanting: Mordant the sections in Bouin's solution to improve staining quality.

  • Nuclear Staining: Stain the nuclei with Weigert's iron hematoxylin.

  • Cytoplasmic Staining: Stain the cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin solution.

  • Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution.

  • Collagen Staining: Stain the collagen fibers with aniline blue solution.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

  • Imaging and Analysis: Capture images using a light microscope and quantify the fibrotic area (blue staining) using image analysis software.

Sircol Collagen Assay

The Sircol collagen assay is a quantitative dye-binding method for the analysis of soluble and insoluble collagen.

Procedure:

  • Sample Preparation:

    • Soluble Collagen: Extract soluble collagen from tissues or cell culture media using cold acid-pepsin digestion.

    • Insoluble Collagen: Treat the remaining tissue pellet with the Sircol Fragmentation Reagent at 65°C for 2-3 hours to solubilize the insoluble collagen.

  • Dye Binding: Add the Sircol Dye Reagent to the samples and standards. The Sirius Red dye in the reagent specifically binds to the [Gly-X-Y]n helical structure of collagen.

  • Precipitation and Centrifugation: The collagen-dye complex precipitates out of solution. Centrifuge the samples to pellet the complex.

  • Washing: Wash the pellet with an acid-salt wash reagent to remove unbound dye.

  • Elution: Dissolve the collagen-bound dye in an alkali reagent.

  • Quantification: Measure the absorbance of the eluted dye at 556 nm using a spectrophotometer.

  • Calculation: Determine the collagen concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of collagen.

Western Blot Analysis for Fibrosis Markers

Western blotting is used to detect and quantify the expression of specific proteins, such as α-smooth muscle actin (α-SMA), collagen I, and fibronectin, which are key markers of fibrosis.

Procedure:

  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-α-SMA, anti-collagen I).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Quantitative Real-Time PCR (qPCR) for Pro-fibrotic Gene Expression

qPCR is a sensitive technique used to measure the mRNA expression levels of genes involved in fibrosis, such as COL1A1 (Collagen Type I Alpha 1 Chain), ACTA2 (Actin Alpha 2, Smooth Muscle), and TGFB1.

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction Setup: Prepare a qPCR reaction mixture containing the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument monitors the fluorescence signal in real-time as the DNA is amplified.

  • Data Analysis: Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.

  • Relative Quantification: Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (e.g., GAPDH, ACTB) to determine the relative gene expression using the ΔΔCt method.

Conclusion

This compound, Pirfenidone, and Nintedanib all demonstrate significant anti-fibrotic properties by targeting the TGF-β signaling pathway. While Pirfenidone and Nintedanib are established therapies for idiopathic pulmonary fibrosis, this compound shows promise as a potential therapeutic agent for a range of fibrotic conditions, including cardiac and skin fibrosis. The available data suggests that this compound's mechanism of action involves the direct inhibition of key downstream mediators of the TGF-β pathway.

Further research, including direct comparative studies in standardized pre-clinical models of fibrosis, is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound in comparison to existing anti-fibrotic drugs. The detailed experimental protocols provided in this guide are intended to facilitate such investigations and contribute to the development of novel and effective treatments for fibrotic diseases.

References

A Comparative Guide to Cross-Laboratory Validation of Analytical Methods for Loureirin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Loureirin B, a bioactive flavonoid found in Dragon's Blood resin. While direct cross-laboratory validation studies are not extensively published, this document compiles and compares data from multiple single-laboratory validation reports to offer insights into method performance and aid in the selection of appropriate analytical techniques for research and drug development.

Executive Summary

The quantification of this compound is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with UV detection and High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS). Both methods demonstrate high accuracy and precision. HPLC-UV is a robust and widely accessible method suitable for routine quality control, while HPLC-ESI-MS offers superior sensitivity and selectivity, making it ideal for pharmacokinetic studies and analysis in complex biological matrices. This guide presents a comparative analysis of these methods based on published validation parameters.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters of HPLC-UV and HPLC-ESI-MS methods for this compound analysis as reported in various studies. This comparative data can help researchers assess the suitability of each method for their specific application.

Table 1: Comparison of HPLC-UV Method Performance for this compound

ParameterStudy 1Study 2
Linearity (r²) > 0.999> 0.999
Range 0.1 - 1.0 µg/mL0.2 - 20 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (RSD %)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.2 µg/mL

Table 2: Comparison of HPLC-ESI-MS Method Performance for this compound

ParameterStudy 3
Linearity (r²) > 0.99
Range 1 - 1000 ng/mL
Accuracy (% Recovery) 95.7 - 104.3%
Precision (RSD %)
- Repeatability< 5.0%
- Intermediate Precision< 6.0%
Limit of Quantification (LOQ) 1 ng/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in raw materials and finished products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the filtered solution into the HPLC system.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

Method 2: High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

This highly sensitive method is ideal for the analysis of this compound in biological matrices such as plasma and tissue homogenates.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative ion mode (to be optimized).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation (for plasma):

    • Add an internal standard to the plasma sample.

    • Perform protein precipitation by adding acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

    • Inject the reconstituted sample into the HPLC-MS/MS system.

Mandatory Visualizations

Experimental Workflow for HPLC-UV Analysis

The following diagram illustrates the general workflow for the quantification of this compound using HPLC-UV.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample Weighing dissolution Dissolution in Methanol sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound analysis by HPLC-UV.

Signaling Pathway Affected by this compound

This compound has been shown to exert its biological effects through various signaling pathways. One notable pathway is the inhibition of the STIM1/Orai1 and K(V)1.3 channels, which leads to immunosuppressive effects.[1][2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol KV13 K(V)1.3 Channel Ca_influx Ca²⁺ Influx KV13->Ca_influx Reduces STIM1_Orai1 STIM1/Orai1 Channel STIM1_Orai1->Ca_influx Reduces IL2_secretion IL-2 Secretion Ca_influx->IL2_secretion Leads to decreased LoureirinB This compound LoureirinB->KV13 Inhibits LoureirinB->STIM1_Orai1 Inhibits

Caption: this compound inhibits Ca²⁺ influx and IL-2 secretion.

References

A Comparative Analysis of the Bioavailability and Metabolism of Loureirin B and Hesperidin

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the pharmacokinetic profiles of Loureirin B and hesperidin reveals significant differences in their absorption, distribution, metabolism, and excretion (ADME) in biological systems. This guide provides a comprehensive comparison based on available scientific data, aimed at researchers, scientists, and drug development professionals. A crucial distinction to note is the source of the available data: information on this compound is derived from preclinical animal studies, whereas data for hesperidin is available from human clinical trials. This inherent difference necessitates careful interpretation when comparing the two compounds.

Executive Summary

This compound, a key bioactive component of Dragon's Blood resin, and hesperidin, a flavanone glycoside abundant in citrus fruits, both exhibit promising pharmacological activities. However, their therapeutic potential is intrinsically linked to their bioavailability and metabolic fate within the body.

This guide synthesizes the current understanding of the bioavailability and metabolism of these two compounds. While direct comparative studies in humans are unavailable, this document juxtaposes preclinical data for this compound with clinical data for hesperidin to provide a preliminary assessment for research and development purposes.

Disclaimer: The following comparison is based on preclinical data for this compound (primarily from rodent studies) and clinical data for hesperidin (from human studies). Direct extrapolation of findings from animal models to humans is not always accurate due to interspecies differences in physiology and drug metabolism. Therefore, this comparison should be interpreted with caution and serves as a foundational guide for further research.

Bioavailability and Pharmacokinetic Parameters

The bioavailability of a compound is a critical determinant of its efficacy. The following tables summarize the key pharmacokinetic parameters for this compound and hesperidin based on available data.

Table 1: Pharmacokinetic Parameters of this compound (in Rats, unless otherwise specified)

ParameterValueSpeciesAdministrationSource
Maximum Plasma Concentration (Cmax) 3.247 ± 0.631 ng/mL (for LB-loaded nanoliposomes)RatOral[1]
Time to Maximum Plasma Concentration (Tmax) Not explicitly stated in available abstractsRatOral
Area Under the Curve (AUC) 2.957 ± 0.201 ng/mL*h (for LB-loaded nanoliposomes)RatOral[1]
Elimination Half-life (t1/2) 14.765 ± 10.780 min (for LB-loaded nanoliposomes)RatOral[1]
Oral Bioavailability Data not available

Note: The data for this compound is from a study using a nanoliposome formulation designed to enhance its poor solubility and bioavailability. Data for the unmodified compound may differ significantly.

Table 2: Pharmacokinetic Parameters of Hesperidin (in Humans)

ParameterValueAdministrationSource
Maximum Plasma Concentration (Cmax) Varies significantly among individualsOral[2]
Time to Maximum Plasma Concentration (Tmax) 5 to 7 hours (for hesperetin, the aglycone)Oral[3]
Area Under the Curve (AUC) Highly variableOral
Elimination Half-life (t1/2) Approximately 6 hoursOral
Oral Bioavailability Low and highly variableOral

Metabolism

The metabolic pathways of this compound and hesperidin significantly influence their biological activity and clearance from the body.

This compound Metabolism

Preclinical studies in rats suggest that this compound undergoes metabolism, though detailed human metabolic pathways are not yet elucidated. In mice, this compound has been shown to modulate the composition of gut microbiota and regulate bile acid levels, which could indirectly influence its metabolism and systemic effects.

Hesperidin Metabolism

The metabolism of hesperidin in humans is well-documented. A key step is the hydrolysis of hesperidin by gut microbiota in the colon to its aglycone form, hesperetin. This conversion is crucial as hesperetin is more readily absorbed than hesperidin itself. Following absorption, hesperetin undergoes extensive phase II metabolism in the liver, primarily forming glucuronides and sulfates, which are then circulated in the plasma and eventually excreted.

The diagram below illustrates the metabolic pathway of hesperidin.

hesperidin_metabolism Hesperidin Hesperidin (Oral Intake) GutMicrobiota Gut Microbiota (Hydrolysis) Hesperidin->GutMicrobiota Hesperetin Hesperetin (Aglycone) GutMicrobiota->Hesperetin Liver Liver (Phase II Metabolism) Hesperetin->Liver Absorption Metabolites Hesperetin Glucuronides and Sulfates Liver->Metabolites Circulation Systemic Circulation Metabolites->Circulation Excretion Excretion Circulation->Excretion

Metabolic pathway of hesperidin in humans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Pharmacokinetic Analysis of this compound in Rats

A study investigating this compound-loaded nanoliposomes in rats involved the following steps:

  • Animal Model: Sprague-Dawley rats.

  • Drug Administration: Oral gavage of this compound-loaded nanoliposomes.

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation.

  • Analytical Method: this compound concentrations in plasma were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

The experimental workflow for this type of preclinical pharmacokinetic study is depicted below.

preclinical_pk_workflow start Start admin Oral Administration of this compound Formulation to Rats start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation sampling->processing analysis HPLC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Workflow for a preclinical pharmacokinetic study.
Human Pharmacokinetic Study of Hesperidin

A randomized, crossover, double-blind clinical trial was conducted to evaluate the bioavailability of different hesperidin formulations in healthy human volunteers:

  • Study Population: Healthy human volunteers.

  • Study Design: A randomized, crossover design where each participant received different hesperidin supplements with a washout period in between.

  • Drug Administration: Oral intake of hesperidin supplements.

  • Sample Collection: Blood and urine samples were collected at multiple time points over a 24-hour period.

  • Analytical Method: Hesperidin metabolites and catabolites in plasma and urine were quantified using validated analytical methods, likely involving HPLC or LC-MS.

  • Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time profiles of the metabolites. Bioavailability was assessed based on the total urinary excretion of hesperidin-related compounds.

Comparison and Conclusion

The available data highlights a significant knowledge gap in the human pharmacokinetics of this compound. While preclinical studies suggest it has poor intrinsic bioavailability, which can be improved with formulation strategies, the direct relevance of these findings to humans remains to be established.

In contrast, hesperidin's bioavailability in humans is known to be low and variable, largely dependent on the metabolic activity of the gut microbiota. Its metabolism is well-characterized, with the formation of hesperetin and its subsequent conjugates being the key steps.

Key Comparative Points:

  • Data Source: this compound data is preclinical (animal), while hesperidin data is clinical (human). This is the most critical point of distinction.

  • Bioavailability: Both compounds appear to have low oral bioavailability in their native forms.

  • Metabolism: Hesperidin's metabolism is heavily reliant on gut microbiota for the initial hydrolysis step, a factor that contributes to inter-individual variability. The metabolic fate of this compound in humans is currently unknown.

  • Formulation Impact: The bioavailability of this compound can be significantly enhanced through formulation strategies like nanoliposomes, as demonstrated in preclinical models. Similarly, factors like micronization and the specific diastereoisomer of hesperidin can influence its bioavailability in humans.

For researchers and drug development professionals, this comparison underscores the necessity for human pharmacokinetic studies of this compound to ascertain its clinical potential. For hesperidin, future research could focus on strategies to modulate gut microbiota or develop formulations that enhance the formation and absorption of its more bioavailable aglycone, hesperetin, to reduce inter-individual variability and improve therapeutic outcomes.

References

A Comparative Analysis of Loureirin B and Metformin in Preclinical Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Loureirin B, a natural flavonoid, and metformin, the first-line therapeutic for type 2 diabetes, in preclinical diabetes models. The following sections present quantitative data from in vivo and in vitro studies, detailed experimental protocols, and visualizations of the key signaling pathways to offer an objective assessment of their anti-diabetic properties.

In Vivo Efficacy in Diabetic Animal Models

Studies in streptozotocin (STZ)-induced diabetic mice, a model for type 1 diabetes, and genetically diabetic ob/ob mice, a model for type 2 diabetes, have demonstrated the hypoglycemic effects of both this compound and metformin.

Quantitative Data from In Vivo Studies

The following table summarizes the effects of this compound and metformin on key diabetic parameters in animal models.

Compound Animal Model Dosage Duration Parameter Result Reference
This compoundSTZ-induced diabetic mice40 mg/kg/day4 weeksFasting Blood GlucoseSignificantly decreased compared to the model group[1]
This compoundSTZ-induced diabetic mice40 mg/kg/day4 weeksSerum InsulinSignificantly increased compared to the model group[1]
MetforminSTZ-induced diabetic mice50 mg/kg/day14 daysBlood GlucoseSignificant decrease compared to diabetic control[2]
MetforminSTZ-induced diabetic mice250 mg/kg/day14 daysSerum InsulinSignificantly higher than saline-treated diabetic mice[2]
MetforminSTZ-induced diabetic mice250 mg/kg/day3 daysBlood GlucoseDose-dependent reduction in glycemia[3]
MetforminSTZ-induced diabetic mice250 mg/kg/day3 daysSerum InsulinRemained reduced (no significant change)
Experimental Protocols: In Vivo Studies

Streptozotocin (STZ)-Induced Diabetic Mouse Model:

  • Animal Strain: C57BL/6 mice are commonly used.

  • Induction of Diabetes: Diabetes is typically induced by a single intraperitoneal injection of STZ (e.g., 50 mg/kg) dissolved in a citrate buffer. Control animals receive an injection of the citrate buffer alone. Blood glucose levels are monitored, and mice with fasting blood glucose levels above a certain threshold (e.g., 16.7 mmol/L) are considered diabetic and included in the study.

  • Treatment: A specified period after STZ injection (e.g., 72 hours), diabetic mice are randomly assigned to treatment groups. This compound is administered orally (e.g., by gavage) at a specific dose (e.g., 40 mg/kg/day) for a set duration (e.g., 4 weeks). Metformin is also typically administered orally at varying doses (e.g., 50-250 mg/kg/day) for a defined period (e.g., 14 days to 4 weeks). A vehicle control group receives the solvent used to dissolve the compounds.

  • Outcome Measures: Key parameters measured at the end of the treatment period include fasting blood glucose, serum insulin levels, and often oral glucose tolerance tests (OGTT). Pancreatic tissue may also be collected for histological analysis to assess islet integrity.

In Vitro Efficacy in Cellular Models of Diabetes

The effects of this compound and metformin have also been investigated in vitro using cell lines such as the human hepatoma HepG2 cells, which are a common model for studying hepatic insulin resistance.

Quantitative Data from In Vitro Studies

The table below outlines the comparative effects of this compound and metformin on cellular processes related to glucose metabolism in insulin-resistant HepG2 cells.

Compound Cell Model Concentration Duration Parameter Result Reference
This compoundInsulin-resistant HepG2 cellsVariousNot specifiedGlucose UptakeIncreased
This compoundInsulin-resistant HepG2 cellsVariousNot specifiedGlucose ConsumptionIncreased
This compoundInsulin-resistant HepG2 cellsVariousNot specifiedGlycogen ContentIncreased
MetforminHepG2/DDP cells1 mM24 hoursGlucose UptakeIncreased
MetforminInsulin-resistant HepG2 cellsNot specifiedNot specifiedGlycogen LevelIncreased (restored)
Experimental Protocols: In Vitro Studies

Insulin-Resistant HepG2 Cell Model:

  • Cell Culture: HepG2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Induction of Insulin Resistance: To induce a state of insulin resistance, HepG2 cells are typically exposed to high concentrations of insulin (e.g., 0.5 µmol/l) for an extended period (e.g., 72 hours).

  • Treatment: The insulin-resistant HepG2 cells are then treated with various concentrations of this compound or metformin for a specified duration (e.g., 24 hours). A control group of insulin-resistant cells is treated with the vehicle.

  • Outcome Measures: Following treatment, key functional assays are performed. Glucose uptake is often measured using a fluorescent glucose analog (e.g., 2-NBDG). Glycogen content is quantified using a colorimetric assay. The expression and phosphorylation of key proteins in insulin signaling pathways are also commonly assessed by Western blotting.

Mechanistic Insights: Signaling Pathways

This compound and metformin exert their anti-diabetic effects through distinct molecular mechanisms.

This compound's Mechanism of Action:

This compound has been shown to promote insulin secretion by activating the glucagon-like peptide-1 receptor (GLP-1R). This activation leads to a cascade of intracellular events, including the closure of ATP-sensitive potassium channels, which in turn stimulates insulin release. Furthermore, in the liver, this compound can attenuate insulin resistance by activating the IRS1/AKT signaling pathway, which leads to increased glucose uptake and glycogen synthesis.

Loureirin_B_Signaling cluster_0 Pancreatic β-cell cluster_1 Hepatocyte LB This compound GLP1R GLP-1R LB->GLP1R AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA KATP KATP Channel (Closure) PKA->KATP Ca_influx Ca2+ Influx KATP->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion LB2 This compound IRS1 IRS1 LB2->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glycogen_synthesis Glycogen Synthesis AKT->Glycogen_synthesis

Caption: Signaling pathways of this compound in pancreatic β-cells and hepatocytes.

Metformin's Mechanism of Action:

Metformin's primary mode of action is the inhibition of hepatic gluconeogenesis (glucose production in the liver). It achieves this mainly through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK activation leads to the phosphorylation and inhibition of enzymes involved in gluconeogenesis and promotes glucose uptake in peripheral tissues like muscle and fat.

Metformin_Signaling cluster_liver Liver cluster_muscle Muscle Metformin Metformin Mitochondria Mitochondrial Complex I (Inhibition) Metformin->Mitochondria AMP_ATP_ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis Glucose_uptake ↑ Glucose Uptake AMPK->Glucose_uptake

Caption: Metformin's primary mechanism of action via AMPK activation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an anti-diabetic compound in an STZ-induced diabetic mouse model.

Experimental_Workflow start Start: Acclimatize Mice diabetes_induction Induce Diabetes (STZ Injection) start->diabetes_induction grouping Randomly Group Diabetic Mice diabetes_induction->grouping treatment Administer Treatment (e.g., this compound, Metformin, Vehicle) grouping->treatment monitoring Monitor Body Weight & Blood Glucose treatment->monitoring tissue_collection Collect Pancreatic Tissue treatment->tissue_collection endpoint_assays Endpoint Assays: - Fasting Blood Glucose - Serum Insulin - OGTT monitoring->endpoint_assays data_analysis Data Analysis & Interpretation endpoint_assays->data_analysis histology Histological Analysis tissue_collection->histology histology->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for in vivo anti-diabetic drug testing.

Conclusion

Both this compound and metformin demonstrate significant anti-diabetic effects in preclinical models. Metformin, a well-established drug, primarily acts by reducing hepatic glucose production through AMPK activation. This compound, a natural compound, exhibits a multi-faceted mechanism that includes promoting insulin secretion via GLP-1R activation and improving insulin sensitivity in peripheral tissues through the IRS1/AKT pathway.

While the available data suggests that this compound is a promising candidate for further investigation, direct comparative studies with metformin under identical experimental conditions are necessary to definitively ascertain its relative efficacy. The distinct mechanisms of action of these two compounds may also suggest potential for combination therapies, a possibility that warrants future research. This guide provides a foundation for researchers to understand the current landscape of preclinical evidence for this compound in comparison to the gold-standard metformin.

References

Comparative Neuroprotective Effects of Loureirin B and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two promising natural compounds in the field of neuroprotection, this guide provides a comprehensive comparison of Loureirin B and resveratrol. Drawing from experimental data, we delve into their mechanisms of action, efficacy, and the signaling pathways they modulate to shield neural cells from damage.

Introduction to the Neuroprotective Agents

This compound is a flavonoid extracted from Dracaena cochinchinensis, a plant known in traditional medicine as "Dragon's Blood".[1] Emerging research has highlighted its potential in mitigating neuronal damage, particularly in the context of ischemic stroke.[1][2] Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant properties.[1]

Resveratrol, a well-studied polyphenol found in grapes, red wine, and various berries, is renowned for its diverse health benefits, including its potent neuroprotective activities.[3] Its mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. Resveratrol has shown promise in models of various neurodegenerative diseases and ischemic brain injury.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from various studies, offering a comparative look at the neuroprotective effects of this compound and resveratrol. It is important to note that these data are compiled from different studies and may not represent head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro Neuroprotective Effects

ParameterThis compoundResveratrolModel SystemReference
Cell Viability (OGD/R) Increased cell viability in PC12 cellsIncreased cell viability in primary neuronal culturesOxygen-Glucose Deprivation/Reperfusion (OGD/R),
Apoptosis Inhibition Upregulated Bcl-2 and downregulated Bax in HeLa cellsUpregulated Bcl-2 and downregulated Bax in response to cisplatin-induced toxicityToxin-induced apoptosis,
Oxidative Stress Reduction Increased Nrf2 nuclear translocation in PC12 cellsIncreased HO-1 expression in PC12 cells and primary neuronsOxidative stress models,
Anti-inflammatory Effects Decreased pro-inflammatory cytokines in BV2 microgliaReduced IL-1β and TNF-α in activated microgliaLipopolysaccharide (LPS)-induced inflammation,

Table 2: In Vivo Neuroprotective Effects

ParameterThis compoundResveratrolModel SystemReference
Infarct Volume Reduction Significantly reduced in MCAO/R ratsSignificantly reduced in MCAO rats (31.5 mm³ vs. 43.8 mm³ in control)Middle Cerebral Artery Occlusion (MCAO),
Neurological Deficit Improvement Significantly improved in MCAO/R ratsDecreased neurological deficit score (1.67 vs. 2.75 in control) in MCAO ratsMCAO,
Modulation of Signaling Pathways Increased p-STAT6 and decreased NF-κB (p-p65) expression in MCAO/R ratsIncreased SIRT1 (1.8-fold) and p-AMPK (1.4-fold) protein levels in MCAO ratsMCAO,

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and resveratrol are mediated through the modulation of several critical intracellular signaling pathways. These pathways are central to cell survival, antioxidant defense, and inflammatory responses.

This compound Signaling Pathways

This compound has been shown to exert its neuroprotective effects by activating the Akt/GSK-3β pathway, which is crucial for cell survival and microtubule stabilization. It also promotes the nuclear translocation of Nrf2, a key transcription factor for antioxidant response, and modulates microglial polarization via the STAT6/NF-κB pathway.

Loureirin_B_Pathway Loureirin_B This compound PI3K PI3K Loureirin_B->PI3K activates ER_Stress ER Stress Loureirin_B->ER_Stress inhibits STAT6 p-STAT6 Loureirin_B->STAT6 activates NFkB NF-κB Loureirin_B->NFkB inhibits Nrf2_translocation Nrf2 Nuclear Translocation Loureirin_B->Nrf2_translocation Akt Akt PI3K->Akt activates GSK3B GSK-3β Akt->GSK3B inhibits Cell_Survival Cell Survival Akt->Cell_Survival Microtubule Microtubule Stabilization GSK3B->Microtubule destabilizes Mitochondrial_Dysfunction Mitochondrial Dysfunction ER_Stress->Mitochondrial_Dysfunction induces M2_Microglia M2 Microglia (Anti-inflammatory) STAT6->M2_Microglia promotes M1_Microglia M1 Microglia (Pro-inflammatory) NFkB->M1_Microglia promotes ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes

Caption: this compound signaling pathways in neuroprotection.

Resveratrol Signaling Pathways

Resveratrol's neuroprotective mechanisms are diverse and well-documented. It is a potent activator of the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes. Additionally, resveratrol modulates the SIRT1/AMPK pathway, which is involved in energy metabolism and cellular stress response. It also influences the MAPK and PI3K/Akt/mTOR pathways.

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates Keap1 Keap1 Resveratrol->Keap1 inhibits Inflammation Inflammation (NF-κB, MAPK) Resveratrol->Inflammation inhibits Apoptosis Apoptosis Resveratrol->Apoptosis inhibits PGC1a PGC-1α SIRT1->PGC1a deacetylates AMPK->PGC1a activates Autophagy Autophagy AMPK->Autophagy Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress reduces

Caption: Resveratrol signaling pathways in neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model to mimic ischemic stroke in rodents.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery is exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Treatment: this compound or resveratrol is administered at specified doses and time points (e.g., intraperitoneally before or after MCAO).

  • Outcome Assessment: Neurological deficit scores, infarct volume (measured by TTC staining), and molecular markers (via Western blotting or immunohistochemistry) are assessed at a predetermined time after reperfusion (e.g., 24 hours).

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

The OGD/R model is an in vitro model that simulates ischemic-reperfusion injury in cultured cells.

  • Cell Culture: Neuronal cell lines (e.g., PC12) or primary neurons are cultured under standard conditions.

  • OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 4 hours).

  • Reperfusion: The glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions for a specified period (e.g., 18-24 hours).

  • Treatment: Cells are treated with this compound or resveratrol at various concentrations before, during, or after OGD.

  • Outcome Assessment: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, Bax/Bcl-2 expression), and protein expression (e.g., Western blotting) are measured.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensity is quantified using densitometry software.

Conclusion

Both this compound and resveratrol demonstrate significant neuroprotective potential through their ability to mitigate oxidative stress, inflammation, and apoptosis. While resveratrol has been more extensively studied, this compound is emerging as a promising candidate with distinct mechanisms of action. This guide provides a foundational comparison for researchers and drug development professionals. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various neurological disorders.

References

Modulating T Cell Ion Channels: A Comparative Guide to Loureirin B and Other Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay of ion channels in T lymphocytes presents a compelling therapeutic target for modulating immune responses. The activation, proliferation, and effector functions of T cells are critically dependent on sustained calcium signaling, which is orchestrated by a network of potassium (Kv1.3, KCa3.1) and calcium (STIM1/Orai1) channels. Loureirin B, a flavonoid derived from the traditional Chinese medicine Resina Draconis, has emerged as a modulator of these channels, exhibiting immunosuppressive properties. This guide provides a comparative analysis of this compound's performance against other established ion channel inhibitors, supported by experimental data and detailed protocols to facilitate further research.

Performance Comparison of T Cell Ion Channel Modulators

The efficacy of this compound and its alternatives in modulating key T cell ion channels is summarized below. The data highlights the half-maximal inhibitory concentrations (IC50) obtained from various studies. It is important to note that experimental conditions can influence these values.

CompoundTarget Ion Channel(s)Reported IC50Cell Type(s)Reference(s)
This compound STIM1/Orai117.11 ± 2.17 μMHEK293T cells[1][2]
Kv1.3Inhibition confirmed, specific IC50 in T cells not detailed in provided literature.Jurkat T cells[3]
PAP-1 Kv1.32 nML929 cells, Human T cells[4][5]
ShK Toxin Kv1.3~11 pMHuman T lymphocytes
TRAM-34 KCa3.120-25 nMHuman T lymphocytes, COS-7 cells

Key Observations:

  • This compound demonstrates a multi-target profile, inhibiting both the STIM1/Orai1 calcium channel and the Kv1.3 potassium channel.

  • Established inhibitors like PAP-1 and ShK toxin exhibit significantly higher potency for the Kv1.3 channel, with IC50 values in the nanomolar and picomolar range, respectively.

  • TRAM-34 is a potent and selective blocker of the KCa3.1 channel, another key regulator of calcium signaling in T cells.

  • The inhibitory effect of this compound on STIM1/Orai1 suggests a direct impact on store-operated calcium entry, a critical step in T cell activation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

T_Cell_Activation_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLC PLCγ TCR->PLC CD28 CD28 CD28->PLC APC APC APC->TCR Antigen Presentation Kv1_3 Kv1.3 KCa3_1 KCa3.1 Orai1 Orai1 Ca_Cytosol [Ca2+]i Orai1->Ca_Cytosol Ca2+ influx IP3 IP3 PLC->IP3 Ca_ER ER Ca2+ IP3->Ca_ER Release STIM1 STIM1 Ca_ER->STIM1 Senses depletion STIM1->Orai1 Activates Ca_Cytosol->KCa3_1 Activates Calcineurin Calcineurin Ca_Cytosol->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Transcription LoureirinB This compound LoureirinB->Kv1_3 Inhibits LoureirinB->Orai1 Inhibits PAP1_ShK PAP-1 / ShK PAP1_ShK->Kv1_3 Inhibits TRAM34 TRAM-34 TRAM34->KCa3_1 Inhibits

Caption: T Cell Activation Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_calcium_imaging Calcium Imaging cluster_functional_assays Functional Assays Jurkat Jurkat T cells PatchClamp Whole-Cell Patch Clamp Jurkat->PatchClamp Fura2 Load with Fura-2 AM Jurkat->Fura2 Proliferation T Cell Proliferation (CFSE) Jurkat->Proliferation Cytokine IL-2 Secretion (ELISA) Jurkat->Cytokine Currents Measure Kv1.3 & STIM1/Orai1 currents PatchClamp->Currents IC50 Determine IC50 Currents->IC50 Stimulate Stimulate (e.g., anti-CD3/CD28) Fura2->Stimulate Image Fluorescence Microscopy Stimulate->Image Ratio Analyze 340/380nm ratio Image->Ratio

Caption: Experimental Workflow for Validating Ion Channel Modulators.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound and other ion channel modulators.

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 and STIM1/Orai1 Currents

This protocol is adapted for recording from Jurkat T cells.

a. Cell Preparation:

  • Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • For recording, transfer cells to a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

b. Solutions:

  • External Solution (for Kv1.3): 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, adjusted to pH 7.4 with NaOH.

  • Internal Solution (for Kv1.3): 145 mM KF, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, adjusted to pH 7.2 with KOH.

  • External Solution (for STIM1/Orai1): 115 mM NaCl, 10 mM CsCl, 1.2 mM MgCl2, 10 mM CaCl2, 10 mM HEPES, 10 mM glucose, adjusted to pH 7.4 with NaOH. To deplete intracellular calcium stores and activate STIM1/Orai1 channels, add 1 µM thapsigargin.

  • Internal Solution (for STIM1/Orai1): 115 mM Cs-methanesulfonate, 10 mM CsCl, 10 mM HEPES, 10 mM EGTA, 0.5 mM MgCl2, adjusted to pH 7.2 with CsOH.

c. Recording Protocol:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration with a giga-ohm seal.

  • For Kv1.3 currents , hold the membrane potential at -80 mV and elicit currents by depolarizing voltage steps from -60 mV to +60 mV in 20 mV increments for 200 ms.

  • For STIM1/Orai1 currents , after store depletion with thapsigargin, apply a voltage ramp from -100 mV to +100 mV over 100 ms.

  • Apply this compound or other inhibitors at various concentrations to the external solution to determine the dose-response relationship and calculate the IC50 value.

Calcium Imaging of T Cell Activation

This protocol details the measurement of intracellular calcium concentration ([Ca2+]i) changes in Jurkat T cells using the ratiometric dye Fura-2 AM.

a. Cell Preparation and Dye Loading:

  • Wash Jurkat T cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) containing 1 mM CaCl2 and 10 mM HEPES, pH 7.4.

  • Incubate the cells with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with the same buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.

  • Resuspend the cells in the imaging buffer and plate them on poly-L-lysine coated coverslips.

b. Imaging and Stimulation:

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

  • Record a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Stimulate the cells with an activating agent, such as a combination of anti-CD3 (e.g., 1-10 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies, or with thapsigargin (1 µM) to induce store-operated calcium entry.

  • Continue recording the fluorescence ratio to monitor the changes in [Ca2+]i.

  • To test the effect of inhibitors, pre-incubate the cells with the desired concentration of this compound or other compounds before stimulation.

c. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

  • Calculate the change in the fluorescence ratio over time for individual cells or for the average of a population of cells.

T Cell Proliferation Assay using CFSE

This protocol describes the measurement of T cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

a. Cell Staining and Stimulation:

  • Wash Jurkat T cells or isolated primary T cells with PBS.

  • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete medium.

  • Plate the CFSE-labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or soluble at 1-10 µg/mL).

b. Flow Cytometry Analysis:

  • After 3-5 days of incubation, harvest the cells.

  • Analyze the cells by flow cytometry, detecting the CFSE fluorescence in the FITC channel.

  • Unstimulated cells will show a single bright peak of fluorescence.

  • As cells divide, the CFSE fluorescence is halved with each generation, resulting in a series of peaks with progressively lower fluorescence intensity.

  • Quantify the percentage of divided cells and the number of cell divisions.

IL-2 Secretion Assay (ELISA)

This protocol outlines the quantification of Interleukin-2 (IL-2) secreted by activated Jurkat T cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

a. Cell Culture and Stimulation:

  • Plate Jurkat T cells at a density of 1-2 x 10^5 cells/well in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., 1-10 µg/mL each) for 24-48 hours.

b. ELISA Procedure:

  • After the incubation period, centrifuge the plate and collect the cell culture supernatants.

  • Perform the IL-2 ELISA according to the manufacturer's instructions (e.g., from R&D Systems or BD Biosciences).

  • Briefly, coat a 96-well ELISA plate with an anti-human IL-2 capture antibody overnight.

  • Block the plate with a suitable blocking buffer.

  • Add the collected supernatants and a series of IL-2 standards to the wells and incubate.

  • Wash the plate and add a biotinylated anti-human IL-2 detection antibody.

  • After another incubation and washing step, add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.

By providing this comprehensive comparison and detailed experimental framework, this guide aims to empower researchers to further investigate the therapeutic potential of this compound and other ion channel modulators in the context of T cell-mediated immunity and autoimmune diseases.

References

A Comparative Analysis of Loureirin B Content in Select Dracaena Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quantification of specific bioactive compounds in medicinal plants is a critical step in ensuring quality, efficacy, and reproducibility. Loureirin B, a prominent dihydrochalcone flavonoid found in "Dragon's Blood" resin from Dracaena species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hemostatic effects.[1] This guide provides a comparative overview of this compound content in different Dracaena species, supported by experimental data and detailed analytical protocols.

Quantitative Comparison of this compound

The concentration of this compound can vary significantly among different Dracaena species and even within different tissues of the same plant. The following table summarizes the available quantitative data for this compound in the resin of several key Dracaena species. It is important to note that comprehensive, direct comparative studies across all species are limited, and variations in analytical methods and sample origins can influence reported concentrations.[2]

Dracaena SpeciesThis compound Content (mg/g of resin)Analytical Method
Dracaena cochinchinensisNot less than 4.0 mg/g[2]HPLC[2]
~4.116 mg/g (in a specific tested sample)[1]HPCE
Highest concentrations found in the bark of damaged trunks.HPLC
Dracaena cinnabariData not consistently reported; this compound is a known constituent and used as a quality control marker.-
Dracaena dracoData not consistently reported; this compound has been isolated from the resin.-
Dracaena cambodianaData not consistently reported; this compound is a known constituent.-

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Sample Preparation: Extraction of this compound from Dracaena Resin

This protocol outlines a general method for the extraction of this compound from the dried resin.

  • Materials:

    • Dried Dracaena resin

    • Methanol (HPLC grade)

    • Vortex mixer

    • Centrifuge

    • 0.45 µm syringe filters

  • Procedure:

    • Grind the dried Dracaena resin into a fine powder.

    • Accurately weigh approximately 100 mg of the powdered resin and transfer it to a centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the mixture for 30 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section provides a typical HPLC methodology for the separation and quantification of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% acetic or formic acid (B). A typical gradient program could be:

      • 0-10 min: 10-15% A

      • 10-30 min: 15-25% A

      • 30-55 min: 25-35% A

      • 55-65 min: 35-40% A

      • 65-90 min: 40-60% A

      • 90-96 min: 60-100% A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Quantification Procedure:

    • Prepare a stock solution of a certified this compound standard in methanol.

    • Create a series of calibration standards by serially diluting the stock solution to cover a range of concentrations.

    • Inject the prepared sample extracts and calibration standards into the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Calculate the concentration of this compound in the sample extracts based on the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in Dracaena resin.

Experimental workflow for this compound quantification.

Signaling Pathways and Logical Relationships

While this guide focuses on the comparative content of this compound, it is worth noting that the biosynthesis of flavonoids in Dracaena involves complex signaling pathways. Future research may further elucidate the genetic and environmental factors that influence the expression of these pathways, leading to the varying concentrations of this compound observed among different species.

References

Loureirin B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Loureirin B, a flavonoid compound extracted from Dragon's Blood resin. With demonstrated therapeutic potential in cardiac fibrosis, immunosuppression, and diabetic wound healing, this compound is a subject of growing interest in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective assessment of its performance.

I. Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound across different therapeutic applications. Where available, data for alternative therapeutic agents are provided for comparative context, although direct head-to-head studies are limited.

Table 1: In Vitro Efficacy of this compound in Cardiac Fibrosis
ParameterCell TypeTreatmentConcentrationResultCitation
Fibroblast ActivationCardiac Fibroblasts (CFs)Angiotensin II (Ang II) + this compound100 nM Ang II, this compound (concentration not specified)Inhibited Ang II-induced fibroblast activation and collagen synthesis.[1]
Pin1 ExpressionCardiac Fibroblasts (CFs)Angiotensin II (Ang II) + this compound100 nM Ang II, this compound (concentration not specified)Inhibited Ang II-induced increase in Pin1 expression.[1]
TGF-β1 ExpressionCardiac Fibroblasts (CFs)Angiotensin II (Ang II) + this compound100 nM Ang II, this compound (concentration not specified)Inhibited Ang II-induced increase in TGF-β1 expression.[1]

Note: While direct in vitro comparisons with drugs like Captopril were not found, Captopril is known to attenuate cardiac hypertrophy and fibrosis by inhibiting the renin-angiotensin system.[2][3]

Table 2: In Vivo Efficacy of this compound in a Cardiac Fibrosis Model
Animal ModelTreatmentDosageOutcomeCitation
Mouse (Transverse Aortic Constriction - TAC)This compound10 mg/kg/dayPrevented cardiac fibrosis and improved cardiac function.
Mouse (TAC)This compound10 mg/kg/dayInhibited TAC-induced elevation of inflammatory factors (IL-1β, IL-6, TNF-α), TGF-β1, and Pin1.

Note: Captopril has been shown to prevent and cause regression of myocardial cell hypertrophy and interstitial fibrosis in pressure-overload cardiac hypertrophy models in rats.

Table 3: In Vitro Efficacy of this compound in Immunosuppression
ParameterCell TypeTreatmentConcentrationResultCitation
IL-2 SecretionJurkat T cellsPhytohemagglutinin (PHA) + this compound10 µg/ml PHA, 30 µM & 100 µM this compoundDose-dependent inhibition of PHA-induced IL-2 secretion.

Note: Cyclosporine A is a potent immunosuppressant that inhibits T-cell proliferation with IC50 values in the nanomolar range in various in vitro assays.

Table 4: In Vivo Efficacy of this compound in Diabetic Wound Healing
Animal ModelTreatmentOutcomeCitation
Diabetic MiceThis compoundEnhanced wound healing rates, promoted M2 macrophage polarization, and increased extracellular matrix (ECM) synthesis by fibroblasts.

Note: Platelet-derived growth factor (PDGF) is a known promoter of wound healing in diabetic models, though its efficacy can be model-dependent.

II. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

LoureirinB_Cardiac_Fibrosis_Pathway cluster_stress Cardiac Stress (e.g., TAC, Ang II) cluster_pathway Pin1/TGF-β1 Signaling Pathway cluster_intervention Therapeutic Intervention Stress Pressure Overload / Ang II Pin1 Pin1 TGFb1 TGF-β1 Fibroblast_Activation Fibroblast Activation Collagen_Synthesis Collagen Synthesis Cardiac_Fibrosis Cardiac Fibrosis LoureirinB This compound LoureirinB->Pin1 Inhibits LoureirinB->TGFb1 Inhibits

LoureirinB_Immunosuppression_Pathway cluster_activation T-Cell Activation cluster_pathway IL-2 Secretion Pathway cluster_intervention Therapeutic Intervention Stimulant T-Cell Stimulant (e.g., PHA) Ca_Influx Ca²⁺ Influx NFAT_Activation NFAT Activation IL2_Gene_Transcription IL-2 Gene Transcription IL2_Secretion IL-2 Secretion LoureirinB This compound LoureirinB->Ca_Influx Inhibits

LoureirinB_Wound_Healing_Pathway cluster_intervention Therapeutic Intervention cluster_pathway TGFβ/Smad Signaling in Macrophages LoureirinB This compound TGFb_Smad TGFβ/Smad Pathway M2_Polarization M2 Macrophage Polarization ECM_Production ECM Production (Fibroblasts) Wound_Healing Diabetic Wound Healing

B. Experimental Workflows

In_Vitro_Cardiac_Fibrosis_Workflow cluster_workflow In Vitro Cardiac Fibrosis Assay Workflow Start Isolate Primary Cardiac Fibroblasts Culture Culture Cardiac Fibroblasts Induce Induce Fibrosis (e.g., Angiotensin II) Treat Treat with this compound Analyze Analyze Biomarkers (Western Blot, PCR) End Assess Anti-fibrotic Effect

In_Vivo_Cardiac_Fibrosis_Workflow cluster_workflow In Vivo Cardiac Fibrosis Model Workflow Start Induce Cardiac Fibrosis (TAC Model in Mice) Treat Administer this compound Monitor Monitor Cardiac Function (Echocardiography) Harvest Harvest Heart Tissue Analyze Histological and Molecular Analysis End Evaluate Cardioprotective Effects

III. Experimental Protocols

A. In Vitro Studies

1. Cardiac Fibroblast Culture and Treatment

  • Cell Isolation: Primary cardiac fibroblasts are isolated from neonatal mouse hearts by enzymatic digestion.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Fibrosis: To simulate fibrosis in vitro, cardiac fibroblasts are treated with 100 nM Angiotensin II for 24 hours.

  • This compound Treatment: this compound is co-administered with Angiotensin II at the desired concentrations.

  • Analysis: Cell lysates are collected for Western blot and quantitative real-time polymerase chain reaction (qRT-PCR) analysis of fibrotic markers.

2. Jurkat T Cell IL-2 Secretion Assay

  • Cell Culture: Jurkat T cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Stimulation: Cells are stimulated with 10 µg/mL Phytohemagglutinin (PHA) to induce IL-2 secretion.

  • This compound Treatment: this compound is added simultaneously with PHA at concentrations of 30 µM and 100 µM.

  • Analysis: After 24 hours of incubation, the cell culture supernatant is collected, and the concentration of IL-2 is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

3. Macrophage Polarization Assay

  • Cell Isolation and Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in DMEM with 10% FBS and M-CSF to differentiate into M0 macrophages.

  • Polarization: To induce M2 polarization, cells are treated with IL-4 and IL-10.

  • This compound Treatment: this compound is added to the culture medium during the polarization process.

  • Analysis: Macrophage polarization is assessed by analyzing the expression of M2 markers (e.g., CD206, Arg1) using flow cytometry or qRT-PCR. The culture supernatant can also be analyzed for M2-associated cytokines.

B. In Vivo Studies

1. Transverse Aortic Constriction (TAC) Mouse Model of Cardiac Fibrosis

  • Animal Model: Male C57BL/6 mice are used.

  • Surgical Procedure: A transverse aortic constriction is performed to induce pressure overload and subsequent cardiac fibrosis.

  • This compound Administration: this compound (10 mg/kg/day) or saline is continuously delivered via subcutaneously implanted osmotic mini-pumps for a specified duration.

  • Functional Assessment: Cardiac function is monitored using echocardiography.

  • Histological and Molecular Analysis: At the end of the treatment period, hearts are harvested for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis (Western blot, qRT-PCR) of fibrotic and inflammatory markers.

2. Diabetic Wound Healing Mouse Model

  • Animal Model: A diabetic mouse model (e.g., db/db mice) is used.

  • Wounding: Full-thickness excisional wounds are created on the dorsal side of the mice.

  • This compound Administration: A topical formulation of this compound is applied to the wounds.

  • Analysis: Wound closure rates are measured over time. At the end of the experiment, wound tissue is harvested for histological analysis to assess re-epithelialization, collagen deposition, and macrophage infiltration and polarization.

C. Molecular Biology Techniques

1. Western Blotting

  • Protein Extraction: Total protein is extracted from cells or tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against Pin1, TGF-β1, p-Smad2/3, and GAPDH (as a loading control). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using specific primers for target genes (e.g., Col1a1, Acta2, IL-6, TNF-α) and a SYBR Green master mix.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH used as an internal control.

IV. Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of cardiac fibrosis, immunosuppression, and diabetic wound healing. Its mechanisms of action involve the modulation of key signaling pathways, including the Pin1/TGF-β1, calcium signaling, and TGFβ/Smad pathways. While the available data are promising, further research, particularly direct comparative studies against current standard-of-care treatments, is warranted to fully elucidate its clinical potential. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of this compound.

References

Comparative Transcriptomic Analysis of Flavonoid-Treated Lung Cancer Cells: A Proxy for Loureirin B

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no direct comparative transcriptomic studies on cells treated with Loureirin B have been published. This compound is a flavonoid known to inhibit the MAPK signaling pathway, particularly in non-small cell lung cancer (NSCLC) cell lines. To provide a relevant and data-supported guide, this document presents a comparative transcriptomic analysis of NSCLC cells treated with other well-studied flavonoids that also exhibit MAPK pathway inhibitory effects. This analysis serves as a proxy to anticipate the potential transcriptomic landscape following this compound treatment. The data and protocols presented are synthesized from multiple studies on flavonoids such as myricetin and luteolin in the A549 lung cancer cell line, a common model for NSCLC research.

Introduction to Flavonoids and MAPK Signaling in Cancer

Flavonoids are a class of natural compounds found in plants, known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several flavonoids have been shown to exert their anti-tumor effects by modulating key cellular signaling pathways, among which the Mitogen-Activated Protein Kinase (MAPK) pathway is a critical target. The MAPK cascade, comprising ERK, JNK, and p38 kinases, plays a pivotal role in cell proliferation, differentiation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This guide provides a comparative overview of the transcriptomic changes induced by flavonoid treatment in NSCLC cells, offering insights into the potential mechanisms of action for compounds like this compound.

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize the transcriptomic changes observed in A549 NSCLC cells following treatment with flavonoids, based on data from multiple studies. These changes are compared against untreated control cells.

Table 1: Summary of Differentially Expressed Genes (DEGs) in A549 Cells Treated with Myricetin

Treatment GroupTotal DEGsUpregulated GenesDownregulated GenesKey Affected Pathways
Myricetin vs. Control421199222PI3K/AKT Signaling, Focal Adhesion, ECM-receptor interaction, Regulation of Actin Cytoskeleton[1]

Table 2: Differentially Expressed microRNAs (miRNAs) in A549 Cells Treated with Luteolin

Treatment GroupTop Upregulated miRNAsTop Downregulated miRNAsKey Targeted Pathways
Luteolin vs. Controlhsa-miR-106a-5pNot specifiedPathways related to cell migration and invasion (targeting TWIST1 and MMP2)[2]

Table 3: Key Genes Modulated by Flavonoids in NSCLC Cells

GeneFlavonoid(s)Direction of RegulationAssociated Function
MMP-2 Myricetin, LuteolinDownregulatedCell invasion and metastasis[1][2]
MMP-9 MyricetinDownregulatedCell invasion and metastasis[1]
Slug MyricetinDownregulatedEpithelial-to-Mesenchymal Transition (EMT)
Vimentin MyricetinDownregulatedEMT marker
E-cadherin MyricetinNo significant changeCell-cell adhesion, EMT marker
p-FAK MyricetinDownregulated (at protein level)Focal adhesion, cell migration
p-ERK MyricetinDownregulated (at protein level)MAPK signaling, cell proliferation
TWIST1 LuteolinDownregulatedEMT, cell migration
Androgen Receptor (AR) LuteolinDownregulatedCell proliferation and migration

Experimental Protocols

The following is a generalized experimental protocol for the transcriptomic analysis of flavonoid-treated cancer cells, compiled from methodologies reported in the cited literature.

Cell Culture and Treatment
  • Cell Line: Human non-small cell lung carcinoma A549 cells are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Flavonoid Treatment: A stock solution of the flavonoid (e.g., Myricetin, Luteolin) is prepared in dimethyl sulfoxide (DMSO). Cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of the flavonoid or DMSO as a vehicle control. Treatment duration typically ranges from 24 to 48 hours. Cell viability is often assessed using an MTT assay to determine the appropriate non-cytotoxic or IC50 concentration for the transcriptomic study.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the control and treated cells using a TRIzol-based reagent according to the manufacturer's protocol.

  • RNA Quality Control: The integrity and purity of the RNA are assessed using a spectrophotometer (for A260/280 and A260/230 ratios) and an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN).

  • Library Preparation: An RNA sequencing library is prepared from high-quality RNA samples. This typically involves poly(A) mRNA selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq.

Bioinformatic Analysis
  • Data Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.

  • Read Alignment: The cleaned reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted.

  • Differential Expression Analysis: Differential gene expression between the flavonoid-treated and control groups is determined using packages such as DESeq2 or edgeR. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify significantly enriched biological processes and signaling pathways.

Mandatory Visualization

Experimental Workflow for Transcriptomic Analysis

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cell_culture A549 Cell Culture treatment Flavonoid Treatment (e.g., Myricetin) vs. Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (RIN Assessment) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing raw_data Raw Sequencing Reads sequencing->raw_data qc2 Data Quality Control (Trimming) raw_data->qc2 alignment Read Alignment (to Human Genome) qc2->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Expression Analysis (DEGs) quantification->deg_analysis pathway_analysis Pathway & Functional Enrichment Analysis deg_analysis->pathway_analysis interpretation Biological Interpretation pathway_analysis->interpretation

Caption: Workflow for comparative transcriptomic analysis of flavonoid-treated cells.

Signaling Pathway: Flavonoid-Mediated Inhibition of MAPK Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors Flavonoid Flavonoid (e.g., this compound) Flavonoid->MEK Flavonoid->ERK GeneExpression Altered Gene Expression (Proliferation, Survival, Invasion) TranscriptionFactors->GeneExpression

Caption: Proposed mechanism of flavonoid inhibition of the MAPK/ERK signaling pathway.

References

Validating the Anti-Obesity Mechanism of Loureirin B through the GPR120 Axis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Loureirin B's anti-obesity mechanism, focusing on its interaction with the G protein-coupled receptor 120 (GPR120). It compares its performance with other GPR120 agonists and includes supporting experimental data, detailed protocols for key experiments, and visualizations of signaling pathways and experimental workflows.

Introduction to this compound and the GPR120 Axis in Obesity

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of metabolic disorders such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for obesity and related metabolic diseases.[1][2][3] It is activated by long-chain fatty acids, particularly omega-3 polyunsaturated fatty acids (ω3-PUFAs), and is highly expressed in adipose tissue and macrophages.[1] GPR120 activation mediates potent anti-inflammatory and insulin-sensitizing effects.[1]

This compound, a flavonoid extracted from Sanguis Draconis, has been shown to prevent diet-induced obesity and ameliorate associated metabolic abnormalities in mice. Mechanistically, this compound appears to exert its effects indirectly on GPR120 by increasing the levels of ω3-PUFAs in both brown adipose tissue (BAT) and white adipose tissue (WAT). This leads to the activation of GPR120 and subsequent upregulation of Uncoupling Protein 1 (UCP1), a key downstream effector that promotes thermogenesis. This guide will delve into the experimental validation of this mechanism and compare this compound with other known GPR120 agonists.

Comparative Analysis of GPR120 Agonists

This section compares the efficacy of this compound with other natural and synthetic GPR120 agonists. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources. This compound's mechanism is noted as indirect, proceeding through the elevation of endogenous GPR120 ligands (ω3-PUFAs).

Table 1: In Vitro Potency of GPR120 Agonists

CompoundAgonist TypeMechanism of GPR120 ActivationEC50 for GPR120 ActivationKey In Vitro Effects
This compound Flavonoid (Indirect Agonist)Increases endogenous ω3-PUFA levelsNot reported for direct bindingPromotes browning of white adipocytes and activates BAT thermogenesis in primary cultured adipocytes
Omega-3 Fatty Acids (DHA, EPA) Natural Ligand (Direct Agonist)Direct binding to GPR120Micromolar rangePotent anti-inflammatory effects in macrophages; stimulate GLUT4 translocation and glucose uptake in adipocytes
cpdA Synthetic (Direct Agonist)Direct binding to GPR120~0.35 µM (β-arrestin-2 recruitment)Potent anti-inflammatory effects on macrophages
GW9508 Synthetic (Direct Agonist)Direct binding to GPR120 and GPR40pEC50 = 5.46 (for GPR120)Upregulates thermogenic genes in brown and white adipose tissue

Table 2: In Vivo Anti-Obesity and Metabolic Effects of GPR120 Agonists

CompoundAnimal ModelKey In Vivo Outcomes
This compound Diet-induced obese micePrevents diet-induced obesity, ameliorates fatty liver, insulin resistance, and systemic inflammation. Reduces body weight and improves lipid profile in a rat model of PCOS with insulin resistance.
Omega-3 Fatty Acids (DHA, EPA) Diet-induced obese miceInhibit inflammation and enhance systemic insulin sensitivity in a GPR120-dependent manner
cpdA Diet-induced obese miceImproves glucose tolerance, decreases hyperinsulinemia, increases insulin sensitivity, and decreases hepatic steatosis
GW9508 Diet-induced obese miceUpregulates thermogenic genes in adipose tissue and induces FGF21 expression and release

Signaling Pathways and Experimental Workflows

GPR120 Signaling Pathways

GPR120 activation initiates two primary downstream signaling cascades: the Gαq/11 pathway, which is associated with metabolic effects, and the β-arrestin 2 pathway, which is linked to anti-inflammatory responses.

GPR120_Signaling cluster_membrane Cell Membrane cluster_agonists Agonists cluster_metabolic Metabolic Effects cluster_inflammatory Anti-inflammatory Effects GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq UCP1 ↑ UCP1 Expression (Thermogenesis) GPR120->UCP1 via ω3-PUFA axis Barr2 β-arrestin 2 GPR120->Barr2 LoureirinB This compound (Indirect) Omega3 ω3-PUFAs (Direct) LoureirinB->Omega3 increases levels Omega3->GPR120 Synthetic Synthetic Agonists (Direct) Synthetic->GPR120 PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ release IP3->Ca2 GLUT4 GLUT4 Translocation Ca2->GLUT4 TAB1 TAB1 Barr2->TAB1 TAK1 TAK1 TAB1->TAK1 inhibition JNK_NFkB JNK/NF-κB Inhibition TAK1->JNK_NFkB inhibition Inflammation ↓ Inflammation JNK_NFkB->Inflammation

Caption: GPR120 signaling pathways activated by various agonists.

Experimental Workflow for Validating this compound's Anti-Obesity Effect

The following diagram illustrates a typical experimental workflow to validate the anti-obesity effects of a compound like this compound acting through the GPR120 axis.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_mechanism Mechanism of Action GPR120_assay GPR120 Activation Assay (e.g., Ca2+ flux, β-arrestin 2 recruitment) Adipocyte_culture Primary Adipocyte Culture GPR120_assay->Adipocyte_culture Gene_expression Gene Expression Analysis (UCP1, PGC-1α) Adipocyte_culture->Gene_expression DIO_model Diet-Induced Obesity (DIO) Mouse Model Treatment This compound Treatment DIO_model->Treatment Metabolic_phenotyping Metabolic Phenotyping (Weight, Glucose Tolerance, Insulin Sensitivity) Treatment->Metabolic_phenotyping Tissue_analysis Adipose Tissue Analysis (Histology, Gene/Protein Expression) Metabolic_phenotyping->Tissue_analysis GPR120_KO GPR120 Knockout Mice KO_treatment This compound Treatment in KO Mice GPR120_KO->KO_treatment KO_comparison Compare Effects in WT vs. KO KO_treatment->KO_comparison

Caption: Experimental workflow for validating anti-obesity effects.

Detailed Experimental Protocols

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This protocol is a standard method for inducing obesity in mice to test the efficacy of anti-obesity compounds.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD; e.g., 60% kcal from fat)

  • Standard Chow Diet (Control)

  • Metabolic cages

  • Glucometer and insulin ELISA kit

  • Calipers for fat pad measurement

Procedure:

  • Acclimatize mice for one week with ad libitum access to standard chow and water.

  • Randomize mice into control and experimental groups based on body weight.

  • Feed the control group with a standard chow diet and the experimental group with a high-fat diet for 8-12 weeks to induce obesity.

  • Administer this compound (or other test compounds) to a subset of the HFD-fed mice via oral gavage or as a dietary supplement for a specified period (e.g., 4-8 weeks). A vehicle control group on HFD should be included.

  • Monitor body weight and food intake weekly.

  • Perform metabolic assessments such as Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) at baseline and end of the treatment period.

  • At the end of the study, euthanize mice and collect blood for analysis of serum parameters (glucose, insulin, lipids).

  • Dissect and weigh adipose tissue depots (e.g., epididymal, subcutaneous) and other organs (e.g., liver).

  • Process tissues for histological analysis (H&E staining) and molecular analysis (qPCR, Western blotting for UCP1, etc.).

GPR120-Mediated β-Arrestin 2 Recruitment Assay

This cell-based assay is used to determine if a compound can activate GPR120 and induce its interaction with β-arrestin 2.

Materials:

  • HEK293 cells stably co-expressing GPR120 and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme fragment).

  • Cell culture medium and supplements.

  • Test compounds (this compound, positive and negative controls).

  • Assay buffer.

  • Detection reagents for the reporter system (e.g., chemiluminescent substrate).

  • Microplate reader.

Procedure:

  • Plate the engineered HEK293 cells in a 96-well or 384-well plate and culture overnight.

  • Prepare serial dilutions of the test compounds and the positive control (a known GPR120 agonist).

  • Remove the culture medium from the cells and add the diluted compounds. Include wells with assay buffer only as a negative control.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes).

  • Add the detection reagents according to the manufacturer's instructions.

  • Incubate at room temperature in the dark for the recommended time (e.g., 60 minutes).

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the dose-response curve and determine the EC50 value for GPR120 activation.

Conclusion

This compound presents a novel, indirect mechanism for activating the GPR120 signaling pathway by increasing the endogenous levels of ω3-PUFAs. This leads to enhanced thermogenesis in adipose tissue and provides a promising avenue for combating obesity and its related metabolic disorders. While direct comparative data with other GPR120 agonists is still emerging, the available evidence strongly supports the anti-obesity effects of this compound mediated through the GPR120 axis. Further research, including head-to-head in vivo studies and determination of its direct binding affinity (if any) to GPR120, will be crucial for fully elucidating its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and validate the anti-obesity mechanisms of this compound and other GPR120-targeting compounds.

References

Safety Operating Guide

Proper Disposal of Loureirin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for Loureirin B, a flavonoid compound used in various research applications. Adherence to these protocols is critical to ensure personnel safety and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Before handling, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as:

  • Acute toxicity, oral (Category 4)[1]

  • Skin corrosion/irritation (Category 2)[1]

  • Serious eye damage/eye irritation (Category 2A)[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, when handling this compound.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

General Disposal Principles

This compound waste is considered hazardous chemical waste. As such, it must be disposed of in accordance with all applicable federal, state, and local regulations. It is imperative that this compound waste is not disposed of in the regular trash or poured down the drain.

Step-by-Step Disposal Procedure for this compound Waste

The following protocol outlines the steps for the safe collection and disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Experimental Protocol: this compound Waste Disposal

  • Waste Collection:

    • Designate a specific, compatible waste container for this compound waste. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue. The container must be in good condition, with no leaks or cracks.

    • For solid waste (e.g., unused this compound powder, contaminated weigh boats or filter paper), place it directly into the designated waste container.

    • For liquid waste (e.g., solutions containing this compound), pour the waste into the designated liquid waste container. Do not overfill the container.

    • For spill cleanup materials (e.g., absorbent pads), collect all contaminated materials and place them in the solid hazardous waste container.

  • Container Labeling:

    • As soon as the waste container is first used, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

    • The label must include the words "Hazardous Waste."

    • Clearly write the full chemical name, "this compound," and the concentration if in solution. Do not use abbreviations or chemical formulas. For mixtures, list all chemical components.

    • Fill in all other required information on the tag, such as the date of waste generation, the principal investigator's name and contact information, and the laboratory room number.

  • Waste Storage:

    • Keep the hazardous waste container tightly sealed except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.

    • Segregate the this compound waste container from incompatible materials.

    • It is good practice to use secondary containment for liquid waste containers.

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (such as methanol, ethanol, or DMSO, in which this compound is soluble) that is capable of removing the chemical residue.

    • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing and air-drying, deface or remove the original label and the container may then be disposed of in the regular trash.

  • Request for Waste Pickup:

    • When the waste container is full or when you are ready to dispose of it, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Do not transport hazardous waste outside of your laboratory.

Spill Response

In the event of a this compound spill, evacuate personnel from the immediate area if necessary. Wearing full PPE, absorb the spill with a liquid-binding material such as diatomite or universal binders. Decontaminate the surfaces by scrubbing with alcohol. All contaminated materials must be collected and disposed of as hazardous waste as described above.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not defined, general guidelines for chemical waste apply.

ParameterGuideline
Drain Disposal Prohibited.
Trash Disposal Prohibited for the chemical itself. Permitted for triple-rinsed empty containers.
Maximum Accumulated Waste Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

LoureirinB_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Steps start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_generated This compound Waste Generated fume_hood->waste_generated solid_waste Solid Waste (e.g., powder, contaminated items) waste_generated->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_generated->liquid_waste Liquid empty_container Empty Container waste_generated->empty_container Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Waste Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash triple_rinse->dispose_container collect_rinsate->collect_liquid request_pickup Contact EHS for Hazardous Waste Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Loureirin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Loureirin B, a flavonoid with diverse biological activities. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for safe handling, and disposal protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate PPE. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is crucial to mitigate exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound [1]

PPE CategorySpecificationRationale
Hand Protection Protective gloves (e.g., nitrile gloves).To prevent skin contact and irritation.[1]
Eye Protection Safety goggles with side-shields.To protect against splashes and eye irritation.[1]
Skin and Body Protection Impervious clothing, such as a lab coat.To protect skin from accidental contact.[1]
Respiratory Protection A suitable respirator should be used when handling the powder form or when there is a potential for aerosol generation.To prevent inhalation and respiratory tract irritation.

Operational and Handling Plan

Safe handling of this compound involves a systematic approach from reception to disposal. Adherence to these steps will minimize the risk of exposure and contamination.

Workflow for Safe Handling of this compound

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Review SDS Review SDS Review SDS->Inspect Container Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Weighing and Preparation Weighing and Preparation Work in Ventilated Area->Weighing and Preparation Experimentation Experimentation Weighing and Preparation->Experimentation Decontaminate Surfaces Decontaminate Surfaces Experimentation->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Store Compound Store Compound Doff PPE->Store Compound

Caption: A procedural workflow for the safe handling of this compound, from preparation to storage.

Experimental Protocols: Step-by-Step Guidance

Preparation of Stock Solutions: this compound is a white powder soluble in organic solvents like methanol, ethanol, and DMSO.

  • Ensure adequate ventilation: Work in a chemical fume hood.

  • Wear appropriate PPE: Refer to Table 1.

  • Weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder in the appropriate solvent (e.g., DMSO for cell culture experiments) to the desired concentration.

  • Store the stock solution as recommended. The Safety Data Sheet suggests storage at -20°C for one year.

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is critical.

Table 2: Emergency Procedures for this compound

IncidentProcedure
Spill 1. Evacuate personnel to a safe area. 2. Ensure adequate ventilation. 3. Wear full personal protective equipment. 4. Absorb solutions with a liquid-binding material (e.g., diatomite). 5. Decontaminate surfaces by scrubbing with alcohol. 6. Dispose of contaminated material according to disposal protocols.
Skin Contact 1. Wash the affected area with plenty of soap and water. 2. Remove contaminated clothing.
Eye Contact 1. Immediately flush eyes with plenty of water. 2. Continue flushing for at least 15 minutes. 3. Seek medical attention.
Inhalation 1. Move the person to fresh air. 2. If breathing is difficult, provide respiratory support.
Ingestion Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others.

Disposal Workflow

Collect Waste Collect Waste Label Waste Container Label Waste Container Collect Waste->Label Waste Container Segregate chemical waste Store Waste Securely Store Waste Securely Label Waste Container->Store Waste Securely Clearly identify contents and hazards Arrange for Professional Disposal Arrange for Professional Disposal Store Waste Securely->Arrange for Professional Disposal Follow institutional guidelines

Caption: A step-by-step process for the safe disposal of this compound waste.

Disposal Guidelines:

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not discharge into drains or the environment. The specific disposal method may include incineration at a licensed chemical destruction plant. Always follow local and institutional regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loureirin B
Reactant of Route 2
Reactant of Route 2
Loureirin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.